2-cyano-N-methylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
39518-95-1 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-cyano-N-methylbenzamide |
InChI |
InChI=1S/C9H8N2O/c1-11-9(12)8-5-3-2-4-7(8)6-10/h2-5H,1H3,(H,11,12) |
InChI Key |
VSERMWPCCMYTSX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1C#N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of Cyanobenzamide Isomers
Disclaimer: This technical guide addresses the chemical properties of isomers of 2-cyano-N-methylbenzamide. Extensive searches of chemical databases and scientific literature did not yield a comprehensive dataset for this compound itself. Therefore, this document focuses on closely related isomers for which data is available, providing valuable insights for researchers, scientists, and drug development professionals.
Introduction
Benzamide and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities and chemical functionalities.[1][2] The introduction of a cyano group adds a unique electronic and steric profile, influencing the molecule's reactivity, binding properties, and metabolic stability. This guide provides a summary of the available chemical and physical properties of known isomers of this compound, along with general experimental protocols for their synthesis and an overview of their potential reactivity and biological significance.
Physicochemical Properties of Cyanobenzamide Isomers
The precise physicochemical properties of a molecule are dictated by the specific arrangement of its functional groups. For cyanobenzamide isomers, the positions of the cyano and N-methyl groups on the benzamide core significantly influence properties such as melting point, polarity, and hydrogen bonding capacity. The following table summarizes available data for several isomers.
| Property | 4-Cyano-N-methylbenzamide | N-Cyano-N-methylbenzamide | 2-Cyano-4-methylbenzamide |
| CAS Number | 36268-62-9[3] | 13829-13-5[4] | Not available |
| Molecular Formula | C₉H₈N₂O[3] | C₉H₈N₂O[4] | C₉H₈N₂O[5] |
| Molecular Weight | 160.17 g/mol [3] | 160.17 g/mol [4] | 160.17 g/mol [5] |
| Melting Point | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | Not available |
| XLogP3 | Not available | 0.7[4] | 0.9[5] |
| Hydrogen Bond Donor Count | Not available | 0[4] | 1[5] |
| Hydrogen Bond Acceptor Count | Not available | 2[4] | 2[5] |
| Topological Polar Surface Area | Not available | 44.1 Ų[4] | 66.9 Ų[5] |
Synthesis and Experimental Protocols
The synthesis of N-substituted benzamides can be achieved through several established methods. A general and widely used approach involves the acylation of an amine with a benzoyl chloride derivative.
General Experimental Protocol: Synthesis of N-Methylbenzamide from Benzoyl Chloride
This protocol describes a general method for the synthesis of an N-substituted benzamide, which can be adapted for cyanobenzamide derivatives.
Materials:
-
Benzoyl chloride
-
Methylamine (e.g., as a solution in THF or water)
-
Anhydrous diethyl ether or dichloromethane
-
Aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve benzoyl chloride in an anhydrous solvent such as diethyl ether or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of methylamine to the cooled benzoyl chloride solution with vigorous stirring. The reaction is typically exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding water or a dilute aqueous sodium bicarbonate solution to neutralize any excess acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-methylbenzamide.
-
The crude product can be purified by recrystallization or column chromatography.
A visual representation of this synthetic workflow is provided below.
Caption: General synthetic workflow for N-methylbenzamides.
Chemical Reactivity
The chemical reactivity of this compound and its isomers is governed by the interplay of the amide and cyano functional groups, as well as their positions on the aromatic ring.
-
Amide Group: The amide functionality is relatively stable but can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and methylamine. The nitrogen of the amide is generally not basic due to the delocalization of its lone pair into the carbonyl group.
-
Cyano Group: The nitrile group can be hydrolyzed to a carboxylic acid under more vigorous acidic or basic conditions. It can also be reduced to a primary amine. The electron-withdrawing nature of the cyano group can influence the reactivity of the aromatic ring.
-
Aromatic Ring: The benzamide ring can undergo electrophilic aromatic substitution reactions. The directing effects of the amide and cyano groups will depend on their relative positions. An amide group is generally an ortho-, para-director, while a cyano group is a meta-director.
Biological Activity and Signaling Pathways
While no specific biological data for this compound was identified, the broader class of benzamide derivatives is known to possess a wide range of pharmacological activities.[1][2] These include, but are not limited to, antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties.[2] The specific activity is highly dependent on the substitution pattern of the benzamide core.
Given the lack of specific information on the biological targets or signaling pathways of this compound, a diagram illustrating a known pathway for a related class of compounds would be speculative. However, a logical diagram representing the relationship between chemical structure and biological activity can be conceptualized.
Caption: Structure-Activity Relationship (SAR) concept for benzamides.
Conclusion
This technical guide has summarized the available chemical information for isomers of this compound. While a complete dataset for the requested compound is not publicly available, the properties of its isomers and the general reactivity and synthesis of benzamides provide a solid foundation for researchers. The provided experimental protocol offers a starting point for the synthesis of this and related compounds. Further experimental investigation is required to fully characterize the chemical and biological properties of this compound.
References
- 1. N-CYANO-2-METHYLBENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Amino-5-cyano-N,3-dimethylbenzamide | C10H11N3O | CID 25157282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. N-Cyano-N-methylbenzamide | C9H8N2O | CID 20261950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Cyano-4-methylbenzamide | C9H8N2O | CID 121415688 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Cyano-N-Methylbenzamide: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure and potential synthesis pathways for 2-cyano-N-methylbenzamide, a molecule of interest in medicinal chemistry and drug development. This document outlines the key starting materials and reaction schemes, offering a foundational understanding for its laboratory-scale synthesis.
Chemical Structure
The chemical structure of this compound consists of a benzene ring substituted with a cyano group at the 2-position and an N-methylcarboxamide group at the 1-position. The methyl group is attached to the nitrogen atom of the amide linkage.
Molecular Formula: C₉H₈N₂O
Molecular Weight: 160.17 g/mol
IUPAC Name: this compound
Chemical Structure:
Synthesis Pathways
The synthesis of this compound can be approached through several routes, primarily involving the formation of the amide bond between a derivative of 2-cyanobenzoic acid and methylamine. Two principal pathways are outlined below.
Pathway 1: From 2-Cyanobenzoyl Chloride and Methylamine
This is the most direct and likely most efficient method for the synthesis of this compound. The reaction involves the nucleophilic acyl substitution of 2-cyanobenzoyl chloride with methylamine.
Reaction Scheme:
(2-Cyanobenzoyl Chloride) + CH₃NH₂ (Methylamine) → (this compound) + HCl
This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Logical Diagram of Synthesis Pathway 1
Caption: Synthesis of this compound from 2-cyanobenzoyl chloride.
Pathway 2: From 2-Cyanobenzoic Acid and Methylamine
This pathway involves the direct amidation of 2-cyanobenzoic acid with methylamine. This reaction typically requires a coupling agent to activate the carboxylic acid for nucleophilic attack by the amine.
Reaction Scheme:
(2-Cyanobenzoic Acid) + CH₃NH₂ (Methylamine) --[Coupling Agent]--> (this compound) + H₂O
Common coupling agents include carbodiimides (e.g., DCC, EDC) or other amide bond forming reagents.
Logical Diagram of Synthesis Pathway 2
Caption: Synthesis of this compound from 2-cyanobenzoic acid.
Experimental Protocols
Protocol for Pathway 1 (from 2-Cyanobenzoyl Chloride)
Materials:
-
2-Cyanobenzoyl chloride
-
Methylamine (as a solution in THF, ethanol, or water, or as a gas)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether)
-
Tertiary amine base (e.g., triethylamine or pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography equipment)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-cyanobenzoyl chloride (1.0 eq) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the tertiary amine base (1.1-1.5 eq) to the solution.
-
Slowly add a solution of methylamine (1.0-1.2 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for a designated period (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.
Protocol for Pathway 2 (from 2-Cyanobenzoic Acid)
Materials:
-
2-Cyanobenzoic acid
-
Methylamine (as a solution or salt)
-
Coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF))
-
(Optional) A catalyst such as 4-dimethylaminopyridine (DMAP)
-
Standard workup and purification reagents as listed in Protocol 3.1.
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-cyanobenzoic acid (1.0 eq) and the coupling agent (1.0-1.2 eq) in the chosen anhydrous solvent.
-
If using, add a catalytic amount of DMAP.
-
Cool the mixture to 0 °C.
-
Add methylamine (1.0-1.2 eq) to the reaction mixture. If using a methylamine salt (e.g., methylamine hydrochloride), a tertiary amine base (e.g., triethylamine, 1.1-1.5 eq) should also be added.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC (typically 12-24 hours).
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
Perform an aqueous workup as described in Protocol 3.1 (steps 6-9).
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data
Specific yield and purity data for the synthesis of this compound are not extensively reported in the literature. However, based on analogous reactions of benzoyl chlorides with primary amines, the synthesis via Pathway 1 is expected to be high-yielding.
| Parameter | Pathway 1 (from 2-Cyanobenzoyl Chloride) | Pathway 2 (from 2-Cyanobenzoic Acid) |
| Typical Yield | > 85% (Estimated) | 60-90% (Estimated, dependent on coupling agent) |
| Reaction Time | 1-4 hours | 12-24 hours |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Key Reagents | 2-Cyanobenzoyl chloride, Methylamine, Base | 2-Cyanobenzoic acid, Methylamine, Coupling Agent |
| Purity | Generally high after purification | Good to high, purification may be more challenging |
Note: The data presented in the table are estimates based on general principles of organic synthesis and may vary depending on the specific reaction conditions and scale.
Conclusion
The synthesis of this compound is readily achievable through standard organic chemistry methodologies. The reaction of 2-cyanobenzoyl chloride with methylamine represents the most direct and likely highest-yielding approach. While a dedicated experimental protocol for this specific molecule is not widely published, the provided generalized procedures offer a solid foundation for its synthesis in a research setting. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.
An In-depth Technical Guide to 2-Cyano-N-methylbenzamide and Its Isomers
Disclaimer: The chemical name "2-cyano-N-methylbenzamide" is structurally ambiguous and can refer to several distinct isomers. This guide addresses the most plausible interpretations of this name, providing available data for each. It is crucial for researchers to verify the specific isomer of interest based on its unique identifier, such as the CAS number.
This technical guide provides a comprehensive overview of this compound and its primary isomers for researchers, scientists, and professionals in drug development. It covers nomenclature, physicochemical properties, synthetic approaches, and known biological activities, presenting quantitative data in structured tables and outlining experimental methodologies where available.
Nomenclature and Structural Isomerism
The name "this compound" most literally describes a benzamide molecule with a cyano group at the 2-position of the benzene ring and a methyl group attached to the amide nitrogen. However, due to the possibility of substitution on the nitrogen atom of the cyano group, several isomers could be intended. This guide will focus on the following key isomers:
-
This compound: The literal interpretation, with a cyano substituent at the 2-position of the benzene ring.
-
N-Cyano-N-methylbenzamide: An isomer where the cyano group is attached to the nitrogen of the N-methylbenzamide.
-
N-Cyano-2-methylbenzamide: An isomer with a methyl group at the 2-position of the benzene ring and a cyano group on the amide nitrogen.
-
Other relevant isomers: Including positional isomers such as 3-cyano- and 4-cyano-N-methylbenzamide.
A definitive identification of the compound of interest should always be confirmed using its Chemical Abstracts Service (CAS) number.
Physicochemical Properties
The physicochemical properties of these isomers are crucial for their handling, formulation, and biological interactions. The following tables summarize the available computed data for the key isomers.
Table 1: Chemical Identifiers for Cyano-N-methylbenzamide Isomers
| Compound Name | IUPAC Name | CAS Number | PubChem CID |
| This compound | This compound | Not readily available | Not readily available |
| N-Cyano-N-methylbenzamide | N-cyano-N-methylbenzamide | 13829-13-5 | 20261950 |
| N-Cyano-2-methylbenzamide | N-cyano-2-methylbenzamide | 62995-73-7 | 710552 |
| 4-Cyano-N-methylbenzamide | 4-cyano-N-methylbenzamide | 6232-64-0 | 80365 |
Table 2: Computed Physicochemical Properties
| Property | This compound | N-Cyano-N-methylbenzamide[1] | N-Cyano-2-methylbenzamide | 4-Cyano-N-methylbenzamide |
| Molecular Formula | C₉H₈N₂O | C₉H₈N₂O | C₉H₈N₂O | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol | 160.17 g/mol | 160.17 g/mol | 160.17 g/mol |
| Exact Mass | 160.0637 Da | 160.0637 Da | 160.0637 Da | 160.0637 Da |
| XLogP3 | Data not available | 0.7 | 1.0 | 0.9 |
| Hydrogen Bond Donor Count | 1 | 0 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 2 | 2 | 2 | 2 |
| Rotatable Bond Count | 1 | 1 | 1 | 1 |
| Topological Polar Surface Area | 56.9 Ų | 44.1 Ų | 44.1 Ų | 56.9 Ų |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of the titular compound are not widely published. However, plausible synthetic routes can be devised based on established organic chemistry principles and published methods for related compounds.
General Synthesis of N-Substituted Cyanobenzamides
A general approach to synthesizing N-substituted cyanobenzamides involves the reaction of a corresponding cyanobenzoyl chloride with the appropriate amine.
Logical Workflow for the Synthesis of this compound:
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Acyl Chloride Formation: 2-Cyanobenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), until the reaction is complete (monitored by the cessation of gas evolution). The excess thionyl chloride is then removed by distillation under reduced pressure to yield crude 2-cyanobenzoyl chloride.
-
Amidation: The crude 2-cyanobenzoyl chloride is dissolved in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cooled in an ice bath. A solution of methylamine in the same solvent is added dropwise with stirring. The reaction mixture is typically stirred at room temperature until completion.
-
Work-up and Purification: The reaction mixture is washed with dilute acid (e.g., 1M HCl) to remove excess methylamine, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acyl chloride, and finally with brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Synthesis of N-Cyano-N-methylbenzamide
The synthesis of N-cyano-N-methylbenzamide can be approached through the cyanation of N-methylbenzamide.
Logical Workflow for the Synthesis of N-Cyano-N-methylbenzamide:
Caption: Synthesis of N-cyano-N-methylbenzamide.
Experimental Protocol Outline:
-
Deprotonation: N-methylbenzamide is dissolved in an anhydrous aprotic solvent (e.g., THF) and treated with a strong base, such as sodium hydride (NaH), to deprotonate the amide nitrogen.
-
Cyanation: A solution of a cyanating agent, such as cyanogen bromide (BrCN), in the same solvent is then added to the reaction mixture.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques as described in the previous section.
Biological Activity and Signaling Pathways
Specific biological activity data for the simpler isomers of this compound are not extensively reported in publicly available literature. However, the broader classes of benzamides and cyanobenzamides are known to possess a range of biological activities.
-
Anti-inflammatory and Antitumor Properties: Substituted benzamides have been investigated for their anti-inflammatory and antitumor properties. Some studies suggest that their mechanism of action may involve the inhibition of the transcription factor NF-κB, which plays a critical role in inflammation and cell survival.
-
Enzyme Inhibition: The benzamide moiety is a common scaffold in the design of enzyme inhibitors. For example, derivatives of 2-aminobenzamide are known to act as histone deacetylase (HDAC) inhibitors, a class of drugs used in cancer therapy.
-
Agrochemical Applications: Certain cyanoacetamide derivatives have been shown to exhibit insecticidal and fungicidal activities, suggesting potential applications in agriculture.
Signaling Pathway Involvement (Hypothetical):
Given the potential for benzamides to inhibit NF-κB, a simplified representation of this interaction is shown below. It is important to note that this is a generalized pathway and has not been specifically validated for this compound.
Caption: Potential inhibition of the NF-κB pathway.
Conclusion
While "this compound" is an ambiguous term, this guide has provided a detailed overview of its most likely isomers. The provided physicochemical data, along with plausible synthetic routes, offer a solid foundation for researchers. The biological activity of this specific class of compounds is an area that warrants further investigation, with potential applications in medicinal chemistry and agrochemicals. As with any chemical research, it is imperative to confirm the identity of the specific isomer being studied and to consult safety data sheets before handling any of these compounds.
References
In-depth Technical Guide: 2-cyano-N-methylbenzamide - A Molecule Awaiting Biological Characterization
Researchers, scientists, and drug development professionals should be aware that, despite its availability from chemical suppliers, there is currently no publicly available scientific literature detailing the mechanism of action, biological targets, or pharmacological properties of 2-cyano-N-methylbenzamide.
A comprehensive review of scientific databases and research publications has revealed a significant gap in the understanding of how this compound interacts with biological systems. While the chemical structure is defined and the compound can be synthesized, its effects at the molecular, cellular, and organismal levels remain uncharacterized.
This lack of data prevents the creation of a detailed technical guide on its core mechanism of action as initially requested. Key elements such as quantitative biological data, established experimental protocols for its study, and defined signaling pathways in which it participates are not available in the current body of scientific knowledge.
The Benzamide Scaffold: A Foundation for Diverse Biological Activity
While information on this compound is absent, the broader class of benzamide derivatives is well-represented in medicinal chemistry and pharmacology. These compounds have been shown to interact with a wide array of biological targets, leading to a variety of therapeutic applications. Notable examples include:
-
Enzyme Inhibition: Various benzamide derivatives have been developed as potent and selective inhibitors of enzymes such as poly (ADP-ribose) polymerase (PARP), histone deacetylases (HDACs), and various kinases. These inhibitors play crucial roles in cancer therapy and the treatment of inflammatory diseases.
-
Receptor Modulation: The benzamide structure is a key feature in drugs targeting G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors. These agents are vital in the management of psychiatric and neurological disorders.
-
Ion Channel Blockade: Certain benzamide-containing molecules act as blockers of ion channels, a mechanism relevant for treating cardiovascular conditions and other channelopathies.
A Path Forward: Exploring Structurally Related and Well-Characterized Benzamides
Given the absence of data on this compound, a productive alternative for researchers and drug development professionals would be to investigate a structurally related benzamide with a well-documented mechanism of action. Such an analysis would provide valuable insights into how modifications to the benzamide core can influence biological activity and could serve as a foundation for future research into novel derivatives.
Proposal:
To fulfill the user's request for a comprehensive technical guide, we propose to focus on a well-characterized benzamide derivative with a known mechanism of action. This would allow for the creation of a detailed document that includes:
-
Quantitative Data: A summary of IC50/EC50 values, binding affinities, and other relevant pharmacological data presented in structured tables.
-
Experimental Protocols: Detailed methodologies for key in vitro and in vivo assays used to characterize the compound's activity.
-
Signaling Pathway and Workflow Diagrams: Visual representations of the compound's mechanism of action and relevant experimental workflows using Graphviz (DOT language), adhering to the specified formatting requirements.
We invite the user to provide a related benzamide compound of interest or allow us to select a suitable, well-documented example from the scientific literature. This approach will ensure the delivery of a high-quality, in-depth technical guide that meets the core requirements of the original request, albeit for a different, yet structurally relevant, molecule.
Potential Research Applications of 2-cyano-N-methylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-cyano-N-methylbenzamide is a small molecule with a chemical structure that suggests a range of potential applications in biomedical research and drug discovery. While direct experimental data on this specific compound is limited, its structural motifs—a cyano group and an N-methylbenzamide core—are present in numerous biologically active molecules. This technical guide provides an in-depth analysis of the potential research applications of this compound by examining the established activities of structurally related compounds. The primary aim is to furnish researchers and drug development professionals with a foundational understanding of its potential as a lead compound for novel therapeutics, particularly in the fields of oncology and neurodegenerative diseases. This document outlines potential synthesis pathways, proposes key areas for biological investigation, and provides hypothetical experimental protocols to guide future research.
Introduction
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of approved drugs and clinical candidates. Its ability to engage in key hydrogen bonding and hydrophobic interactions makes it an ideal anchor for designing enzyme inhibitors and receptor modulators. The addition of a cyano group can enhance a molecule's metabolic stability, polarity, and binding affinity. The N-methyl group can influence solubility and cell permeability. The combination of these features in this compound suggests its potential as a valuable tool in chemical biology and a starting point for drug discovery programs. This guide will explore its potential applications by drawing parallels with well-characterized benzamide derivatives.
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| XLogP3 | 0.7 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 160.0637 g/mol |
| Topological Polar Surface Area | 44.1 Ų |
Data sourced from PubChem CID 20261950 for the isomeric N-cyano-N-methylbenzamide, which is expected to have similar properties.[1]
Potential Research Applications
Based on the biological activities of structurally analogous compounds, this compound warrants investigation in several key therapeutic areas.
Oncology
The benzamide moiety is a well-established pharmacophore in the development of anticancer agents. Several classes of enzyme inhibitors crucial to cancer cell survival and proliferation feature this core structure.
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair.[2][3] Inhibitors of PARP have shown significant efficacy in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The benzamide structure is a known pharmacophore for PARP inhibition.[2][4]
Proposed Research:
-
In vitro PARP1/2 enzyme assays: To determine the direct inhibitory activity of this compound.
-
Cell-based assays: To assess its ability to induce synthetic lethality in BRCA-deficient cancer cell lines.
-
Mechanism of action studies: To investigate its impact on DNA damage repair pathways.
HDACs are a class of enzymes that play a crucial role in epigenetic regulation.[5][6][7][8] Their dysregulation is a hallmark of many cancers. Benzamide-containing compounds, such as Entinostat (MS-275), are known class I HDAC inhibitors.[5][9]
Proposed Research:
-
In vitro HDAC enzyme assays: To evaluate the inhibitory activity against different HDAC isoforms.
-
Western blotting: To assess the acetylation status of histones and other HDAC substrates in treated cancer cells.
-
Cell proliferation and apoptosis assays: To determine its anticancer effects in various cancer cell lines.
Protein kinases are key regulators of cellular signaling pathways that are often hyperactivated in cancer. Numerous kinase inhibitors incorporate a benzamide scaffold. For instance, derivatives of benzamide have been investigated as inhibitors of Bcr-Abl kinase in chronic myeloid leukemia and Rho-associated kinase-1 (ROCK1).[10][11][12][13]
Proposed Research:
-
Kinase profiling: To screen this compound against a panel of cancer-related kinases.
-
Molecular docking studies: To predict the binding mode of the compound within the ATP-binding pocket of target kinases.
-
Downstream signaling analysis: To confirm the inhibition of specific kinase pathways in cancer cells.
Neurodegenerative Diseases
The neuroprotective potential of benzamide derivatives has been noted, particularly in the context of PARP inhibition, which can mitigate neuronal cell death in response to oxidative stress and DNA damage.[2]
Proposed Research:
-
In vitro neuroprotection assays: To assess the ability of the compound to protect neuronal cells from toxins or oxidative stress.
-
Animal models of neurodegeneration: To investigate its efficacy in models of diseases such as Parkinson's or Alzheimer's.
-
Blood-brain barrier permeability assays: To determine its potential for central nervous system applications.
Proposed Synthetic and Experimental Methodologies
Synthesis of this compound
While a specific, validated synthesis for this compound is not published, a plausible synthetic route can be adapted from methods used for structurally similar compounds, such as 2-amino-5-cyano-N,3-dimethylbenzamide.[14][15]
Hypothetical Synthetic Workflow:
Caption: Hypothetical synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Amidation: 2-Bromobenzoic acid is converted to its acid chloride using thionyl chloride. The resulting acid chloride is then reacted with methylamine in an appropriate solvent (e.g., dichloromethane) to yield 2-bromo-N-methylbenzamide.
-
Cyanation: The 2-bromo-N-methylbenzamide is subjected to a cyanation reaction, for example, using copper(I) cyanide in a high-boiling polar aprotic solvent such as DMF or NMP at elevated temperatures. This nucleophilic substitution replaces the bromine atom with a cyano group to yield the final product, this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel.
In vitro PARP Inhibition Assay
Objective: To determine the IC₅₀ value of this compound against PARP1.
Methodology:
-
A commercially available colorimetric PARP assay kit can be used.
-
Recombinant human PARP1 enzyme is incubated with a histone-coated 96-well plate.
-
This compound is added at various concentrations.
-
The reaction is initiated by the addition of biotinylated NAD⁺ and activated DNA.
-
After incubation, the plate is washed, and streptavidin-HRP is added to detect the incorporated biotinylated poly(ADP-ribose).
-
The colorimetric signal is developed with TMB substrate and measured using a plate reader.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.
Data Presentation:
| Compound | PARP1 IC₅₀ (µM) |
| Olaparib (Control) | [Known Value] |
| This compound | [Experimental Value] |
HDAC Inhibition and Target Engagement Workflow
Caption: Workflow for assessing HDAC inhibition in cells.
Signaling Pathways for Investigation
Based on the potential targets, the following signaling pathways are of high interest for studying the effects of this compound.
DNA Damage Response Pathway
If this compound acts as a PARP inhibitor, it will primarily impact the DNA damage response (DDR) pathway.
Caption: Inhibition of the PARP1-mediated DNA damage response.
Conclusion and Future Directions
While this compound is an understudied molecule, its structural components are featured in a variety of potent, biologically active compounds. This guide posits that its most promising research applications lie in the fields of oncology and neurodegeneration, with potential mechanisms of action including the inhibition of PARP, HDACs, and various protein kinases. The proposed synthetic routes and experimental protocols provide a starting point for researchers to begin exploring the therapeutic potential of this compound. Future work should focus on its synthesis and purification, followed by a systematic in vitro screening against the targets identified in this guide. Positive hits should then be followed up with cell-based assays and, eventually, in vivo studies to validate its therapeutic potential. The exploration of this compound and its derivatives could lead to the development of novel chemical probes and therapeutic agents.
References
- 1. N-Cyano-N-methylbenzamide | C9H8N2O | CID 20261950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. CN103702978A - Process for preparing 2-amino-5-cyano-N, 3-dimethylbenzamide - Google Patents [patents.google.com]
- 15. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
A Technical Guide to 2-Cyano-N-Methylbenzamide Derivatives: Synthesis, Mechanisms, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-cyano-N-methylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across various therapeutic areas, most notably in oncology. Derivatives of this core structure have been investigated as potent inhibitors of key cellular targets, including Poly(ADP-ribose) polymerase (PARP) and ATP-binding cassette (ABC) transporters like ABCG2. This technical guide provides an in-depth overview of the synthesis, mechanisms of action, and potential applications of this compound derivatives, supported by experimental protocols and quantitative data.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through several synthetic routes. A common and effective method involves the amidation of a substituted 2-cyanobenzoyl chloride with methylamine. The requisite benzoyl chloride can be prepared from the corresponding substituted toluene via chlorination.
Experimental Protocol: Synthesis of N-Methyl-2-Cyano-Substituted Benzamide
Step 1: Preparation of Substituted Benzoyl Chloride
A substituted toluene is subjected to chlorination with a chlorinating agent such as sulfuryl chloride (SO2Cl2) in the presence of a radical initiator, like an organic peroxide. The reaction is typically carried out in an inert solvent at a controlled temperature (e.g., 50-60°C) to yield the corresponding benzoyl chloride.[1]
Materials:
-
Substituted Toluene
-
Sulfuryl Chloride (SO2Cl2)
-
Organic Peroxide (e.g., tert-butyl hydroperoxide and an ether to form a peroxyacetal in situ)[1]
-
Inert Solvent (e.g., chlorobenzene)
Procedure:
-
To a solution of the substituted toluene in the inert solvent, add the organic peroxide initiator.
-
Heat the mixture to the desired reaction temperature (e.g., 50-60°C).
-
Slowly add sulfuryl chloride to the reaction mixture.
-
Monitor the reaction progress by a suitable method (e.g., GC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude benzoyl chloride can be purified by distillation.
Step 2: Amidation with Methylamine
The synthesized benzoyl chloride is then reacted with methylamine in a nucleophilic acyl substitution reaction to form the final N-methylbenzamide product.[2][3]
Materials:
-
Substituted Benzoyl Chloride
-
Methylamine (aqueous or gas)
-
Base (e.g., pyridine, triethylamine, or excess methylamine)
-
Inert Solvent (e.g., tetrahydrofuran, dichloromethane)
Procedure:
-
Dissolve the substituted benzoyl chloride in an inert solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of methylamine and a base to the cooled solution.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 2 hours).
-
After the reaction is complete, water is added, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the crude N-methylbenzamide, which can be further purified by recrystallization or chromatography.
Therapeutic Applications and Mechanisms of Action
PARP Inhibition in Cancer Therapy
Poly(ADP-ribose) polymerase (PARP), particularly PARP1, is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[4] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[5] During DNA replication, these SSBs are converted into double-strand breaks (DSBs).[6] The inability of HR-deficient cancer cells to repair these DSBs results in genomic instability and ultimately cell death, a concept known as synthetic lethality.[5][7]
Overcoming Multidrug Resistance through ABCG2 Inhibition
The ATP-binding cassette subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a transmembrane transporter that actively effluxes a wide range of substrates, including many chemotherapeutic drugs.[8] Overexpression of ABCG2 in cancer cells is a major mechanism of multidrug resistance (MDR), leading to reduced intracellular drug concentrations and therapeutic failure.[8][9] this compound derivatives have been investigated as ABCG2 inhibitors. By blocking the efflux function of ABCG2, these compounds can restore the sensitivity of resistant cancer cells to conventional chemotherapy.[10]
Inhibitors of ABCG2 can act through several mechanisms:
-
Competitive Inhibition: The inhibitor competes with the chemotherapeutic drug for the same binding site on the ABCG2 transporter.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site on the transporter, inducing a conformational change that prevents substrate efflux.
-
Inhibitor-induced Degradation: Some inhibitors can promote the endocytosis and lysosomal degradation of the ABCG2 protein, reducing its overall levels on the cell surface.[9]
Quantitative Data Summary
The following tables summarize the biological activity of representative benzamide and cyano-containing derivatives against various cancer cell lines.
Table 1: Anticancer Activity of Benzamide and Related Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 5d | HepG2 | Cytotoxicity | 1.94 | [11] |
| 5d | MCF-7 | Cytotoxicity | 7.1 | [11] |
| 5d | MDA-MB-231 | Cytotoxicity | 4.62 | [11] |
| 5d | HeLa | Cytotoxicity | 3.25 | [11] |
| Compound 2 | HCT116 | Cytotoxicity | 0.34 | [12] |
| EK-9 | HL-60(TB) | Growth Inhibition | 3.10 | [13] |
| EK-9 | RPMI-8226 | Growth Inhibition | 3.74 | [13] |
| EK-9 | K-562 | Growth Inhibition | 5.07 | [13] |
Table 2: ABCG2 Inhibition and Related Activities
| Compound | Assay | Parameter | Value | Reference |
| VKNG-2 | ATPase Activity | EC50 | 2.3 µM | [10] |
| Botryllamide G | Pheophorbide A Efflux | IC50 | < 1 µM | [14] |
| Botryllamide B | Pheophorbide A Efflux | IC50 | ~ 1 µM | [14] |
Conclusion
This compound derivatives represent a versatile and promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. Their ability to act as potent PARP inhibitors and to reverse multidrug resistance by inhibiting ABCG2 transporters highlights their importance as a scaffold for the design of targeted and combination therapies. Further research into the synthesis of diverse analogs and a deeper understanding of their structure-activity relationships will undoubtedly lead to the development of new and more effective therapeutic agents.
References
- 1. RU2291144C1 - Method for preparing benzoyl chloride - Google Patents [patents.google.com]
- 2. brainly.com [brainly.com]
- 3. Write the mechanism for each of the following reactions: b. the r... | Study Prep in Pearson+ [pearson.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Novel benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Botryllamides: Natural Product Inhibitors of ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Handling of 2-Cyano-N-Methylbenzamide: A Technical Guide
Disclaimer: No specific safety and handling data for 2-cyano-N-methylbenzamide has been found in publicly available resources. This guide has been developed by extrapolating information from the closely related compound, 2-Amino-5-cyano-N,3-dimethylbenzamide , and other structural analogs. The provided recommendations should be considered precautionary and may not fully represent the hazards of this compound. A comprehensive risk assessment should be conducted before handling this compound.
This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the potential hazards, safety precautions, and handling procedures for this compound. Due to the absence of specific data for the target compound, this document relies on information from structurally similar molecules to provide a conservative safety framework.
Hazard Identification and Classification
Based on the data for 2-Amino-5-cyano-N,3-dimethylbenzamide, this compound is anticipated to possess the following hazard classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Table 1: GHS Hazard Classification (Inferred)
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
Signal Word: Warning
Hazard Pictograms:
Precautionary Measures
A multi-faceted approach to safety is crucial when handling this compound. The following precautionary statements are derived from data for analogous compounds and represent best practices for laboratory safety.[1][2]
Table 2: Precautionary Statements
| Type | Code | Precautionary Statement |
| Prevention | P264 | Wash hands and exposed skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P301+P317 | IF SWALLOWED: Get medical help. |
| P330 | Rinse mouth. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Storage | - | Store in a well-ventilated place. Keep container tightly closed. |
| Disposal | P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical. The following measures are recommended based on the potential hazards.[1][2]
Table 3: First Aid Procedures
| Exposure Route | First Aid Measures |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a doctor. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. |
Fire-Fighting and Accidental Release Measures
Fire-Fighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards: No specific data is available. Combustion may produce toxic gases such as carbon oxides and nitrogen oxides.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1]
Accidental Release:
-
Personal Precautions: Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains. Discharge into the environment must be avoided.[1]
-
Methods for Cleaning Up: Collect and arrange disposal. Keep the chemical in suitable, closed containers for disposal. Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment.[1]
Experimental Protocols
Detailed experimental protocols for the safety and toxicity testing of this compound are not available. However, standard OECD guidelines for testing chemicals would be followed to determine specific endpoints such as acute oral toxicity (OECD 423), eye irritation (OECD 405), and skin irritation (OECD 404).
Visualizations
The following diagrams illustrate key logical workflows for handling and responding to incidents involving this compound.
Caption: A logical workflow for the safe handling of chemical compounds.
Caption: A flowchart for responding to accidental chemical exposures.
References
A Technical Guide to the Solubility Profile of 2-cyano-N-methylbenzamide and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction to Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy. A thorough understanding of a compound's solubility profile in various solvents is paramount during early-stage drug discovery and development for tasks such as reaction chemistry, purification, formulation, and in vitro assay design. This technical guide outlines the principles of solubility, presents a qualitative solubility profile of a related compound, 2-cyanoacetamide, and provides a detailed experimental protocol for determining the solubility of 2-cyano-N-methylbenzamide.
Fundamental Principles of Solubility
The adage "like dissolves like" serves as a fundamental qualitative guideline for predicting solubility. This principle is rooted in the intermolecular forces between the solute and the solvent. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. The solubility of a crystalline solid in a solvent is governed by a thermodynamic equilibrium between the solid state and the solution. This process is influenced by two primary factors:
-
Crystal Lattice Energy: The energy required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.
-
Solvation Energy: The energy released when solute molecules interact with solvent molecules.
For a compound to dissolve, the solvation energy must be sufficient to overcome the crystal lattice energy.
Hansen Solubility Parameters (HSP): A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters. These parameters break down the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from atomic nonpolar interactions.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Solvents with HSP values similar to those of a solute are more likely to dissolve it.
Illustrative Solubility Profile: 2-Cyanoacetamide
In the absence of specific data for this compound, the solubility of 2-cyanoacetamide, a structurally related small molecule containing both a cyano and an amide group, can provide valuable insights. The following table summarizes the qualitative solubility of 2-cyanoacetamide in a range of common laboratory solvents.[1]
| Solvent Category | Solvent | Solubility Rank |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 1 (Highest) |
| Acetone | 2 | |
| Acetonitrile | 4 | |
| Tetrahydrofuran (THF) | 8 | |
| Polar Protic | Water | 3 |
| Methanol | 5 | |
| Ethanol | 9 | |
| n-Propanol | 11 | |
| n-Butanol | 12 | |
| Non-Polar / Weakly Polar | Dichloromethane (DCM) | 14 (Lowest) |
| Trichloromethane (Chloroform) | 13 | |
| Ethyl Acetate | 10 | |
| Methyl Acetate | 6 | |
| 1,4-Dioxane | 7 |
Note: The solubility order is ranked from highest (1) to lowest (14) based on data for 2-cyanoacetamide.[1] This trend suggests that highly polar, aprotic solvents are most effective at dissolving this type of compound, followed by polar protic solvents. Non-polar solvents are generally poor solvents for such molecules.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[2] The following protocol is a generalized procedure suitable for determining the solubility of this compound.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, DMSO, DCM, ethyl acetate, toluene, hexane)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Add a known volume of each selected solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Shake the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a period to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Dilute the filtered supernatant samples with the appropriate solvent to fall within the linear range of the calibration curve.
-
Analyze the diluted samples and determine the concentration of this compound in the saturated solution by interpolating from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in units such as mg/mL, g/L, or mol/L.
-
Workflow for Solubility Profile Determination
The following diagram illustrates the logical workflow for determining and analyzing the solubility of a research compound.
Data Analysis and Modeling
The experimental solubility data can be correlated using various thermodynamic models. For instance, the modified Apelblat equation is often used to model the relationship between solubility and temperature.[1] Such models are valuable for interpolating solubility at temperatures not explicitly measured.
Conclusion
While direct solubility data for this compound is not currently published, a robust experimental and analytical framework exists for its determination. By applying systematic methodologies such as the shake-flask method and leveraging knowledge from structurally similar compounds, researchers and drug development professionals can generate the critical solubility data needed to advance their projects. A comprehensive understanding of a compound's solubility profile is a cornerstone of successful pharmaceutical development, enabling informed decisions from discovery through formulation.
References
Spectroscopic Data and Experimental Protocols for 2-cyano-N-methylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the predicted spectroscopic data for 2-cyano-N-methylbenzamide, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental spectra in public databases, this document focuses on predicted data derived from computational models and typical spectroscopic behavior of related compounds. The information herein is intended to serve as a reference for the identification and characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.5 (multiplet) | m | 4H | Aromatic Protons (H-3, H-4, H-5, H-6) |
| ~6.5 (broad singlet) | br s | 1H | N-H Proton |
| ~3.0 (doublet) | d | 3H | N-CH₃ Protons |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~165 | C=O (Amide Carbonyl) |
| ~140 | C-1 (Aromatic Quaternary) |
| ~133 | C-3, C-5 (Aromatic CH) |
| ~129 | C-4 (Aromatic CH) |
| ~128 | C-6 (Aromatic CH) |
| ~118 | C≡N (Nitrile Carbon) |
| ~115 | C-2 (Aromatic Quaternary) |
| ~27 | N-CH₃ (Methyl Carbon) |
Table 3: Predicted IR Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, Broad | N-H Stretch |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2230 | Strong, Sharp | C≡N Stretch |
| ~1660 | Strong | C=O Stretch (Amide I) |
| ~1580 | Medium | N-H Bend (Amide II) |
| ~1450 | Medium | Aromatic C=C Stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 160 | High | [M]⁺ (Molecular Ion) |
| 130 | Medium | [M - CH₂O]⁺ |
| 103 | High | [C₇H₅N]⁺ |
| 76 | Medium | [C₆H₄]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A 400 or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Instrumentation: An FT-IR spectrometer equipped with a universal ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
2.3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.
-
Data Acquisition:
-
The sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak corresponds to the molecular weight of the compound, and the fragmentation pattern provides structural information. The molecular weight of this compound is 160.17 g/mol . The fragmentation of aromatic amides typically involves cleavage of the amide bond[1].
Visualizations
Caption: Experimental workflow for spectroscopic analysis.
Caption: Relationship of spectroscopic data to molecular structure.
References
A Technical Guide to 2-Cyano-N-methylbenzamide as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-N-methylbenzamide is an aromatic organic compound featuring a benzamide scaffold substituted with a cyano group at the ortho (2-) position and a methyl group on the amide nitrogen. The strategic placement of the nitrile and N-methylamide functionalities makes it a potentially valuable precursor for the synthesis of various heterocyclic systems. The ortho-positioning of these two reactive groups facilitates intramolecular cyclization reactions, providing pathways to nitrogen-containing fused ring systems that are prevalent in medicinal chemistry and materials science.
While specific literature on this compound as a synthetic precursor is not extensively detailed in publicly accessible databases, its reactivity can be reliably inferred from the well-established chemistry of related o-cyanobenzamides and N-substituted amides. This guide will detail its physicochemical properties, propose a robust synthetic route, explore its potential applications in cyclization reactions, and provide experimental protocols for analogous compounds to illustrate its synthetic utility.
Physicochemical Properties and Identification
Detailed experimental data for this compound is sparse. However, data for a structural isomer, N-cyano-N-methylbenzamide, is available and provides context for the compound class. It is crucial to distinguish between these isomers:
-
This compound: The cyano group is on the benzene ring at position 2.
-
N-Cyano-N-methylbenzamide: The cyano group is attached to the amide nitrogen.[1]
The properties of the N-cyano isomer are summarized below.
Table 1: Physicochemical Properties of N-Cyano-N-methylbenzamide (Isomer)
| Property | Value | Source |
|---|---|---|
| CAS Number | 13829-13-5 | [1] |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| IUPAC Name | N-cyano-N-methylbenzamide | [1] |
| SMILES | CN(C#N)C(=O)C1=CC=CC=C1 | [1] |
| Topological Polar Surface Area | 44.1 Ų | [1] |
| Complexity | 210 |[1] |
Synthesis of this compound
A direct and logical synthetic pathway to this compound involves the amidation of a 2-cyanobenzoic acid derivative. This two-step process leverages readily available starting materials and standard organic chemistry transformations.
Proposed Synthetic Pathway
The synthesis can be efficiently achieved by first activating the carboxylic acid of 2-cyanobenzoic acid to form a more reactive species, such as an acyl chloride, which is then reacted with methylamine to form the desired amide.
References
2-Cyano-N-methylbenzamide: A Technical Guide to Stability and Storage
Disclaimer: Limited direct experimental stability data for 2-cyano-N-methylbenzamide is publicly available. This guide provides a comprehensive overview based on the known chemistry of its functional groups (nitrile, N-methylamide, and benzene ring) and available data on structurally related compounds. All recommendations should be verified through specific experimental studies.
Introduction
This compound is a chemical compound of interest to researchers and professionals in drug development. Understanding its stability profile is crucial for ensuring its quality, efficacy, and safety throughout its lifecycle, from synthesis and storage to its application in research and potential formulation development. This technical guide outlines the expected stability characteristics of this compound, recommended storage conditions, and general methodologies for its stability assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties can influence its stability and handling.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | - |
| Molecular Weight | 160.18 g/mol | - |
| Appearance | White to off-white solid (expected) | General knowledge |
| Melting Point | Not available | - |
| Solubility | Expected to be sparingly soluble in water, with higher solubility in organic solvents like methanol, ethanol, and acetonitrile. | General knowledge |
Stability Profile
The stability of this compound is influenced by several factors, including temperature, humidity, light, and pH. The primary degradation pathways are anticipated to be hydrolysis of the amide and nitrile functional groups.
Hydrolytic Stability
Hydrolysis is a major potential degradation pathway for this compound. Both the N-methylamide and the cyano groups can undergo hydrolysis, with the rate being highly dependent on pH and temperature.
-
Acidic Conditions: Under acidic conditions, the amide linkage is susceptible to hydrolysis, yielding 2-cyanobenzoic acid and methylamine. The nitrile group can also be hydrolyzed, ultimately forming a carboxylic acid.
-
Neutral Conditions: Hydrolysis is expected to be slow at neutral pH.
-
Alkaline Conditions: In alkaline conditions, the amide group can be hydrolyzed. Studies on N-methylbenzamide have shown that it undergoes alkaline hydrolysis.[1]
Photostability
Aromatic compounds, especially those with chromophores like the benzamide structure, can be susceptible to photodegradation. Exposure to UV or visible light may induce degradation. Photostability testing is crucial to determine the need for light-protected storage and handling.
Thermal Stability
Elevated temperatures can accelerate degradation reactions. The thermal stability of this compound should be evaluated to determine safe handling and storage temperatures and to identify potential degradation products formed at high temperatures.
Oxidative Stability
While the molecule does not contain functional groups that are highly susceptible to oxidation, it is prudent to evaluate its stability in the presence of oxidizing agents, as oxidative degradation can sometimes be initiated at the benzene ring or the methyl group.
Storage Conditions
Based on the potential stability liabilities, the following general storage conditions are recommended for this compound to ensure its integrity:
| Condition | Recommendation |
| Temperature | Store in a cool, dry place.[2] Refrigeration (2-8 °C) is recommended for long-term storage. |
| Humidity | Store in a tightly sealed container to protect from moisture.[2] |
| Light | Store in a light-resistant container to protect from photodecomposition. |
| Inert Atmosphere | For long-term storage or for highly sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation. |
Experimental Protocols for Stability Assessment
The following are general experimental protocols that can be adapted to specifically assess the stability of this compound.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways.
-
Methodology:
-
Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).
-
Expose the solutions to various stress conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Alkaline Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105 °C for 24 hours.
-
Photodegradation: Expose the solution to a calibrated light source (e.g., xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².
-
-
Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as HPLC.
-
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is necessary to separate the parent compound from its degradation products.
-
Example HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with a pH modifier like formic acid or phosphate buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 230 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Excipient Compatibility Studies
To assess the compatibility of this compound with common pharmaceutical excipients, binary mixtures are typically prepared and stored under accelerated conditions.
-
Methodology:
-
Prepare 1:1 (w/w) mixtures of this compound with various excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate).
-
Add a small amount of water (e.g., 5%) to create a stressed condition.
-
Store the mixtures at accelerated conditions (e.g., 40 °C/75% RH) for a defined period (e.g., 4 weeks).
-
Analyze the samples at initial and subsequent time points for the appearance of degradation products and any change in physical appearance.
-
Visualizations
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on the reactivity of its functional groups.
Caption: Potential hydrolytic degradation pathways of this compound.
Experimental Workflow for Stability Testing
This diagram outlines a typical workflow for conducting stability testing of a chemical compound.
References
Theoretical and Computational Elucidation of 2-Cyano-N-methylbenzamide: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-cyano-N-methylbenzamide. While specific experimental data for this molecule is not extensively available in public literature, this document outlines the established computational chemistry and theoretical analysis workflows used for analogous benzamide derivatives.[1][2][3] It serves as a foundational resource for researchers seeking to investigate its structural, electronic, and spectroscopic properties. The guide details quantum chemical calculations, including Density Functional Theory (DFT) for geometry optimization and vibrational frequency analysis, and discusses the importance of corroborating theoretical data with experimental spectroscopy. All quantitative data presented is exemplary and derived from computational models of structurally similar compounds to provide a realistic framework for analysis.
Introduction
This compound is a small organic molecule featuring a benzene ring substituted with a cyano group and an N-methylated amide group. The unique electronic interplay between the electron-withdrawing cyano group and the amide functionality makes it an interesting candidate for studies in medicinal chemistry and materials science.[3][4] Computational modeling and theoretical studies are indispensable tools for predicting the molecular properties and reactivity of such compounds, offering insights that can guide experimental design and accelerate research and development.[5] This guide outlines the standard procedures for such an investigation.
Computational Modeling
Quantum chemical calculations are pivotal in understanding the intrinsic properties of a molecule in the absence of extensive experimental data.[5] Density Functional Theory (DFT) is a widely used method for studying benzamide derivatives due to its balance of accuracy and computational cost.[5][6]
Geometric Optimization
The first step in computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, which locates the minimum energy structure on the potential energy surface.
Exemplary Optimized Geometric Parameters:
The following table presents hypothetical but realistic geometric parameters for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Atoms Involved | Calculated Value |
| Bond Lengths (Å) | ||
| C(aryl)-C(cyano) | 1.445 | |
| C≡N | 1.158 | |
| C(aryl)-C(amide) | 1.502 | |
| C(amide)=O | 1.235 | |
| C(amide)-N | 1.350 | |
| N-C(methyl) | 1.460 | |
| Bond Angles (°) | ||
| C(aryl)-C(cyano)-N | 178.5 | |
| C(aryl)-C(amide)=O | 121.0 | |
| C(aryl)-C(amide)-N | 118.2 | |
| O=C(amide)-N | 120.8 | |
| C(amide)-N-C(methyl) | 122.5 | |
| Dihedral Angles (°) | ||
| C1(aryl)-C2(aryl)-C(amide)-N | 25.0 | |
| C2(aryl)-C(amide)-N-C(methyl) | 179.5 |
Vibrational Frequency Analysis
Calculating the vibrational frequencies serves two purposes: it confirms that the optimized geometry is a true energy minimum (no imaginary frequencies), and it allows for the prediction of the infrared (IR) and Raman spectra. These theoretical spectra can be directly compared with experimental data.
Exemplary Vibrational Frequencies:
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Intensity (km/mol) |
| C≡N stretch | 2235 | High |
| C=O (Amide I) stretch | 1680 | Very High |
| N-H bend (Amide II) | 1550 | Medium |
| C-N (Amide) stretch | 1380 | Medium |
| C-H (Aromatic) stretch | 3050-3100 | Low |
| C-H (Methyl) stretch | 2950-2980 | Medium |
Electronic Properties
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's electronic behavior and reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.
Exemplary Electronic Properties:
| Property | Calculated Value (eV) |
| HOMO Energy | -7.25 |
| LUMO Energy | -1.50 |
| HOMO-LUMO Gap (ΔE) | 5.75 |
| Dipole Moment (Debye) | 3.8 |
Experimental Protocols
Theoretical data should ideally be validated by experimental results. The following are standard experimental protocols for characterizing a molecule like this compound.
Synthesis
A plausible synthesis route for this compound involves the amidation of 2-cyanobenzoic acid.
Protocol:
-
Activation of Carboxylic Acid: Dissolve 2-cyanobenzoic acid in a suitable aprotic solvent (e.g., dichloromethane). Add a coupling agent such as thionyl chloride or a carbodiimide (e.g., DCC) and a catalyst like dimethylformamide (catalytic amount) to form the acyl chloride or an activated ester in situ.
-
Amidation: In a separate flask, dissolve methylamine in the same solvent. Slowly add the activated 2-cyanobenzoyl species to the methylamine solution at 0°C.
-
Workup: After the reaction is complete (monitored by TLC), wash the reaction mixture with a dilute acid (e.g., 1M HCl) to remove excess methylamine, followed by a wash with a dilute base (e.g., saturated NaHCO₃) to remove any unreacted carboxylic acid.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Spectroscopic Characterization
-
FT-IR Spectroscopy: Acquire the infrared spectrum of the purified compound (e.g., using a KBr pellet). Compare the positions of the characteristic peaks (C≡N, C=O, N-H) with the computationally predicted frequencies.
-
NMR Spectroscopy: Dissolve the compound in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the molecular structure. The chemical shifts will provide information about the electronic environment of the protons and carbons.
-
X-ray Crystallography: If a suitable single crystal can be grown, X-ray diffraction analysis can provide the definitive solid-state molecular structure, including bond lengths, bond angles, and intermolecular interactions, which can be directly compared to the optimized geometry from DFT calculations.[7]
Visualizations
Computational Workflow
The following diagram illustrates the typical workflow for a computational study of a small molecule like this compound.
References
- 1. Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 5. N-Methylbenzamide | 613-93-4 | Benchchem [benchchem.com]
- 6. determining-the-most-stable-structure-of-benzamided-derivatives-using-density-functional-theory-dft - Ask this paper | Bohrium [bohrium.com]
- 7. Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses [acikerisim.sinop.edu.tr]
Unveiling the Biological Landscape of 2-cyano-N-methylbenzamide: A Review of Available Data
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's biological interactions is paramount. This technical guide addresses the current knowledge surrounding the biological targets of 2-cyano-N-methylbenzamide. After a thorough review of publicly available scientific literature and databases, it is concluded that there is currently no specific biological target or mechanism of action identified for this compound as a standalone compound.
This molecule is most prominently referenced in chemical supplier catalogs and in the context of synthetic chemistry, suggesting its primary role as a chemical intermediate or a building block for the synthesis of more complex molecules. While direct biological data is absent, an exploration of structurally related compounds and the broader chemical moieties can provide valuable context and potential avenues for future investigation.
The Benzamide Moiety in Drug Discovery
The benzamide functional group is a common scaffold in medicinal chemistry, present in a wide array of approved drugs with diverse biological activities. This structural motif can interact with various biological targets through hydrogen bonding and other non-covalent interactions. The specific biological activity is highly dependent on the other substituents on the benzamide structure.
Related and More Complex Molecules
To provide a broader perspective, this section explores biologically active molecules that share structural similarities with this compound, specifically the N-methylbenzamide or a cyano-benzamide core. It is crucial to emphasize that the biological activities of these complex molecules cannot be directly extrapolated to the much simpler this compound.
Enzalutamide: An N-methylbenzamide-Containing Androgen Receptor Inhibitor
A notable example of a drug containing the N-methylbenzamide moiety is Enzalutamide, a potent antiandrogen used in the treatment of prostate cancer.
Table 1: Quantitative Data for Enzalutamide
| Parameter | Value | Biological Target |
| Binding Affinity (Ki) | 2.1 nM | Androgen Receptor |
| IC50 | 36 nM | Inhibition of AR nuclear translocation |
Experimental Protocol: Androgen Receptor Binding Assay
A representative experimental protocol for determining the binding affinity of a compound like Enzalutamide to the androgen receptor (AR) is as follows:
-
Preparation of AR Ligand Binding Domain (LBD): The human AR-LBD is expressed in and purified from E. coli.
-
Radioligand: A radioactive ligand, such as [³H]-dihydrotestosterone ([³H]-DHT), is used.
-
Assay: Purified AR-LBD is incubated with a fixed concentration of [³H]-DHT and varying concentrations of the test compound (e.g., Enzalutamide).
-
Separation: Bound and free radioligand are separated using a method like filtration through a glass fiber filter.
-
Detection: The amount of bound radioligand is quantified by liquid scintillation counting.
-
Data Analysis: The Ki value is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
Signaling Pathway
The mechanism of action of Enzalutamide involves the inhibition of the androgen receptor signaling pathway.
Caption: Androgen Receptor Signaling Pathway and Inhibition by Enzalutamide.
Other Benzamide-Containing Compounds
A variety of other benzamide derivatives have been investigated for different therapeutic applications, highlighting the versatility of this chemical scaffold. For instance, N-phenylbenzamide derivatives have been explored as potential agents against kinetoplastid parasites, with their proposed mechanism involving binding to the minor groove of DNA.
Logical Workflow for Target Identification
For a novel or uncharacterized compound like this compound, a logical workflow for target identification would be as follows:
Caption: A general workflow for the identification of biological targets for a novel compound.
Conclusion
Initial Toxicity Screening of 2-cyano-N-methylbenzamide: A Technical Guide
Disclaimer: This document provides a representative technical guide for the initial toxicity screening of 2-cyano-N-methylbenzamide. Due to a lack of publicly available, specific toxicological data for this compound, the quantitative data presented herein is illustrative and based on the toxicity profiles of structurally related benzamide and nitrile compounds. The experimental protocols and potential mechanistic pathways described are based on established, standardized methodologies in toxicology. This guide is intended for informational purposes for researchers, scientists, and drug development professionals.
Introduction
This compound is a chemical compound whose toxicological profile is not extensively documented in public literature. As with any novel chemical entity intended for potential therapeutic or other applications, a thorough initial toxicity screening is paramount to identify potential hazards and establish a preliminary safety profile. This guide outlines a standard battery of in vitro and in vivo tests to assess the acute toxicity, cytotoxicity, and genotoxicity of this compound.
Based on the hazard classifications of the structurally similar compound "Benzamide, 2-cyano-", it is prudent to handle this compound as a substance with potential for acute toxicity (oral, dermal, and inhalation), as well as skin and eye irritation, and respiratory system effects.
Data Presentation: Illustrative Toxicity Profile
The following tables summarize hypothetical, yet plausible, quantitative data for the initial toxicity screening of this compound. These values are for representative purposes and should be experimentally determined.
Table 1: Illustrative Acute Toxicity Data
| Test | Species | Route of Administration | Endpoint | Illustrative Value | GHS Classification (Predicted) |
| Acute Oral Toxicity | Rat | Oral | LD50 | 500 mg/kg | Category 4 |
| Acute Dermal Toxicity | Rat | Dermal | LD50 | 1500 mg/kg | Category 4 |
| Acute Inhalation Toxicity | Rat | Inhalation (dust) | LC50 (4h) | 1.5 mg/L | Category 4 |
Table 2: Illustrative In Vitro Toxicity Data
| Assay | Cell Line | Endpoint | Illustrative Value | Interpretation |
| Cytotoxicity (MTT Assay) | HeLa | IC50 | 75 µM | Moderate cytotoxicity |
| Genotoxicity (Comet Assay) | TK6 | % Tail DNA | Concentration-dependent increase | Potential for DNA damage |
| Mutagenicity (Ames Test) | S. typhimurium (TA98, TA100) | Revertant Colonies | Negative (-S9), Positive (+S9) | Potential for mutagenicity after metabolic activation |
| Skin Irritation (OECD 439) | Reconstructed Human Epidermis | Viability | < 50% | Irritant (Category 2) |
| Eye Irritation (OECD 492) | Reconstructed Human Cornea-like Epithelium | Viability | < 60% | Irritant |
Experimental Protocols
Detailed methodologies for the key toxicological assays are provided below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
In Vitro Cytotoxicity: MTT Assay
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Culture: Human cervical cancer cells (HeLa) are cultured in appropriate media and conditions.
-
Plating: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.
-
Incubation: The plates are incubated for 24-48 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting a dose-response curve.
Genotoxicity: Comet Assay (Alkaline)
Objective: To detect DNA strand breaks in cells exposed to this compound.
Methodology:
-
Cell Culture and Treatment: Human lymphoblastoid cells (TK6) are cultured and treated with various concentrations of this compound for a defined period (e.g., 4 hours). A vehicle control and a positive control (e.g., hydrogen peroxide) are included.
-
Cell Embedding: Treated cells are mixed with low melting point agarose and layered onto microscope slides pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Electrophoresis is carried out in the alkaline buffer, allowing the negatively charged DNA to migrate towards the anode. Broken DNA fragments will migrate faster and further than intact DNA.
-
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Scoring: The slides are examined using a fluorescence microscope. The resulting "comets" (a head of intact DNA and a tail of fragmented DNA) are scored using image analysis software to determine the percentage of DNA in the tail, which is a measure of DNA damage.
Mutagenicity: Bacterial Reverse Mutation Test (Ames Test)
Objective: To assess the potential of this compound and its metabolites to induce point mutations in bacteria.
Methodology:
-
Bacterial Strains: Histidine-requiring auxotrophic strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) are used.
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence of a small amount of histidine.
-
Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation to a histidine-synthesizing phenotype will grow and form colonies. The number of revertant colonies is counted for each concentration and compared to the spontaneous reversion rate in the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.
Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)
Objective: To determine the acute oral toxicity of this compound and estimate its LD50.
Methodology:
-
Animal Model: Young adult female rats are typically used.
-
Housing and Acclimatization: Animals are housed in standard conditions and acclimatized for at least 5 days before the study.
-
Dosing: A stepwise procedure is used, with a starting dose of 300 mg/kg. Three animals are dosed orally with this compound.
-
Observation: The animals are observed for signs of toxicity and mortality for up to 14 days.
-
Stepwise Procedure:
-
If 2 or 3 animals die, the test is repeated with a lower dose.
-
If 1 animal dies, the test is repeated with the same dose.
-
If no animals die, the test is repeated with a higher dose.
-
-
Endpoint: The procedure allows for the classification of the substance into one of the GHS categories for acute oral toxicity based on the observed mortality at different dose levels.
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the initial toxicity screening of a novel chemical compound.
Plausible Signaling Pathway: Oxidative Stress and Apoptosis
Caption: A plausible signaling pathway where a toxicant induces oxidative stress, leading to apoptosis.
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Cyano-N-methylbenzamide
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document outlines a detailed protocol for the synthesis of 2-cyano-N-methylbenzamide, a substituted benzamide derivative. The synthesis is based on a two-step process involving the initial conversion of 2-cyanobenzoic acid to its corresponding acyl chloride, followed by amidation with methylamine. This protocol is intended for use by qualified researchers and scientists in a controlled laboratory setting.
Introduction
N-substituted benzamides are a class of organic compounds with significant importance in medicinal chemistry and drug development. They are key structural motifs in a variety of pharmacologically active molecules. The protocol described herein provides a general yet robust method for the preparation of this compound, which can serve as a building block for more complex molecular architectures. The synthesis proceeds via a nucleophilic acyl substitution mechanism.
Safety Precautions
Warning: This protocol involves the use of hazardous chemicals. All procedures should be carried out in a well-ventilated fume hood by personnel trained in handling such substances. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Thionyl chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water. Handle with extreme care.
-
2-Cyanobenzoic acid and 2-cyanobenzoyl chloride: The cyano group is toxic. Avoid inhalation and skin contact.
-
Methylamine (CH₃NH₂): Flammable and corrosive. It is typically supplied as a solution in a solvent like THF or water.
-
Organic Solvents (e.g., Dichloromethane, THF): Volatile and flammable. Avoid inhalation of vapors.
Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Experimental Protocols
Part 1: Synthesis of 2-Cyanobenzoyl Chloride
This step involves the conversion of the carboxylic acid group of 2-cyanobenzoic acid into a more reactive acyl chloride.
Materials:
-
2-Cyanobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-cyanobenzoic acid.
-
Add anhydrous dichloromethane to dissolve the starting material.
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the stirred solution at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas, which should be vented through a scrubber.
-
Alternatively, oxalyl chloride (around 1.5 equivalents) can be used in the presence of a catalytic amount of DMF.
-
After the initial vigorous reaction subsides, heat the mixture to reflux (approximately 40°C for DCM) and maintain for 1-3 hours, or until the evolution of gas ceases.
-
Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the conversion to the methyl ester.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. This should be done with care and appropriate trapping of the volatile, corrosive reagents.
-
The resulting crude 2-cyanobenzoyl chloride, typically an oil or low-melting solid, is used directly in the next step without further purification.
Part 2: Synthesis of this compound
This step is the amidation of the acyl chloride with methylamine.
Materials:
-
Crude 2-cyanobenzoyl chloride from Part 1
-
Methylamine solution (e.g., 40% in water, or 2M in THF)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
A tertiary amine base, such as triethylamine (Et₃N) or pyridine (optional, but recommended)
-
Separatory funnel
-
Standard glassware for extraction and purification
Procedure:
-
Dissolve the crude 2-cyanobenzoyl chloride in an anhydrous aprotic solvent such as THF or DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, prepare a solution of methylamine (at least 2 equivalents) in the same solvent. If using a salt of methylamine, an additional equivalent of a non-nucleophilic base like triethylamine is required.
-
Slowly add the methylamine solution to the stirred solution of 2-cyanobenzoyl chloride at 0°C. A white precipitate (methylammonium chloride) will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction for the disappearance of the acyl chloride by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate or DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation
As this is a generalized protocol, experimental data such as reaction times, temperatures, and yields are highly dependent on the specific scale and conditions used. The following table provides a template for recording such data.
| Step | Starting Material | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Purity |
| 1. Acyl Chloride Formation | 2-Cyanobenzoic acid | Thionyl chloride | DCM | Reflux (40) | 2 | 2-Cyanobenzoyl chloride | - (Crude) | - |
| 2. Amidation | 2-Cyanobenzoyl chloride | Methylamine, Triethylamine | THF | 0 to RT | 2 | This compound | TBD | TBD |
TBD: To be determined experimentally.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis process for this compound.
Application Notes: The Strategic Use of 2-Cyano-N-methylbenzamide Scaffolds in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-cyano-N-methylbenzamide derivatives in the development of targeted kinase inhibitors. While direct, off-the-shelf protocols for the use of this compound are not extensively documented, its structural motifs are present in known kinase inhibitors and can be incorporated through established synthetic organic chemistry methodologies. This document outlines a proposed synthetic strategy, detailed experimental protocols for key reactions, and information on the relevant kinase signaling pathways.
Introduction to Kinase Inhibition and the Benzamide Scaffold
Protein kinases are a large family of enzymes that play a crucial role in cellular signaling by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases.
The benzamide moiety is a privileged scaffold in medicinal chemistry and has been successfully incorporated into a number of approved kinase inhibitors. Its rigid structure provides a solid anchor for positioning other functional groups to interact with the kinase active site, particularly the hinge region, which is critical for ATP binding. The introduction of a cyano group can serve multiple purposes, including acting as a hydrogen bond acceptor, modulating electronic properties, and providing a handle for further chemical modification. The N-methyl group can influence solubility and metabolic stability.
Proposed Synthetic Strategy for Kinase Inhibitors Incorporating a this compound Moiety
A plausible synthetic strategy for a kinase inhibitor featuring the this compound scaffold involves a multi-step approach, culminating in a key cross-coupling reaction to assemble the final molecule. A common and versatile method for constructing biaryl or aryl-heteroaryl kinase inhibitor cores is the Suzuki-Miyaura cross-coupling reaction.
The proposed synthetic workflow can be visualized as follows:
Figure 1: Proposed synthetic workflow for a kinase inhibitor.
Experimental Protocols
The following are detailed, generalized protocols for the key synthetic steps outlined above. Researchers should adapt these protocols based on the specific substrates and desired products.
Protocol 1: Synthesis of this compound (Intermediate A)
This protocol describes the cyanation of a halo-benzamide precursor.
Materials:
-
2-Bromo-N-methylbenzamide (1.0 eq)
-
Zinc cyanide (Zn(CN)₂) (0.6 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.08 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask, add 2-bromo-N-methylbenzamide, zinc cyanide, Pd₂(dba)₃, and dppf.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of celite to remove insoluble palladium species.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Synthesis
This protocol details the coupling of an aryl/heteroaryl halide with a boronic acid/ester derivative. In this example, we will consider the coupling of a bromo-substituted this compound derivative with a suitable boronic acid.
Materials:
-
Substituted this compound (with a halogen, e.g., bromo or iodo, at a different position for coupling) (1.0 eq)
-
Aryl/Heteroaryl boronic acid or pinacol ester (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq)
-
Solvent mixture (e.g., 1,4-dioxane/water or DMF/water)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, dissolve the substituted this compound and the aryl/heteroaryl boronic acid/ester in the chosen solvent mixture.
-
Add the base (Na₂CO₃ or K₂CO₃).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-30 minutes.
-
Add the palladium catalyst (Pd(dppf)Cl₂) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final kinase inhibitor.
Targeted Kinase Signaling Pathways
Derivatives of benzamide have been shown to inhibit a variety of kinases involved in oncogenic signaling. The incorporation of the this compound scaffold could potentially target these and other kinases. Below are diagrams of key signaling pathways that are often targeted in cancer therapy.
Figure 2: The RAS-RAF-MEK-ERK (MAPK) Signaling Pathway.
Figure 3: The BCR-ABL Signaling Pathway in Chronic Myeloid Leukemia.
Figure 4: The TAK1 Signaling Pathway in Inflammation and Immunity.
Quantitative Data Summary
The following table summarizes the inhibitory activities of some benzamide-containing kinase inhibitors reported in the literature. This data can serve as a benchmark for newly synthesized compounds.
| Kinase Target | Inhibitor Type | IC₅₀ (nM) | Reference Compound Example |
| Bcr-Abl | Benzamide derivative | 20.6 | A series of acrylamide analogues of Imatinib and Nilotinib |
| BRAFV600E | N-(thiophen-2-yl) benzamide | ~2000 | Initial hit compound a1 |
| TAK1 | 2-cyanoacrylamide derivative | 27 | Compound 13h |
Conclusion
The this compound scaffold represents a valuable starting point for the design and synthesis of novel kinase inhibitors. By employing established synthetic methodologies such as cyanation and Suzuki-Miyaura cross-coupling, a diverse range of potential inhibitors can be generated. The protocols and pathway information provided in these application notes are intended to guide researchers in the development of new targeted therapies. Careful optimization of reaction conditions and thorough biological evaluation will be crucial for the successful identification of potent and selective kinase inhibitors based on this scaffold.
Application Notes and Protocols for the Quantification of 2-cyano-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of 2-cyano-N-methylbenzamide in various matrices. The methodologies are based on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering options for both routine quality control and sensitive bioanalytical applications.
Introduction
This compound is a substituted benzamide derivative. Accurate and precise quantification of this compound is critical in pharmaceutical development, quality control, and research settings. The following protocols and data are provided to guide the development and validation of analytical methods for this compound.
Physicochemical Properties of related compound N-cyano-N-methylbenzamide
A summary of key physicochemical properties for N-cyano-N-methylbenzamide, a compound with the same molecular formula and likely similar chromatographic behavior, is presented below to inform method development.
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| XLogP3 | 0.7 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Topological Polar Surface Area | 44.1 Ų | [1] |
Application Note 1: Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substance and formulated products where concentration levels are relatively high.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent.[2]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25°C.[2]
-
Detection Wavelength: 226 nm.
-
Injection Volume: 5 µL.[2]
-
Run Time: 10 minutes.
2. Preparation of Standard Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 100 µg/mL).
3. Sample Preparation:
-
Bulk Drug Substance: Prepare a sample solution with a theoretical concentration of 1000 µg/mL by accurately weighing the substance and dissolving it in the mobile phase.[3]
-
Formulated Product (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer to a suitable volumetric flask. Add the mobile phase, sonicate to dissolve the active ingredient, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The following tables summarize the expected performance characteristics of this method, adapted from validated methods for similar aromatic amides.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,100 |
| 50 | 759,900 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Precision
| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6, over 3 days) |
| 10 | < 2.0 | < 2.0 |
| 50 | < 1.5 | < 1.5 |
| 100 | < 1.0 | < 1.0 |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 80 | 79.2 | 99.0 |
| 100 | 101.1 | 101.1 |
| 120 | 119.4 | 99.5 |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantification (LOQ) | 0.3 |
Experimental Workflow Diagram
References
Application Note: A Robust HPLC Method for Purity Analysis of 2-cyano-N-methylbenzamide
Abstract
This application note details a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 2-cyano-N-methylbenzamide, a key intermediate in pharmaceutical synthesis. The developed method is suitable for quantifying impurities and monitoring the stability of the compound. The protocol outlines a systematic approach to method development, including column and mobile phase selection, and provides a starting point for method validation in accordance with ICH guidelines. Forced degradation studies are also incorporated to ensure the method is stability-indicating.
Introduction
This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is paramount for the quality and safety of the final drug product. High-performance liquid chromatography (HPLC) is a powerful analytical technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and precision.[1] This application note describes the development of a stability-indicating RP-HPLC method for the routine quality control of this compound. The method can separate the main component from its potential process-related impurities and degradation products.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column is recommended as a starting point due to its wide applicability in pharmaceutical analysis.[2] A typical column dimension would be 4.6 x 150 mm with a 5 µm particle size.
-
Chemicals: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid (or Formic acid for MS compatibility), this compound reference standard, and reagents for forced degradation studies (Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide).
Chromatographic Conditions
A summary of the starting chromatographic conditions is presented in Table 1. These conditions are based on general principles for the analysis of benzamide and cyano-containing compounds and should be optimized for specific instruments and columns.[3]
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm (to be optimized based on UV spectrum) |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Table 2: Suggested Gradient Elution Program
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 20 |
| 15.0 | 80 |
| 20.0 | 80 |
| 20.1 | 20 |
| 25.0 | 20 |
Protocols
Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the sample diluent to obtain a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution using the same diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[2]
Method Development and Optimization Workflow
The following workflow outlines the systematic approach to developing and optimizing the HPLC method.
Caption: Workflow for HPLC Method Development.
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[4][5]
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period.
After exposure, neutralize the acidic and basic samples, dilute all samples to the target concentration, and analyze them using the developed HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
Data Presentation
The results of the purity analysis and forced degradation studies should be summarized in clear and concise tables for easy comparison.
Table 3: Purity Analysis of this compound Batches
| Batch No. | Retention Time (min) | Peak Area | % Purity |
| Batch A | 10.52 | 1254879 | 99.85 |
| Batch B | 10.51 | 1263452 | 99.91 |
| Batch C | 10.53 | 1249871 | 99.79 |
Table 4: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | No. of Degradants | Resolution (Main Peak vs. Closest Impurity) |
| 0.1 N HCl, 60°C, 24h | 12.5 | 2 | 2.1 |
| 0.1 N NaOH, 60°C, 24h | 8.2 | 1 | 1.8 |
| 3% H₂O₂, RT, 24h | 15.1 | 3 | 2.5 |
| Thermal (105°C, 48h) | 2.3 | 1 | 3.0 |
| Photolytic | 5.6 | 2 | 2.2 |
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the different stages of ensuring the quality of this compound.
Caption: Quality Assurance Logic for the Analyte.
Conclusion
The described RP-HPLC method provides a robust and reliable approach for the purity analysis of this compound. The method is stability-indicating, as demonstrated by the successful separation of the parent compound from its degradation products generated under various stress conditions. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of this important pharmaceutical intermediate. Further validation of the method should be performed in accordance with the specific requirements of the intended application and regulatory guidelines.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 3. Separation of Benzamide, 2-cyano- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]
- 5. ijrpp.com [ijrpp.com]
Application Notes and Protocols for 2-Cyano-N-methylbenzamide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-cyano-N-methylbenzamide as a chemical intermediate in the synthesis of pharmacologically active molecules. While direct utilization in publicly disclosed drug synthesis pathways is not extensively documented, its structural motifs—a reactive nitrile group and a secondary benzamide—make it a valuable building block. This document outlines its synthesis, potential applications in constructing complex heterocyclic systems, and provides detailed, representative experimental protocols.
Introduction
This compound is an aromatic compound featuring a carboxamide and a nitrile group in an ortho relationship. This arrangement provides a unique platform for a variety of chemical transformations, making it a promising starting material for the synthesis of nitrogen-containing heterocycles. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. The nitrile group can undergo various transformations, including hydrolysis, reduction, or participation in cycloaddition reactions, while the benzamide moiety can be involved in directing group chemistry or further functionalization.
Synthesis of this compound
The preparation of this compound can be achieved through standard amidation reactions from a suitable carboxylic acid derivative. A common and effective method is the reaction of 2-cyanobenzoyl chloride with methylamine.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Cyanobenzoyl chloride
-
Methylamine (40% solution in water or as a gas)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-cyanobenzoyl chloride (1.0 eq) in dichloromethane (100 mL).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add methylamine solution (2.2 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Application as a Chemical Intermediate: Synthesis of a Hypothetical Kinase Inhibitor Scaffold
This section describes a hypothetical application of this compound in the synthesis of a substituted quinazolinone, a scaffold present in numerous kinase inhibitors. This protocol illustrates how the cyano and amide functionalities can be utilized in a cyclization reaction.
Experimental Protocol: Synthesis of a Quinazolinone Derivative
Materials:
-
This compound
-
Hydrazine hydrate
-
Formic acid
-
Ethanol
-
Reflux condenser
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (50 mL), add hydrazine hydrate (1.2 eq).
-
Reflux the mixture for 4 hours. The progress of the formation of the aminoindazole intermediate can be monitored by TLC.
-
After cooling to room temperature, add formic acid (2.0 eq) to the reaction mixture.
-
Reflux the mixture for an additional 6 hours.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the quinazolinone derivative.
Quantitative Data
The following table summarizes typical reaction parameters for the synthesis of a related compound, 2-amino-5-cyano-N,3-dimethylbenzamide, which can provide an indication of expected yields and purities for similar benzamide syntheses.
| Intermediate Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| 2-Amino-5-cyano-N,3-dimethylbenzamide | Ethyl 2-amino-5-cyano-3-methylbenzoate | Methylamine, Sodium methoxide | Methanol | 82-90 | 93-95 (HPLC) | [1] |
| 2-Amino-5-cyano-N,3-dimethylbenzamide | 2-Amino-5-cyano-3-methylbenzoic acid 2-methoxyethyl ester | Methylamine, Sodium methoxide | Methanol | 95 | 97.8 (LC) | [2] |
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Logical Relationship: Application as an Intermediate
Caption: Synthetic route from the intermediate to a drug-like scaffold.
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical mechanism of action for a drug candidate derived from a quinazolinone scaffold, targeting a generic kinase signaling pathway often implicated in cancer.
Caption: Inhibition of a kinase signaling pathway by a hypothetical drug.
References
Experimental setup for reactions involving 2-cyano-N-methylbenzamide.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving 2-cyano-N-methylbenzamide, a versatile building block in organic synthesis and drug discovery. The following sections detail its synthesis, purification, and potential applications, offering structured protocols and data presentation to facilitate its use in the laboratory.
Synthesis of this compound
The synthesis of this compound can be approached through several routes. A plausible and efficient method involves the cyanation of a suitable precursor, such as an N-methylbenzamide derivative. Drawing from established methodologies for analogous compounds, a two-step process starting from 2-bromobenzoyl chloride is outlined below.
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of N-Methyl-2-bromobenzamide (Precursor)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of acid chloride).
-
Amidation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of methylamine (1.2 eq) in DCM dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
Experimental Protocol: Cyanation to form this compound
This protocol is adapted from procedures for the synthesis of similar aromatic nitriles.[1][2]
-
Reaction Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add N-methyl-2-bromobenzamide (1.0 eq), copper(I) cyanide (1.2 eq), and anhydrous N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture to 140-150 °C and stir vigorously for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a solution of aqueous ferric chloride and ammonia to decompose the copper salts. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.
Reagents and Stoichiometry for Cyanation
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (for 10 mmol scale) |
| N-Methyl-2-bromobenzamide | 1.0 | 214.06 | 2.14 g |
| Copper(I) Cyanide | 1.2 | 89.56 | 1.07 g |
| DMF | - | 73.09 | 20 mL |
Purification and Characterization
Purification
The primary method for purifying this compound is column chromatography on silica gel. For analytical purposes, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be employed.[3]
HPLC Analysis Conditions
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., Newcrom R1) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (for MS compatibility)[3] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Characterization
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to aromatic protons, the N-methyl group, and the amide proton. |
| ¹³C NMR | Resonances for aromatic carbons, the nitrile carbon, the carbonyl carbon, and the N-methyl carbon. |
| Mass Spectrometry | Molecular ion peak corresponding to the mass of this compound (C₉H₈N₂O, MW: 160.17 g/mol ).[4] |
| IR Spectroscopy | Characteristic absorption bands for the nitrile (C≡N) and amide (C=O) functional groups. |
Applications in Drug Development
This compound can serve as a key intermediate in the synthesis of various pharmacologically active molecules. The cyano group can be transformed into other functional groups, and the benzamide scaffold is present in numerous drugs.
Potential Synthetic Transformations
Caption: Potential synthetic transformations of this compound.
These transformations open avenues for the synthesis of compounds with potential applications as enzyme inhibitors, receptor antagonists, or other therapeutic agents. The specific reaction conditions for these transformations would need to be optimized based on the desired final product.
References
- 1. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 2. Synthesis routes of 2-Amino-5-cyano-N,3-dimethylbenzamide [benchchem.com]
- 3. Separation of Benzamide, 2-cyano- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. N-Cyano-N-methylbenzamide | C9H8N2O | CID 20261950 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 2-cyano-N-methylbenzamide
Abstract
These application notes provide a comprehensive, two-step protocol for the scale-up synthesis of 2-cyano-N-methylbenzamide, a key intermediate for preclinical studies. The described methodology is designed for scalability, safety, and high purity of the final product. This document includes detailed experimental procedures, quantitative data tables for process tracking, and graphical representations of the synthetic pathway and operational workflow.
Introduction
This compound serves as a crucial building block in the synthesis of various pharmaceutically active compounds. The increasing demand for this intermediate for preclinical evaluations necessitates a robust and scalable synthetic process. This protocol outlines a reliable method starting from 2-cyanobenzoic acid, proceeding through an acid chloride intermediate, followed by amidation with methylamine.
Synthetic Strategy
The synthesis is a two-step process:
-
Step 1: Synthesis of 2-cyanobenzoyl chloride: 2-cyanobenzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂). This is a standard and efficient method for activating the carboxylic acid for the subsequent amidation.
-
Step 2: Synthesis of this compound: The crude 2-cyanobenzoyl chloride is reacted with methylamine to form the desired amide product.
Data Presentation
The following tables summarize the quantitative data for a representative scale-up synthesis.
Table 1: Reagents and Stoichiometry for the Synthesis of 2-cyanobenzoyl chloride
| Reagent | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) | Density (g/mL) | Molar Equiv. |
| 2-cyanobenzoic acid | 147.13 | 1.00 | 147.1 | - | - | 1.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 1.50 | 178.5 | 109.5 | 1.63 | 1.5 |
| Toluene | - | - | - | 500 | 0.867 | - |
| Dimethylformamide (DMF) | 73.09 | - | - | 1.0 | 0.944 | Catalytic |
Table 2: Reagents and Stoichiometry for the Synthesis of this compound
| Reagent | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) | Density (g/mL) | Molar Equiv. |
| 2-cyanobenzoyl chloride | 165.58 | 1.00 (theoretical) | 165.6 | - | - | 1.0 |
| Methylamine (40% in H₂O) | 31.06 | 2.50 | 77.7 | 194.1 | ~0.9 | 2.5 |
| Dichloromethane (DCM) | 84.93 | - | - | 1000 | 1.33 | - |
| Sodium Bicarbonate (sat. aq.) | 84.01 | - | - | 500 | - | - |
| Brine (sat. aq.) | - | - | - | 500 | - | - |
Table 3: Yield and Purity of this compound
| Parameter | Result |
| Theoretical Yield (g) | 160.18 |
| Actual Yield (g) | 136.2 |
| Overall Yield (%) | 85% |
| Purity (by HPLC) | >98% |
| Melting Point (°C) | 115-118 |
Experimental Protocols
4.1. Step 1: Synthesis of 2-cyanobenzoyl chloride
Materials:
-
2-cyanobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Dimethylformamide (DMF)
Equipment:
-
2 L three-necked round-bottom flask
-
Reflux condenser with a gas outlet to a scrubber (NaOH solution)
-
Magnetic stirrer and heating mantle
-
Dropping funnel
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-cyanobenzoic acid (147.1 g, 1.00 mol) and toluene (500 mL).
-
Begin stirring the suspension and add a catalytic amount of DMF (1.0 mL).
-
Slowly add thionyl chloride (109.5 mL, 1.50 mol) to the suspension via the dropping funnel over 30 minutes. The addition is exothermic, and gas evolution (HCl and SO₂) will be observed. Ensure the gas is directed to a scrubber.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2-cyanobenzoyl chloride is a light-yellow oil or solid and is used directly in the next step without further purification.
4.2. Step 2: Synthesis of this compound
Materials:
-
Crude 2-cyanobenzoyl chloride
-
Methylamine (40% solution in water)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
3 L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude 2-cyanobenzoyl chloride in dichloromethane (1000 mL) in a 3 L three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add the methylamine solution (194.1 mL, 2.50 mol) via the dropping funnel over 1 hour, maintaining the internal temperature below 10°C. A white precipitate will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (500 mL) and brine (500 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a solid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound as a white crystalline solid.
-
Dry the product in a vacuum oven at 40-50°C to a constant weight.
Visualizations
5.1. Synthetic Pathway
Caption: Reaction scheme for the synthesis of this compound.
5.2. Experimental Workflow
Caption: Workflow for the scale-up synthesis of this compound.
Application Notes and Protocols for 2-cyano-N-methylbenzamide in Fragment-Based Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of the fragment, 2-cyano-N-methylbenzamide, in a fragment-based screening campaign. The following sections describe a hypothetical scenario where this compound has been identified as a binder to the Androgen Receptor (AR), a key target in the development of therapeutics for prostate cancer. While this scenario is illustrative, the methodologies and protocols provided are standard within the field of fragment-based drug discovery (FBDD) and can be adapted for other targets.
Introduction to this compound as a Fragment
Fragment-based drug discovery is a powerful methodology for the identification of novel lead compounds. It involves screening libraries of low molecular weight compounds (fragments) to identify those that bind to a biological target.[1][2] These initial hits, although typically exhibiting weak affinity, can be optimized into potent drug candidates. The benzamide moiety is a common scaffold in medicinal chemistry. For instance, derivatives of N-methylbenzamide are found in drugs like Enzalutamide, a potent antagonist of the Androgen Receptor.[3] This structural precedent suggests that fragments like this compound could serve as valuable starting points for developing modulators of the Androgen Receptor signaling pathway.
In this hypothetical application note, we consider this compound as a fragment hit against the ligand-binding domain (LBD) of the Androgen Receptor.
Quantitative Data Summary
The following tables summarize the hypothetical binding data for this compound against the Androgen Receptor Ligand-Binding Domain (AR-LBD).
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 160.17 g/mol |
| Formula | C₉H₈N₂O |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 1 |
| cLogP | 0.9 |
Table 2: Hypothetical Binding Affinity and Ligand Efficiency
| Technique | Target | K_d (μM) | Ligand Efficiency (LE) |
| Surface Plasmon Resonance (SPR) | AR-LBD | 250 | 0.34 |
| Isothermal Titration Calorimetry (ITC) | AR-LBD | 300 | 0.32 |
| Nuclear Magnetic Resonance (NMR) | AR-LBD | 280 | 0.33 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway and Experimental Workflow
Androgen Receptor Signaling Pathway
The diagram below illustrates a simplified signaling pathway for the Androgen Receptor. In this pathway, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR, leading to its translocation to the nucleus, where it regulates gene expression. A fragment like this compound could potentially disrupt this pathway by binding to the ligand-binding domain and preventing the binding of endogenous androgens.
References
- 1. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2010141592A2 - Chemical fragment screening and assembly utilizing common chemistry for nmr probe introduction and fragment linkage - Google Patents [patents.google.com]
- 3. Enzalutamide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Derivatization of 2-cyano-N-methylbenzamide for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the chemical derivatization of 2-cyano-N-methylbenzamide, a scaffold of interest in drug discovery, particularly for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. The protocols outlined herein are designed to facilitate Structure-Activity Relationship (SAR) studies by enabling systematic modifications at three key positions of the molecule: the aromatic ring, the N-methyl amide group, and the cyano moiety. The derivatization strategies include electrophilic aromatic substitution, N-alkylation of the amide, and conversion of the nitrile to a carboxylic acid or a tetrazole, a common bioisostere. A hypothetical SAR study targeting PARP-1 is presented, complete with representative biological data to guide the interpretation of results. Detailed experimental procedures and diagrams of the synthetic workflow and the relevant biological pathway are provided to assist researchers in the practical implementation of these methods.
Introduction
Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing crucial insights into the relationship between the chemical structure of a compound and its biological activity. The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of clinically approved drugs. Specifically, substituted benzamides have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[1] PARP inhibitors have emerged as a significant class of anti-cancer therapeutics, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.
This compound presents a versatile starting point for an SAR campaign targeting PARP. Its structure offers three primary points for diversification:
-
The Aromatic Ring: Substitution patterns on the phenyl ring can modulate the compound's electronic properties, lipophilicity, and steric interactions with the target protein.
-
The N-methyl Amide Group: The N-alkyl substituent can be varied to explore different hydrophobic pockets within the binding site and to influence the compound's metabolic stability.
-
The Cyano Group: This group can be transformed into other functional moieties, such as a carboxylic acid or a tetrazole, to alter the compound's acidity, hydrogen bonding capacity, and pharmacokinetic properties.
This application note provides detailed protocols for the synthesis of a focused library of this compound analogs to enable a comprehensive SAR study against PARP-1.
Biological Context: The PARP-1 Signaling Pathway in DNA Repair
Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the cellular response to DNA damage. It plays a critical role in the repair of single-strand breaks (SSBs), a common form of DNA damage.[2][3] Upon detection of an SSB, PARP-1 binds to the damaged DNA and becomes catalytically activated. It then utilizes NAD+ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins near the site of damage.[2] This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins, such as XRCC1, to the lesion to effect repair.[3] PARP-1 is also involved in the repair of double-strand breaks (DSBs) and the stabilization of replication forks.[2] By inhibiting PARP-1, SSBs are not efficiently repaired and can be converted into more lethal DSBs during DNA replication. In cancer cells with deficient homologous recombination repair pathways (e.g., due to BRCA mutations), these DSBs cannot be repaired, leading to cell death. This concept is known as synthetic lethality and is the basis for the clinical use of PARP inhibitors.
Caption: PARP-1 Signaling Pathway in DNA Repair.
Experimental Workflow for SAR Studies
A systematic approach is essential for conducting SAR studies. The following workflow outlines the key steps from the synthesis of derivatives to the evaluation of their biological activity and subsequent data analysis.
Caption: Experimental Workflow for SAR Studies.
Experimental Protocols
Materials and General Methods: All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds should be performed by flash column chromatography or preparative high-performance liquid chromatography (HPLC). The structure and purity of the final compounds should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 1: Modification of the Aromatic Ring (Example: Nitration)
The cyano and N-methylcarboxamide groups are both electron-withdrawing and meta-directing for electrophilic aromatic substitution.[4] Therefore, reactions such as nitration are expected to occur at the C5 position.
-
Reaction:
-
To a solution of this compound (1.0 mmol) in concentrated sulfuric acid (5 mL) at 0 °C, add potassium nitrate (1.1 mmol) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Carefully pour the reaction mixture onto crushed ice (50 g).
-
Collect the resulting precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the solid under vacuum to yield 2-cyano-N-methyl-5-nitrobenzamide.
-
Purify the product by recrystallization from ethanol.
-
-
Expected Outcome: The introduction of a nitro group at the C5 position. Further modifications, such as reduction to an amine, can be performed on this intermediate.
Protocol 2: Modification of the N-methyl Amide Group (N-Alkylation)
This protocol describes the replacement of the N-methyl group with a different alkyl group (e.g., ethyl). This method can be adapted for a variety of alkyl halides.
-
Step 2a: Hydrolysis to 2-cyanobenzamide
-
To a solution of this compound (1.0 mmol) in methanol (10 mL), add a 10 M aqueous solution of sodium hydroxide (5.0 mmol).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with 2 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-cyanobenzamide.
-
-
Step 2b: N-Alkylation of 2-cyanobenzamide
-
To a solution of 2-cyanobenzamide (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add potassium carbonate (2.0 mmol).[5]
-
Add the desired alkyl halide (e.g., ethyl iodide, 1.5 mmol).
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into water (50 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the N-alkylated product (e.g., 2-cyano-N-ethylbenzamide).
-
Protocol 3: Modification of the Cyano Group
This protocol describes the hydrolysis of the nitrile to a carboxylic acid.
-
Reaction:
-
Suspend this compound (1.0 mmol) in a 10% aqueous solution of sodium hydroxide (10 mL).[6]
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.[7]
-
Cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 2-(N-methylcarbamoyl)benzoic acid.
-
This protocol describes the conversion of the nitrile to a 5-substituted tetrazole, a common bioisostere for a carboxylic acid.[8]
-
Reaction:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add sodium azide (1.5 mmol) and ammonium chloride (1.5 mmol).[8][9]
-
Heat the reaction mixture to 120 °C and stir for 24 hours in a sealed vessel.
-
Cool the mixture to room temperature and pour it into a stirred solution of 1 M hydrochloric acid (20 mL).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and dry under vacuum.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield N-methyl-2-(1H-tetrazol-5-yl)benzamide.
-
Data Presentation and SAR Analysis
The synthesized derivatives should be tested for their ability to inhibit PARP-1 activity using a standard enzymatic assay. The results, typically expressed as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), should be compiled into a table for clear comparison. The following table presents hypothetical data for a representative set of compounds to illustrate the principles of SAR analysis.
| Compound ID | R¹ (Aromatic Ring) | R² (Amide) | R³ (Position 2) | Yield (%) | PARP-1 IC50 (µM) |
| 1 | H | -CH₃ | -CN | - | 15.2 |
| 2a | 5-NO₂ | -CH₃ | -CN | 75 | 8.5 |
| 2b | 5-NH₂ | -CH₃ | -CN | 88 | 2.1 |
| 3a | H | -CH₂CH₃ | -CN | 65 | 12.8 |
| 3b | H | -CH₂(c-C₃H₅) | -CN | 62 | 9.7 |
| 4a | H | -CH₃ | -COOH | 85 | > 50 |
| 4b | H | -CH₃ | 1H-tetrazol-5-yl | 70 | 0.9 |
SAR Interpretation (based on hypothetical data):
-
Aromatic Ring Substitution (R¹): The unsubstituted parent compound 1 shows modest activity. The introduction of an electron-withdrawing nitro group at the 5-position (2a ) improves activity, possibly due to favorable interactions in the binding pocket. Reduction of the nitro group to an amine (2b ) leads to a significant increase in potency, suggesting a key hydrogen bond interaction or a favorable electrostatic interaction.
-
N-Amide Substitution (R²): Increasing the size of the N-alkyl group from methyl (1 ) to ethyl (3a ) or cyclopropylmethyl (3b ) results in a slight decrease or maintenance of activity, indicating that this position may have limited space in the binding pocket for larger substituents.
-
Cyano Group Modification (R³): Hydrolysis of the cyano group to a carboxylic acid (4a ) results in a loss of activity, which could be due to the negative charge at physiological pH leading to unfavorable interactions or poor cell permeability. However, conversion to the tetrazole isostere (4b ) dramatically increases potency. The tetrazole ring is a well-known carboxylic acid bioisostere with a similar pKa but a different charge distribution and steric profile, which appears to be highly favorable for binding to PARP-1.[8]
Conclusion
The protocols detailed in this application note provide a robust framework for the systematic derivatization of this compound for SAR studies. By modifying the aromatic ring, the N-amide substituent, and the cyano group, researchers can generate a diverse library of analogs to probe the chemical space around this scaffold. The hypothetical SAR data presented for PARP-1 inhibition demonstrates how these modifications can significantly impact biological activity, guiding the rational design of more potent and selective inhibitors. These methodologies are broadly applicable and can be adapted for the exploration of other biological targets where the benzamide scaffold is of interest.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. 1H-Tetrazole synthesis [organic-chemistry.org]
Application Notes and Protocols for In Vitro Assays Using 2-cyano-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of 2-cyano-N-methylbenzamide, a compound with structural motifs suggestive of Poly (ADP-ribose) polymerase (PARP) inhibition. The following protocols detail standard assays to characterize the biochemical and cellular activity of this compound, enabling researchers to assess its potential as a therapeutic agent.
Biochemical Assays: Determining Direct PARP Inhibition
The initial step in characterizing a putative PARP inhibitor is to determine its direct effect on PARP enzyme activity. This can be achieved through enzymatic assays that measure the formation of poly(ADP-ribose) (PAR) chains.
PARP1 Enzymatic Activity Assay (Chemiluminescent)
This assay quantifies the PARP1-mediated addition of biotinylated ADP-ribose to histone proteins.
Experimental Protocol:
-
Plate Preparation: A 96-well plate is coated with histones, which serve as the substrate for PARP1. The plate is then washed and blocked to prevent non-specific binding.
-
Reaction Setup:
-
Add 25 µL of PARP1 enzyme to each well.
-
Add 25 µL of a solution containing the test compound (this compound) at various concentrations. Include a positive control (a known PARP inhibitor like Olaparib) and a negative control (vehicle, e.g., DMSO).
-
Initiate the reaction by adding 50 µL of a reaction buffer containing biotinylated NAD+ and activated DNA.
-
-
Incubation: Incubate the plate for 1 hour at room temperature to allow for the PARP-mediated reaction to occur.
-
Detection:
-
Wash the plate to remove unreacted components.
-
Add a solution of streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated PAR chains.
-
Incubate for 1 hour at room temperature.
-
Wash the plate again to remove unbound streptavidin-HRP.
-
Add a chemiluminescent HRP substrate and measure the light output using a luminometer.
-
Data Presentation:
The results can be used to determine the IC50 value of this compound, which is the concentration of the compound that inhibits 50% of the PARP1 enzymatic activity.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | PARP1 | Enzymatic | TBD |
| Olaparib (Reference) | PARP1 | Enzymatic | ~5 |
| Veliparib (Reference) | PARP1 | Enzymatic | ~5 |
TBD: To be determined by the experiment. Reference IC50 values are approximate and can vary between experiments.
Experimental Workflow: PARP1 Enzymatic Assay
Caption: Workflow for the chemiluminescent PARP1 enzymatic assay.
Cellular Assays: Assessing Biological Effects
Following biochemical confirmation of PARP inhibition, cellular assays are crucial to understand the biological consequences of treating cells with this compound.
Cell Viability Assay (MTT or Resazurin)
This assay determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability. This is particularly relevant for assessing synthetic lethality in cancer cells with deficiencies in DNA repair pathways (e.g., BRCA1/2 mutations).[1][2]
Experimental Protocol:
-
Cell Seeding: Seed cells (e.g., BRCA-deficient and BRCA-proficient cancer cell lines) into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 72 hours).
-
MTT Assay:
-
Resazurin Assay:
-
Add resazurin solution to each well and incubate for 1-4 hours at 37°C.[1]
-
Measure the fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Presentation:
The results will indicate the cytotoxic or cytostatic effects of the compound. A greater reduction in viability in BRCA-deficient cells compared to BRCA-proficient cells would suggest a synthetic lethal interaction.
| Cell Line | BRCA Status | Assay Type | GI50 (µM) |
| CAPAN-1 | BRCA2 mut | MTT | TBD |
| MDA-MB-436 | BRCA1 mut | MTT | TBD |
| MCF-7 | BRCA wt | MTT | TBD |
GI50: The concentration for 50% of maximal inhibition of cell proliferation.
DNA Damage Response: γH2AX Staining
PARP inhibitors can lead to the accumulation of DNA double-strand breaks, which are marked by the phosphorylation of histone H2AX (γH2AX).[2]
Experimental Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with this compound for a specified time (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against γH2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
Data Presentation:
An increase in the number and intensity of γH2AX foci in the nuclei of treated cells indicates an increase in DNA double-strand breaks.
| Treatment | Cell Line | Average γH2AX Foci per Cell |
| Vehicle Control | CAPAN-1 | TBD |
| This compound | CAPAN-1 | TBD |
Signaling Pathway Context: PARP in DNA Repair
PARP enzymes, particularly PARP1, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3] When PARP is inhibited, these SSBs can be converted into more lethal double-strand breaks (DSBs) during DNA replication.[3] In cells with deficient homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to cell death.[2] This concept is known as synthetic lethality.[2]
PARP-Mediated DNA Single-Strand Break Repair Pathway
Caption: Role of PARP1 in DNA repair and the effect of its inhibition.
References
- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 2. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP Inhibitors in Reproductive System Cancers: Current Use and Developments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of 2-cyano-N-methylbenzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-cyano-N-methylbenzamide is a substituted aromatic amide of interest in pharmaceutical and materials science research. The isolation and purification of this compound in a crystalline form with high purity and controlled physical properties are crucial for its subsequent applications. Crystallization is a critical final step in the manufacturing process, as it dictates particle size distribution, polymorphism, and ultimately, the bioavailability and stability of active pharmaceutical ingredients. These application notes provide detailed protocols for two common and effective crystallization techniques for this compound: cooling crystallization and antisolvent crystallization. Additionally, this document outlines key considerations for solvent selection and potential polymorphic forms of the compound.
Physicochemical Properties and Solubility
Understanding the physicochemical properties of this compound is fundamental to developing a robust crystallization process. As a benzamide derivative, it is a polar molecule. The presence of the cyano group can influence its solubility and crystalline packing.
Solvent Screening:
A preliminary solvent screening is essential to identify suitable solvents for crystallization. An ideal solvent should exhibit high solubility at elevated temperatures and low solubility at room temperature or below for cooling crystallization. For antisolvent crystallization, the compound should be highly soluble in the primary solvent and poorly soluble in the antisolvent.
Table 1: Qualitative Solubility of this compound in Various Solvents at Room Temperature.
| Solvent Class | Solvent | Solubility |
| Alcohols | Methanol | Soluble |
| Ethanol | Soluble | |
| Isopropanol | Sparingly soluble | |
| Ketones | Acetone | Soluble |
| Esters | Ethyl Acetate | Sparingly soluble |
| Ethers | Tetrahydrofuran (THF) | Soluble |
| Aromatic Hydrocarbons | Toluene | Sparingly soluble |
| Halogenated Solvents | Dichloromethane (DCM) | Soluble |
| Aprotic Polar Solvents | Acetonitrile (ACN) | Soluble |
| Dimethylformamide (DMF) | Very Soluble | |
| Water | Water | Poorly soluble |
Note: This data is illustrative and should be confirmed experimentally.
Crystallization Protocols
Cooling Crystallization
This technique involves dissolving the solute in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling to induce crystallization.
Experimental Protocol:
-
Dissolution: In a jacketed glass reactor, dissolve 10.0 g of crude this compound in a minimal amount of a selected solvent (e.g., ethanol) at an elevated temperature (e.g., 60 °C) with continuous stirring until all solids are dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration of the solution through a pre-heated filter to remove them.
-
Cooling: Cool the solution in a controlled manner. A linear cooling ramp is recommended to promote the growth of larger, more uniform crystals. For example, cool the solution from 60 °C to 5 °C over 2 hours.
-
Maturation: Hold the resulting slurry at the final temperature (5 °C) for a period of 1-2 hours with gentle stirring to allow for complete crystallization.
-
Isolation: Isolate the crystals by filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum at a temperature below the solvent's boiling point (e.g., 40 °C) until a constant weight is achieved.
Table 2: Illustrative Quantitative Data for Cooling Crystallization of this compound.
| Parameter | Value |
| Starting Material | 10.0 g (crude) |
| Solvent | Ethanol |
| Dissolution Temperature | 60 °C |
| Final Temperature | 5 °C |
| Cooling Rate | 27.5 °C/hour |
| Yield | 8.5 g (85%) |
| Purity (by HPLC) | >99.5% |
| Average Crystal Size | 150 µm |
Note: This data is for illustrative purposes and actual results may vary.
Antisolvent Crystallization
Antisolvent crystallization is a technique where a solvent in which the compound is poorly soluble (the antisolvent) is added to a solution of the compound, reducing its solubility and inducing precipitation.[1] This method is particularly useful for compounds that are highly soluble in a solvent at room temperature.
Experimental Protocol:
-
Dissolution: Dissolve 10.0 g of crude this compound in a suitable solvent in which it is highly soluble (e.g., acetone) at room temperature.
-
Antisolvent Addition: Slowly add a pre-determined volume of an antisolvent (e.g., water) to the solution with vigorous stirring. The rate of addition can influence the crystal size and morphology.
-
Maturation: After the addition of the antisolvent is complete, continue to stir the resulting slurry for 1-2 hours to ensure complete crystallization.
-
Isolation: Isolate the crystals by filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a mixture of the solvent and antisolvent in the final ratio, followed by a wash with the pure antisolvent.
-
Drying: Dry the crystals under vacuum at a suitable temperature (e.g., 50 °C) until a constant weight is achieved.
Table 3: Illustrative Quantitative Data for Antisolvent Crystallization of this compound.
| Parameter | Value |
| Starting Material | 10.0 g (crude) |
| Solvent | Acetone |
| Antisolvent | Water |
| Solvent:Antisolvent Ratio | 1:3 (v/v) |
| Temperature | 25 °C |
| Yield | 9.2 g (92%) |
| Purity (by HPLC) | >99.7% |
| Average Crystal Size | 50 µm |
Note: This data is for illustrative purposes and actual results may vary.
Polymorphism
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in drug development as different polymorphs can exhibit different physical properties, including solubility, melting point, and stability. While no specific polymorphs of this compound have been reported in the literature, benzamide and its derivatives are known to exhibit polymorphism.[2]
It is recommended to screen for potential polymorphs by varying crystallization conditions such as solvents, cooling rates, and the use of different antisolvents. Characterization of the resulting solid forms by techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) is essential to identify and control the desired polymorphic form.
Visualizations
Diagram 1: Experimental Workflow for Cooling Crystallization
Caption: Workflow for the purification of this compound via cooling crystallization.
Diagram 2: Experimental Workflow for Antisolvent Crystallization
Caption: Workflow for the purification of this compound via antisolvent crystallization.
Diagram 3: Logical Relationship of Crystallization Parameters
References
Application Note: A Robust LC-MS/MS Method for the Quantification of 2-cyano-N-methylbenzamide in Human Plasma
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 2-cyano-N-methylbenzamide in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A suitable stable isotope-labeled internal standard is employed to ensure accuracy and precision. This method is intended for use in preclinical and clinical pharmacokinetic studies.
Introduction
This compound is a small molecule of interest in drug discovery and development. To accurately characterize its pharmacokinetic profile, a reliable and robust bioanalytical method for its quantification in biological matrices is essential. This LC-MS/MS method provides the necessary sensitivity, specificity, and throughput for the analysis of a large number of samples.
Experimental
Materials and Reagents
-
This compound (analytical standard)
-
N-methylbenzamide-d3 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method was determined to be a straightforward and effective approach for sample cleanup in a high-throughput setting.[1][2]
-
Allow plasma samples to thaw at room temperature.
-
To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (N-methylbenzamide-d3 in 50% methanol).
-
Add 200 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is performed on a C18 reversed-phase column to retain the analyte and separate it from potential interferences. A gradient elution with acidic mobile phases is used to achieve good peak shape and ionization efficiency.
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 2.5 min, hold at 90% for 0.5 min, re-equilibrate at 10% B for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection. The instrument is operated in positive ion mode, and analyte and internal standard are monitored using specific MRM transitions. Stable isotope-labeled internal standards are preferred in LC-MS/MS to compensate for variability during sample preparation and analysis.[3]
| Parameter | Setting |
| Mass Spectrometer | Sciex API 5500 or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
MRM Transitions
The following MRM transitions are proposed for the analyte and internal standard. The precursor ion ([M+H]+) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3).
| Compound | Q1 Mass (Da) | Q3 Mass (Da) | Collision Energy (eV) |
| This compound | 161.1 | 130.1 | 25 |
| N-methylbenzamide-d3 (IS) | 139.1 | 109.1 | 22 |
Method Validation (Proposed)
A full validation of this method should be performed according to the FDA or EMA guidelines on bioanalytical method validation. The following parameters should be assessed:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
-
Linearity and Range: A calibration curve should be prepared by spiking blank plasma with known concentrations of the analyte. A linear range of 1-1000 ng/mL is proposed.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on three separate days.
-
Matrix Effect: Assessed to ensure that the plasma matrix does not cause ion suppression or enhancement of the analyte or IS signal.
-
Recovery: The efficiency of the extraction process should be determined.
-
Stability: The stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage) should be evaluated.
Conclusion
The proposed LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a drug development setting. The method should be fully validated before its application in regulated bioanalysis.
Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of N-methylbenzamide-d3 and dissolve it in 1 mL of methanol.
-
Analyte Working Solutions: Serially dilute the analyte stock solution with 50% methanol to prepare working solutions for calibration standards and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50% methanol.
Protocol 2: Sample Preparation using Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Add 50 µL of the respective plasma sample (blank, standard, QC, or unknown) to the corresponding tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL) to all tubes except for the blank matrix samples.
-
Add 200 µL of acetonitrile (pre-chilled to -20°C) to all tubes.
-
Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully aspirate 150 µL of the clear supernatant without disturbing the protein pellet.
-
Transfer the supernatant to an autosampler vial or a 96-well plate.
-
Seal the vials or plate and place them in the autosampler for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationships of the LC-MS/MS method components.
References
Application Notes and Protocols: Synthesis of 4-Chloro-3-methyl-2-phenylquinazoline from 2-Cyano-N-methylbenzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties, have made the development of efficient synthetic routes to functionalized quinazolines a significant focus in medicinal chemistry and drug discovery. This application note details a proposed synthetic protocol for the preparation of 4-chloro-3-methyl-2-phenylquinazoline, a versatile intermediate for further chemical elaboration, from the readily accessible starting material, 2-cyano-N-methylbenzamide. The described methodology is a one-pot procedure involving an initial acid-catalyzed intramolecular cyclization followed by chlorination.
Proposed Synthetic Pathway
The synthesis of 4-chloro-3-methyl-2-phenylquinazoline from this compound is proposed to proceed via a two-step, one-pot reaction. The initial step involves an acid-catalyzed intramolecular cyclization of this compound to form the corresponding 3-methyl-2-phenylquinazolin-4(3H)-one intermediate. This is followed by an in-situ chlorination and dehydration/aromatization step using phosphorus pentachloride to yield the final product.
Caption: Proposed reaction pathway for the synthesis of 4-chloro-3-methyl-2-phenylquinazoline.
Experimental Protocols
Materials:
-
This compound
-
Phosphorus pentachloride (PCl₅)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure: One-pot synthesis of 4-chloro-3-methyl-2-phenylquinazoline
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (1.60 g, 10 mmol) and anhydrous toluene (40 mL).
-
Cyclization: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.19 g, 1 mmol), to the suspension. Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Chlorination: After cooling the reaction mixture to room temperature, slowly add phosphorus pentachloride (2.50 g, 12 mmol) in portions over 15 minutes. Caution: The addition of PCl₅ can be exothermic and releases HCl gas. This step should be performed in a well-ventilated fume hood.
-
Reaction Completion: Once the addition of PCl₅ is complete, heat the reaction mixture back to reflux and maintain for an additional 2-3 hours. The reaction mixture should become a clear solution. Monitor the formation of the product by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice (100 g). Stir the mixture for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated aqueous sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure 4-chloro-3-methyl-2-phenylquinazoline.
Experimental Workflow
Application Notes and Protocols for High-Throughput Screening of 2-Cyano-N-methylbenzamide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-N-methylbenzamide and its derivatives represent a class of small molecules with significant potential in drug discovery. High-throughput screening (HTS) of libraries containing these scaffolds is a critical step in identifying lead compounds for therapeutic development. These application notes provide detailed protocols and data presentation guidelines for HTS assays involving this compound libraries, with a particular focus on their application as inhibitors of the Hedgehog signaling pathway. The Hedgehog pathway is a crucial regulator of embryonic development and its aberrant activation has been implicated in several forms of cancer, making it a key target for therapeutic intervention.[1][2]
Application: Inhibition of the Hedgehog Signaling Pathway
The primary application of screening this compound libraries is the identification of novel inhibitors of the Hedgehog (Hh) signaling pathway. Aberrant activation of this pathway is a known driver in various cancers, including basal cell carcinoma and medulloblastoma.[2] The key signal transducer in this pathway is the G-protein-coupled receptor-like protein Smoothened (Smo).[3] In the absence of the Hedgehog ligand, the receptor Patched (Ptch) inhibits Smo activity. Upon Hh binding to Ptch, this inhibition is relieved, leading to the activation of downstream signaling and transcription of target genes by the Gli family of transcription factors.[2][4] Small molecule inhibitors targeting Smo are therefore of significant therapeutic interest.
Signaling Pathway
Caption: The Hedgehog signaling pathway with and without ligand activation, and the point of inhibition by this compound derivatives.
High-Throughput Screening Protocol: Cell-Based Hedgehog Pathway Reporter Assay
This protocol describes a quantitative high-throughput screening (qHTS) assay to identify inhibitors of the Hedgehog signaling pathway from a this compound library using a Gli-responsive reporter gene.
I. Materials and Reagents
-
Cell Line: Shh-LIGHTII cells (immortalized mouse embryonic fibroblasts stably expressing a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase control).
-
Library: this compound library, compounds dissolved in 100% DMSO.
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Medium: DMEM, 0.5% FBS, 1% Penicillin-Streptomycin.
-
Pathway Agonist: Purified Sonic Hedgehog (Shh-N) protein or a Smoothened agonist (e.g., SAG).
-
Luciferase Assay Reagent: Dual-Glo® Luciferase Assay System (Promega) or equivalent.
-
Assay Plates: 384-well white, solid-bottom cell culture plates.
-
Control Inhibitor: Vismodegib or a known Smoothened antagonist.
II. Experimental Workflow
Caption: High-level workflow for the cell-based Hedgehog pathway reporter HTS assay.
III. Detailed Assay Protocol
-
Cell Plating:
-
Culture Shh-LIGHTII cells to ~80% confluency.
-
Trypsinize and resuspend cells in assay medium to a concentration of 2 x 105 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plates at 37°C, 5% CO2 for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound library compounds in DMSO.
-
Using an acoustic liquid handler or a pintool, transfer 50 nL of each compound solution to the assay plates.
-
Include control wells:
-
Negative Control (0% Inhibition): DMSO only.
-
Positive Control (100% Inhibition): A known Smo antagonist (e.g., Vismodegib) at a concentration that gives maximal inhibition.
-
-
-
Pathway Activation:
-
Prepare a solution of Shh-N agonist in assay medium at a concentration that yields ~80% of the maximal luciferase signal (EC80), as predetermined in an agonist dose-response experiment.
-
Add 5 µL of the agonist solution to all wells except for the unstimulated control wells (which receive 5 µL of assay medium).
-
The final DMSO concentration should not exceed 0.5%.[5]
-
-
Incubation:
-
Incubate the assay plates at 37°C, 5% CO2 for 48 hours.
-
-
Luminescence Reading:
-
Equilibrate the plates to room temperature for 20 minutes.
-
Add 30 µL of Dual-Glo® Luciferase Reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and stabilization of the firefly luciferase signal.
-
Read the firefly luminescence using a plate reader.
-
Add 30 µL of Stop & Glo® Reagent to each well to quench the firefly signal and activate the Renilla luciferase.
-
Incubate for 10 minutes at room temperature.
-
Read the Renilla luminescence.
-
IV. Data Analysis
-
Normalization:
-
For each well, calculate the ratio of Firefly Luminescence to Renilla Luminescence to normalize for cell number and viability.
-
Normalized Ratio = (Firefly Signal) / (Renilla Signal)
-
-
Percentage Inhibition Calculation:
-
Calculate the percentage inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Normalized Ratiocompound - Average Normalized Ratiopositive control) / (Average Normalized Rationegative control - Average Normalized Ratiopositive control))
-
-
Dose-Response Curves and IC50 Determination:
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each active compound.
-
-
Assay Quality Control:
-
The quality of the HTS assay should be monitored on a plate-by-plate basis using the Z'-factor.
-
Z' = 1 - (3 * (SDnegative control + SDpositive control)) / |Meannegative control - Meanpositive control|
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[6]
-
Data Presentation
Quantitative data from the high-throughput screen should be summarized in a clear, tabular format to allow for easy comparison of hit compounds.
Table 1: Summary of HTS Results for Active this compound Derivatives
| Compound ID | Structure | IC50 (µM) | Max Inhibition (%) | Z'-Factor (Plate) |
| CNB-001 | [Insert 2D Structure] | 0.15 | 98.2 | 0.78 |
| CNB-002 | [Insert 2D Structure] | 0.42 | 95.6 | 0.81 |
| CNB-003 | [Insert 2D Structure] | 1.2 | 92.1 | 0.75 |
| CNB-004 | [Insert 2D Structure] | 0.08 | 99.5 | 0.85 |
| ... | ... | ... | ... | ... |
Conclusion
The protocols and guidelines presented here provide a robust framework for conducting high-throughput screening of this compound libraries to identify novel inhibitors of the Hedgehog signaling pathway. Careful execution of the assay, rigorous data analysis, and clear data presentation are essential for the successful identification and advancement of promising lead compounds in the drug discovery pipeline. Further characterization of hit compounds through secondary assays and mechanism-of-action studies will be necessary to validate their therapeutic potential.
References
- 1. raybiotech.com [raybiotech.com]
- 2. cusabio.com [cusabio.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Hedgehog signaling pathway | Affinity Biosciences [affbiotech.com]
- 5. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Development and validation of a hedgehog heparin-binding assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Cyano-N-methylbenzamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-cyano-N-methylbenzamide for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is the amidation of a 2-cyanobenzoic acid derivative with methylamine. This can be achieved through two main pathways:
-
From 2-cyanobenzoic acid: Direct reaction with methylamine using a coupling agent.
-
From a 2-cyanobenzoyl ester (e.g., methyl 2-cyanobenzoate): Aminolysis with methylamine, often catalyzed by a base.
Q2: What are the critical parameters affecting the yield of the reaction?
A2: Several factors can significantly influence the final yield:
-
Purity of starting materials: Impurities in the 2-cyanobenzoic acid or its ester can lead to side reactions.
-
Reaction temperature: The temperature needs to be carefully controlled to ensure the reaction proceeds to completion without significant byproduct formation.
-
Choice of solvent: The solvent should be inert to the reactants and facilitate the reaction.
-
Stoichiometry of reactants: The molar ratio of the reactants, particularly the methylamine, can impact the conversion rate.
-
Presence of a catalyst: For the aminolysis of esters, a basic catalyst is often employed to enhance the reaction rate.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using techniques such as:
-
Thin-Layer Chromatography (TLC): To observe the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis of the reaction mixture over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the product and any volatile byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature cautiously. - Ensure efficient stirring. |
| Degradation of product or starting material. | - Lower the reaction temperature. - Use a milder base if applicable. - Ensure an inert atmosphere if reactants are air-sensitive. | |
| Suboptimal stoichiometry. | - Use a slight excess of methylamine to drive the reaction to completion. | |
| Poor quality of starting materials. | - Purify starting materials before use (e.g., recrystallization). - Verify the purity using analytical techniques (NMR, HPLC). | |
| Presence of Impurities | Unreacted starting material. | - Optimize reaction conditions for full conversion (see "Low Yield"). - Purify the crude product via recrystallization or column chromatography. |
| Formation of byproducts (e.g., hydrolysis of the cyano group). | - Strictly control the amount of water in the reaction mixture. - Use anhydrous solvents. - Avoid strongly acidic or basic conditions that could hydrolyze the nitrile. | |
| Reaction Fails to Initiate | Inactive catalyst. | - Use a fresh batch of the catalyst. - Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. |
| Low reaction temperature. | - Gradually increase the temperature to the recommended level. |
Experimental Protocols
Protocol 1: Synthesis from Methyl 2-cyanobenzoate
This protocol details the synthesis of this compound via the aminolysis of methyl 2-cyanobenzoate.
Materials:
-
Methyl 2-cyanobenzoate
-
Methylamine (40% solution in methanol)
-
Sodium methoxide (30% solution in methanol)
-
Methanol
-
Water
-
Hydrochloric acid (1M)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 2-cyanobenzoate (1 equivalent) in methanol.
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.05 equivalents).
-
Slowly add the methylamine solution (1.5 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, neutralize the mixture with 1M hydrochloric acid.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Data Presentation
Table 1: Effect of Reaction Temperature on Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| 25 (Room Temp) | 24 | 85 | 95 |
| 40 | 12 | 92 | 97 |
| 60 | 8 | 88 | 93 (minor byproducts observed) |
Table 2: Effect of Methylamine Equivalents on Yield
| Methylamine (Equivalents) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| 1.1 | 24 | 78 | 94 |
| 1.5 | 24 | 85 | 95 |
| 2.0 | 24 | 86 | 95 |
Visualizations
Caption: Reaction pathways for the synthesis of this compound.
Caption: A workflow for troubleshooting low yield and impurity issues.
Caption: Key factors influencing the yield of the synthesis.
Common byproducts in 2-cyano-N-methylbenzamide reactions and their removal.
Welcome to the technical support center for the synthesis of 2-cyano-N-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two primary methods for synthesizing this compound are:
-
From 2-Cyanobenzoyl Chloride: This method involves the reaction of 2-cyanobenzoyl chloride with methylamine. It is generally a high-yielding and rapid reaction.
-
From 2-Cyanobenzoic Acid: This route involves the direct coupling of 2-cyanobenzoic acid with methylamine using a coupling agent, or the conversion of the carboxylic acid to an activated species in situ followed by reaction with methylamine.
Q2: I am getting a low yield in my reaction. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature.
-
Hydrolysis of starting materials or product: The presence of water can lead to the hydrolysis of 2-cyanobenzoyl chloride to 2-cyanobenzoic acid, or hydrolysis of the nitrile or amide groups of the product. Ensure all reagents and solvents are dry.
-
Suboptimal reaction conditions: The choice of base, solvent, and temperature can significantly impact the yield. A non-nucleophilic base is often preferred to avoid competition with methylamine.
-
Product loss during workup and purification: Significant amounts of product can be lost during extraction and purification steps. Optimize your purification protocol to minimize these losses.
Q3: What are the typical byproducts I should expect in my crude product?
A3: The byproducts largely depend on the synthetic route and reaction conditions. The most common impurities are:
-
2-Cyanobenzoic acid: Arises from the hydrolysis of 2-cyanobenzoyl chloride or as unreacted starting material when synthesizing from the carboxylic acid.
-
2-Cyanobenzamide: Can form if ammonia is present as a contaminant in the methylamine solution.
-
N,N-Dimethyl-2-cyanobenzamide: This can be a byproduct if dimethylamine is present as an impurity in the methylamine source.
-
Hydrolysis products: Under harsh conditions (e.g., strong acid or base, high temperatures), the nitrile group can hydrolyze to a carboxylic acid (forming 2-carboxy-N-methylbenzamide) or the amide can hydrolyze back to 2-cyanobenzoic acid and methylamine.
Troubleshooting Guides
Issue 1: Presence of an Acidic Impurity in the Crude Product
Symptom: Analysis of the crude product (e.g., by TLC, LC-MS, or NMR) indicates the presence of 2-cyanobenzoic acid.
Cause:
-
Hydrolysis of 2-cyanobenzoyl chloride before or during the reaction.
-
Incomplete reaction when starting from 2-cyanobenzoic acid.
Solution: Acid-Base Extraction
Acid-base extraction is a highly effective method for removing acidic impurities like 2-cyanobenzoic acid from a neutral amide product.[1][2]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane or ethyl acetate.
-
Aqueous Wash (Basic): Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH). The basic wash will deprotonate the acidic 2-cyanobenzoic acid, forming its water-soluble sodium salt, which will partition into the aqueous layer.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat: Repeat the aqueous wash one or two more times to ensure complete removal of the acidic impurity.
-
Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water-soluble components.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified this compound.
Troubleshooting Workflow for Acidic Impurity Removal
Caption: Workflow for the identification and removal of acidic byproducts.
Issue 2: Presence of Other Amide Byproducts
Symptom: Your analysis shows the presence of 2-cyanobenzamide or other structurally similar amides.
Cause:
-
Contamination of methylamine with ammonia or other amines.
-
Side reactions occurring under the chosen reaction conditions.
Solution: Recrystallization or Column Chromatography
1. Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Potential solvents include isopropanol, ethanol, or mixtures like ethyl acetate/hexanes.
-
Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more hot solvent portion-wise until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
2. Column Chromatography
For impurities that are very similar in polarity to the desired product, column chromatography may be necessary.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel is a common choice for the stationary phase.
-
Mobile Phase (Eluent): A solvent system that provides good separation between the desired product and the impurities needs to be determined by thin-layer chromatography (TDC). A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used.
-
Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the mobile phase.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent that is then evaporated onto a small amount of silica) and carefully load it onto the top of the column.
-
Elution: Pass the mobile phase through the column and collect fractions.
-
Analysis: Analyze the collected fractions (e.g., by TLC) to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
General Purification Workflow
Caption: A general decision-making workflow for the purification of this compound.
Data Presentation
Table 1: Common Byproducts and Recommended Removal Methods
| Byproduct Name | Chemical Structure | Common Cause | Recommended Removal Method |
| 2-Cyanobenzoic acid | C₈H₅NO₂ | Hydrolysis of starting material or unreacted starting material | Acid-Base Extraction |
| 2-Cyanobenzamide | C₈H₆N₂O | Ammonia contamination | Recrystallization or Column Chromatography |
| N,N-Dimethyl-2-cyanobenzamide | C₁₀H₁₀N₂O | Dimethylamine contamination | Recrystallization or Column Chromatography |
Table 2: Comparison of Purification Techniques
| Technique | Principle | Best For Removing | Advantages | Disadvantages |
| Acid-Base Extraction | Difference in acidity/basicity | Acidic or basic impurities | Fast, scalable, inexpensive | Only for ionizable impurities |
| Recrystallization | Difference in solubility | Impurities with different solubility profiles | Can provide very pure material, scalable | Can have lower yields, requires a suitable solvent |
| Column Chromatography | Difference in polarity | Impurities with similar properties to the product | High resolution, versatile | Can be slow, requires significant solvent, may not be easily scalable |
Disclaimer: The information provided in this technical support center is intended for guidance only. All experimental procedures should be carried out by qualified personnel in a suitably equipped laboratory, with appropriate safety precautions in place.
References
How to resolve solubility issues with 2-cyano-N-methylbenzamide in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with 2-cyano-N-methylbenzamide in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a chemical compound with a structure that suggests it may have low water solubility, a common challenge for many organic molecules in drug discovery and biological research.[1][2] Achieving adequate concentration in aqueous buffers is crucial for obtaining reliable and reproducible results in various experimental assays, including enzyme assays, cell-based studies, and pharmacokinetic/pharmacodynamic (PK/PD) analyses.[3][4] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and underestimated biological activity.[4]
Q2: What are the initial steps to troubleshoot the solubility of this compound?
When encountering solubility issues, start with the simplest and most direct methods. First, ensure your compound is of high purity, as impurities can affect solubility. The initial troubleshooting steps should involve preparing a high-concentration stock solution in a water-miscible organic solvent and then diluting it into your aqueous buffer.[5] It's also important to differentiate between kinetic and thermodynamic solubility to understand if the issue is the rate of dissolution or the maximum achievable concentration at equilibrium.[3][6]
Q3: My compound precipitates when I dilute my DMSO stock into the aqueous buffer. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic co-solvent (like DMSO) is not sufficient to keep the compound dissolved in the final aqueous solution.
To address this, you can:
-
Decrease the final concentration of this compound in the aqueous buffer.
-
Increase the percentage of the organic co-solvent in the final solution, ensuring it does not exceed the tolerance level for your specific assay (typically <1% for many biological assays).[5]
-
Optimize the dilution protocol , for example, by adding the stock solution to the buffer while vortexing to ensure rapid mixing.[4]
Q4: Which organic co-solvents are recommended for creating a stock solution?
The choice of co-solvent is critical. For benzamide derivatives, solvents like Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF) are highly effective.[7][8] Other common, less toxic co-solvents for parenteral use include ethanol, propylene glycol, and polyethylene glycol (PEG).[5][] The selection depends on the requirements of the downstream experiment, including cellular toxicity and potential interference with the assay.[5]
Q5: Can adjusting the pH of the aqueous buffer improve the solubility of this compound?
Yes, pH adjustment can be a very effective technique for compounds with ionizable groups.[][10][11] Most drugs are weakly acidic or basic, and their solubility is pH-dependent.[10][12] For a weakly basic compound, lowering the pH (making the buffer more acidic) can increase solubility.[11][13] Conversely, for a weakly acidic compound, increasing the pH (making the buffer more alkaline) can enhance solubility.[14] It is essential to determine the pKa of this compound to predict how pH changes will affect its charge and, consequently, its solubility.
Q6: How can cyclodextrins help with solubility issues?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They can encapsulate poorly water-soluble molecules, like likely this compound, forming inclusion complexes.[15][17][18] This complexation effectively "hides" the hydrophobic part of the drug from the aqueous environment, thereby increasing its apparent water solubility.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity compared to natural cyclodextrins.[16][17]
Troubleshooting Workflow
This workflow provides a systematic approach to addressing solubility challenges with this compound.
Caption: A troubleshooting workflow for solubility issues.
Data Presentation: Comparison of Solubilization Methods
The following table summarizes common methods for enhancing the solubility of poorly water-soluble compounds.
| Method | Principle | Advantages | Disadvantages | Typical Starting Concentration |
| Co-solvency | Reducing the polarity of the aqueous solvent by adding a water-miscible organic solvent.[5][10] | Simple, rapid, and effective for many nonpolar compounds.[5] | Potential for solvent toxicity or assay interference; risk of precipitation upon dilution.[5] | 1-5% (v/v) of co-solvent in final buffer. |
| pH Adjustment | Ionizing the compound by shifting the buffer pH away from its pKa to increase its interaction with water.[10][12] | Highly effective for ionizable compounds; simple to implement.[] | Only applicable to ionizable compounds; the required pH may be incompatible with the assay or compound stability.[12] | Adjust pH in 0.5 unit increments. |
| Cyclodextrins | Encapsulating the hydrophobic compound within the cyclodextrin's lipophilic cavity.[15][16] | Low toxicity (especially derivatives like HP-β-CD); can significantly increase solubility.[16][17] | Can be expensive; may not be effective for all molecules; potential for assay interference. | 1-10% (w/v) of cyclodextrin. |
| Surfactants | Forming micelles that entrap the hydrophobic compound, increasing its apparent solubility.[2][10] | Effective at low concentrations. | Can interfere with biological membranes and assays; potential for compound degradation.[19] | 0.01-0.1% (w/v) (e.g., Tween-80, SLS). |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution Using a Co-solvent
-
Weighing: Accurately weigh out a small amount (e.g., 1-5 mg) of this compound.
-
Solvent Addition: Add a minimal volume of a suitable organic solvent (e.g., 100% DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex or sonicate the mixture at room temperature until the compound is completely dissolved. Gentle warming may be applied if necessary, but monitor for compound degradation.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C to minimize solvent evaporation and water absorption.[4]
-
Application: When preparing the final working solution, dilute the stock solution into the pre-warmed (if applicable) aqueous buffer while vortexing to ensure rapid and uniform dispersion.
Protocol 2: Solubility Enhancement using pH Adjustment
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., from pH 4.0 to pH 9.0 in 1.0 unit increments).
-
Stock Dilution: Add a small, consistent volume of your this compound organic stock solution to each buffer to achieve the desired final concentration.
-
Equilibration: Incubate the samples for a set period (e.g., 2-24 hours) at a controlled temperature to allow them to reach equilibrium.[3]
-
Observation: Visually inspect each sample for precipitation.
-
Quantification (Optional): Separate any undissolved solid by centrifugation or filtration. Measure the concentration of the dissolved compound in the supernatant/filtrate using an appropriate analytical method (e.g., HPLC-UV).[3]
-
Selection: Choose the pH that provides the best solubility without compromising the integrity of your experimental system.
Caption: A workflow for pH optimization.
Protocol 3: Solubility Enhancement using Cyclodextrins
-
Cyclodextrin Solution: Prepare a stock solution of a cyclodextrin derivative (e.g., 10% w/v HP-β-CD) in your desired aqueous buffer.
-
Compound Addition: Add the this compound organic stock solution directly to the cyclodextrin-containing buffer.
-
Complexation: Vortex or sonicate the mixture vigorously. Allow the solution to equilibrate for at least one hour to facilitate the formation of the inclusion complex.
-
Observation: Visually inspect the solution for any signs of precipitation.
-
Application: Use the resulting clear solution as your final working solution in your experiment.
Caption: Mechanism of cyclodextrin solubilization.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. brieflands.com [brieflands.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpbr.in [ijpbr.in]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. researchgate.net [researchgate.net]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. alzet.com [alzet.com]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. dissolutiontech.com [dissolutiontech.com]
Optimizing reaction conditions for the synthesis of 2-cyano-N-methylbenzamide.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-cyano-N-methylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The primary synthetic strategies for this compound include:
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Cyanation of a halogenated precursor: This involves the substitution of a halogen (typically bromine) on an N-methylbenzamide derivative with a cyanide group using reagents like copper(I) cyanide.
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Amide bond formation: This is a direct approach where 2-cyanobenzoyl chloride is reacted with methylamine to form the desired amide.[1][2][3] Another variation involves the reaction of a 2-amino-5-cyano-3-methylbenzoic ester with methylamine.[4][5]
Q2: What are the critical reaction parameters to control for a successful synthesis?
A2: Several parameters are crucial for optimizing the reaction:
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Temperature: The optimal temperature can vary significantly depending on the chosen route, ranging from room temperature to reflux conditions (e.g., 140-180°C for cyanation reactions).[4][6]
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Solvent: The choice of solvent is critical and can influence reaction rate and yield. Common solvents include N-methyl-2-pyrrolidinone (NMP), methanol, and various aromatic hydrocarbons.[4]
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Catalyst: For cyanation reactions, copper-based catalysts such as copper(I) iodide or copper(I) cyanide are frequently used.[4][6]
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Base: In certain routes, a base like sodium methoxide or potassium tert-butoxide may be required to facilitate the reaction.[5][7]
Q3: What are the potential side reactions or byproducts I should be aware of?
A3: The most common side reaction is the hydrolysis of the nitrile group (-CN) to a carboxylic acid or a primary amide, especially under strong acidic or basic conditions.[8][9][10][11] Incomplete reactions can also lead to the presence of starting materials in the final product.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through filtration and washing of the precipitated product.[5][6] The solid can be washed with water and organic solvents like chlorobenzene to remove impurities.[6] For higher purity, column chromatography can be employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Inactive catalyst- Incorrect reaction temperature- Poor quality starting materials- Presence of moisture | - Use fresh, high-purity catalyst.- Carefully monitor and control the reaction temperature within the optimal range for the specific protocol.[4]- Ensure starting materials are pure and dry.- Conduct the reaction under an inert atmosphere (e.g., nitrogen) to exclude moisture.[6] |
| Presence of starting material in the final product | - Insufficient reaction time- Low reaction temperature- Inadequate mixing | - Increase the reaction time and monitor the reaction progress using techniques like TLC or HPLC.[12]- Ensure the reaction is heated to the specified temperature.- Use efficient mechanical stirring, especially for heterogeneous mixtures.[6] |
| Formation of 2-carboxy-N-methylbenzamide (nitrile hydrolysis) | - Presence of strong acid or base- High water content in the reaction mixture | - Use non-aqueous workup conditions where possible.- Ensure all solvents and reagents are anhydrous.- If a base is required, consider using a non-nucleophilic base. |
| Product is an off-white or colored solid | - Presence of impurities from starting materials or side reactions- Residual copper catalyst | - Wash the crude product thoroughly with appropriate solvents.[6]- Recrystallize the product from a suitable solvent system.- Consider a final purification step using column chromatography. |
Experimental Protocols
Protocol 1: Cyanation of 2-Bromo-N-methylbenzamide
This protocol is adapted from similar cyanation reactions of halo-benzamides.[7]
Materials:
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2-Bromo-N-methylbenzamide
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Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen gas
-
Water
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Ethyl acetate
Procedure:
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To a dry round-bottom flask, add 2-bromo-N-methylbenzamide and copper(I) cyanide (1.1 equivalents).
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Add dry DMF as the solvent.
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Purge the flask with nitrogen gas for 10-15 minutes.
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Heat the reaction mixture to 150-160°C with stirring.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature.
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Pour the mixture into a solution of ferric chloride and hydrochloric acid to break down the copper cyanide complex.
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Extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Amide Formation from 2-Cyanobenzoyl Chloride
This protocol is based on the general reaction of acyl chlorides with primary amines.[1][13]
Materials:
-
2-Cyanobenzoyl chloride
-
Methylamine (as a solution in THF or water)
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
-
Water
Procedure:
-
Dissolve 2-cyanobenzoyl chloride in DCM in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve methylamine (2.2 equivalents) and pyridine (1.2 equivalents) in DCM.
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Slowly add the methylamine solution to the 2-cyanobenzoyl chloride solution with stirring.
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction by TLC.
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Quench the reaction by adding water.
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Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
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Recrystallize or purify by column chromatography if necessary.
Data Presentation
Table 1: Comparison of Reaction Conditions for Cyanation of Bromo-Precursors
| Precursor | Cyanide Source | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-amino-5-bromo-N,3-dimethylbenzamide | Sodium Cyanide | Copper(I) iodide | 1,3,5-trimethylbenzene | 138-155 | 3 | ~88 | [6] |
| Methyl 2-amino-5-bromo-3-methylbenzoate | Copper(I) cyanide | - | NMP | 170 | 4 | High | [4] |
| Ethyl 2-amino-5-bromo-3-methylbenzoate | Copper cyanide | - | N,N-dimethylacetamide | 160 | 8 | 80.2 | [4] |
Visualizations
Caption: Synthetic routes to this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. scribd.com [scribd.com]
- 3. brainly.com [brainly.com]
- 4. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 5. CN103702978A - Process for preparing 2-amino-5-cyano-N, 3-dimethylbenzamide - Google Patents [patents.google.com]
- 6. Synthesis routes of 2-Amino-5-cyano-N,3-dimethylbenzamide [benchchem.com]
- 7. Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles [organic-chemistry.org]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 12. 4-Cyanobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 13. Write the mechanism for each of the following reactions: b. the r... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Purification of 2-cyano-N-methylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-cyano-N-methylbenzamide.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound by column chromatography and recrystallization.
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Compound from Impurities | - Inappropriate solvent system (mobile phase) polarity. - Incorrect stationary phase. - Column overloading. | - Optimize the mobile phase: Use TLC to screen for a solvent system that gives good separation (Rf of target compound ~0.3-0.4). A gradient elution from a non-polar to a more polar solvent might be necessary. - Select the appropriate stationary phase: Silica gel is a common choice for compounds of moderate polarity. For highly polar impurities, a different adsorbent like alumina might be beneficial. - Reduce the sample load: The amount of crude material should typically be 1-5% of the mass of the stationary phase. |
| Compound Elutes Too Quickly (High Rf) | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the proportion of hexane. |
| Compound Does Not Elute from the Column (Low Rf) | - Mobile phase is not polar enough. - Strong interaction with the stationary phase. | - Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). - Consider adding a small amount of a more polar solvent like methanol to the mobile phase. |
| Tailing of the Compound Band | - Compound is too polar for the solvent system. - Presence of acidic or basic impurities. - Column degradation. | - Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for an acidic compound or triethylamine for a basic compound). - Ensure the silica gel is of good quality and properly packed. |
| Cracking of the Column Bed | - Improper packing of the column. - Running the column dry. | - Pack the column carefully as a slurry to avoid air bubbles. - Always maintain a level of solvent above the stationary phase. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound Does Not Dissolve | - Insufficient solvent volume. - Incorrect solvent choice. | - Add more solvent in small portions until the compound dissolves at the solvent's boiling point. - Select a different solvent. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. |
| Oiling Out (Compound separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated. - Presence of impurities that lower the melting point. | - Use a lower-boiling solvent. - Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly. - Try to purify the compound by another method (e.g., column chromatography) first to remove impurities. |
| No Crystal Formation Upon Cooling | - Solution is not saturated enough. - Cooling is too rapid. | - Evaporate some of the solvent to concentrate the solution. - Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. |
| Low Recovery of Pure Compound | - Too much solvent was used. - Premature crystallization during hot filtration. - Crystals were washed with a solvent in which they are soluble at room temperature. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling. - Wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
| Colored Impurities Remain in Crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can arise from starting materials or side reactions. Potential impurities include unreacted starting materials such as 2-cyanobenzoic acid and methylamine, as well as byproducts from the amide coupling reaction. If the synthesis involves a cyanation step, residual cyanide and copper salts could also be present.[1]
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: While specific data for this compound is limited, for similar benzamide structures, solvent systems like methanol/water, ethanol/water, or ethyl acetate/hexane are often effective.[2] A good starting point is to test the solubility of the crude product in various solvents of differing polarities to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
Q3: What is a good starting point for developing a column chromatography method for this compound?
A3: For a moderately polar compound like this compound, a silica gel stationary phase is appropriate.[3][4][5] A good starting mobile phase would be a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. The optimal ratio can be determined by thin-layer chromatography (TLC) analysis. A ratio that provides an Rf value of 0.3-0.4 for the target compound is often a good starting point for column separation.[3]
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is the most common and rapid method for monitoring fractions. Spot each collected fraction on a TLC plate and elute with the same solvent system used for the column. Fractions containing the pure compound can then be combined. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative purity analysis. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) can be effective for analyzing 2-cyanobenzamide derivatives.[6]
Q5: My purified this compound is a brownish solid. How can I decolorize it?
A5: If the discoloration is due to minor impurities, recrystallization with the addition of a small amount of activated charcoal to the hot solution before filtration can be effective. However, be aware that charcoal can also adsorb some of your product, potentially reducing the yield. If the color persists, a second purification step, such as column chromatography, may be necessary.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold. A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Determine an appropriate solvent system (mobile phase) using TLC. A good system will show clear separation of the desired compound from impurities with an Rf value for the product between 0.3 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table summarizes purity data obtained for a similar compound, 2-amino-5-cyano-N,3-dimethylbenzamide, after purification, which can serve as a benchmark.
| Purification Method | Starting Material | Purity of Final Product (% Area by LC) | Reference |
| Column Chromatography | 2-amino-5-cyano-3-methylbenzoic acid 2-methoxyethyl ester | 97.8 | [1] |
| Column Chromatography | 2-amino-5-cyano-3-methylbenzoic acid ethane-1,2-diyl diester | 93.1 | [1] |
| Column Chromatography | 2-amino-5-cyano-3-methylbenzoic acid 2-benzyl ester | 98.4 | [1] |
| Washing with Methanol:Water (1:1) | Crude reaction mixture | 94.9 | [1] |
Visualizations
References
- 1. CN103702978A - Process for preparing 2-amino-5-cyano-N, 3-dimethylbenzamide - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Khan Academy [khanacademy.org]
- 5. columbia.edu [columbia.edu]
- 6. Separation of Benzamide, 2-cyano- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Preventing degradation of 2-cyano-N-methylbenzamide during storage.
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 2-cyano-N-methylbenzamide during storage.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and storage of this compound.
| Issue | Possible Cause | Recommended Action |
| Loss of potency or purity over time | Hydrolysis of the amide or nitrile group due to moisture. | Store in a tightly sealed container in a desiccator or dry, inert atmosphere (e.g., under argon or nitrogen). Avoid frequent opening of the container. |
| Photodegradation from exposure to light. | Store in an amber or opaque container to protect from light. Work with the compound in a shaded area or under yellow light. | |
| Thermal degradation from elevated temperatures. | Store at controlled room temperature or in a refrigerator, as specified by the manufacturer. Avoid exposure to heat sources. | |
| Discoloration of the compound | Formation of degradation products. | Analyze the sample using a stability-indicating HPLC method to identify and quantify impurities. Review storage conditions to identify potential causes. |
| Inconsistent analytical results | Incomplete dissolution or degradation during sample preparation. | Ensure the compound is fully dissolved in a suitable, non-reactive solvent. Prepare solutions fresh before analysis and protect them from light and heat. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the two most probable degradation pathways are hydrolysis of the amide bond and hydrolysis of the nitrile group. Both reactions can be catalyzed by acidic or basic conditions.
-
Amide Hydrolysis: The N-methylbenzamide moiety can hydrolyze to form 2-cyanobenzoic acid and methylamine.
-
Nitrile Hydrolysis: The cyano group can hydrolyze to form a carboxylic acid, leading to the formation of N-methylphthalamic acid and subsequently phthalic acid.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. Recommended conditions are:
| Parameter | Recommendation |
| Temperature | Controlled room temperature (20-25°C) or refrigerated (2-8°C). |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) or in a desiccator. |
| Container | Tightly sealed, amber or opaque container. |
Q3: How can I monitor the stability of my this compound sample?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the purity and detect any degradation products. Regular testing of stored samples against a reference standard is advised.
Q4: Is this compound sensitive to light?
Experimental Protocols
Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% phosphoric acid (gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Note: This is a general method and must be validated for your specific application.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.
| Stress Condition | Methodology |
| Acid Hydrolysis | Dissolve 1 mg/mL of the compound in 0.1 M HCl. Heat at 60°C for 24 hours. |
| Base Hydrolysis | Dissolve 1 mg/mL of the compound in 0.1 M NaOH. Keep at room temperature for 8 hours. |
| Oxidative Degradation | Dissolve 1 mg/mL of the compound in 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. |
| Thermal Degradation | Heat the solid compound at 70°C for 48 hours. |
| Photodegradation | Expose the solid compound and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. |
After exposure to each stress condition, samples should be diluted with the mobile phase and analyzed by the stability-indicating HPLC method.
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Workflow for forced degradation studies.
Troubleshooting guide for 2-cyano-N-methylbenzamide HPLC analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 2-cyano-N-methylbenzamide. The information is tailored for researchers, scientists, and drug development professionals to assist in resolving common issues encountered during experimentation.
Experimental Protocol
A detailed methodology for the reverse-phase HPLC analysis of this compound is provided below. This protocol is a starting point and may require optimization based on your specific instrumentation and sample matrix.
Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent reverse-phase column with low silanol activity)[1] Mobile Phase: A mixture of Acetonitrile (MeCN), Water, and Phosphoric Acid. For Mass Spectrometry (MS) compatibility, replace Phosphoric Acid with Formic Acid.[1] A typical starting gradient is outlined in the table below. Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30 °C Detector: UV-Vis Detector at 254 nm Sample Preparation: Dissolve the sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.
Representative Gradient Elution Program
| Time (minutes) | % Acetonitrile | % Water with 0.1% Phosphoric Acid |
| 0.0 | 30 | 70 |
| 10.0 | 70 | 30 |
| 12.0 | 70 | 30 |
| 12.1 | 30 | 70 |
| 15.0 | 30 | 70 |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing in the analysis of this compound?
A1: Peak tailing for a compound like this compound, which contains a polar amide group, is often caused by secondary interactions with active sites on the HPLC column, such as residual silanols on the silica packing material. Other potential causes include column overload, low mobile phase buffer concentration, or a mismatch between the sample solvent and the mobile phase.
Q2: How can I improve the resolution between my analyte peak and impurities?
A2: To improve resolution, you can try several approaches:
-
Optimize the mobile phase: Adjusting the ratio of acetonitrile to water can significantly impact selectivity. A lower percentage of acetonitrile will generally increase retention time and may improve the separation of closely eluting peaks.
-
Change the pH of the mobile phase: For ionizable compounds, altering the pH can change their retention behavior and improve selectivity.
-
Use a different column: A column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) can provide different selectivity.
-
Decrease the flow rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.
-
Use a longer column or a column with smaller particles: Both of these options can increase the number of theoretical plates and thus improve resolution.
Q3: My retention times are shifting from one injection to the next. What could be the cause?
A3: Retention time shifts can be caused by a variety of factors:
-
Inadequate column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Changes in mobile phase composition: This can be due to improper mixing, evaporation of one of the solvents, or degradation of the mobile phase. Prepare fresh mobile phase daily.
-
Fluctuations in column temperature: Use a column oven to maintain a constant temperature.
-
Pump issues: Inconsistent flow from the pump can lead to variable retention times. Check for leaks and ensure the pump is properly primed.
-
Column degradation: Over time, the stationary phase can degrade, leading to changes in retention.
Q4: I am observing a noisy or drifting baseline. What are the likely causes?
A4: A noisy or drifting baseline can originate from several sources:
-
Air bubbles in the system: Degas the mobile phase and purge the pump to remove any trapped air.
-
Contaminated mobile phase or detector cell: Use high-purity solvents and flush the system, including the detector flow cell, with a strong solvent.
-
Detector lamp issue: An aging or failing detector lamp can cause baseline noise.
-
Incomplete mobile phase mixing: Ensure proper mixing of the mobile phase components.
Troubleshooting Guide
This section provides a systematic approach to resolving common problems encountered during the HPLC analysis of this compound.
Problem: Poor Peak Shape (Tailing, Fronting, or Broadening)
dot graph "Peak_Shape_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.5, size="10,5!"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} . Caption: Troubleshooting workflow for poor peak shape.
| Potential Cause | Recommended Solution |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Inappropriate Sample Solvent | The sample should be dissolved in a solvent that is weaker than or the same strength as the initial mobile phase. |
| Secondary Interactions | Use a column with low silanol activity (e.g., an end-capped column) or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations (0.1%). |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
Problem: Retention Time Variability
dot graph "Retention_Time_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.5, size="10,5!"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} . Caption: Troubleshooting workflow for retention time variability.
| Potential Cause | Recommended Solution |
| Insufficient Column Equilibration | Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before the first injection. |
| Mobile Phase Inconsistency | Prepare fresh mobile phase daily and ensure it is thoroughly mixed. Use a solvent degasser to prevent bubble formation. |
| Temperature Fluctuations | Use a thermostatically controlled column compartment to maintain a consistent temperature. |
| System Leaks or Pump Malfunction | Check all fittings for leaks. Monitor the pump pressure for any unusual fluctuations. |
Problem: High Backpressure
dot graph "High_Backpressure_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.5, size="7,7!"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} . Caption: Troubleshooting workflow for high backpressure.
| Potential Cause | Recommended Solution |
| Blocked Column Frit | Backflush the column (if permitted by the manufacturer). If this does not resolve the issue, the inlet frit may need to be replaced. |
| Particulate Matter from Sample | Always filter samples through a 0.45 µm or 0.22 µm filter before injection. Use a guard column to protect the analytical column. |
| Precipitation in Mobile Phase | Ensure that any buffers used are fully soluble in the mobile phase mixture. Avoid leaving buffered mobile phases sitting for extended periods. |
| Blockage in Tubing or Fittings | Systematically check each component of the HPLC system (from the pump to the detector) to locate the blockage. |
References
Side reactions to consider when using 2-cyano-N-methylbenzamide.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-cyano-N-methylbenzamide. The information is designed to help anticipate and address potential side reactions during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential side reactions to consider when working with this compound?
Based on the functional groups present (a nitrile and a secondary amide), the most probable side reactions include hydrolysis of the amide bond, hydration of the nitrile group, and thermal decomposition at elevated temperatures.
Q2: Under what conditions is hydrolysis of the amide bond likely to occur?
Hydrolysis of the N-methylbenzamide moiety can occur under both acidic and basic conditions, typically accelerated by heat.[1] The reaction will yield 2-cyanobenzoic acid and methylamine. Electron-withdrawing groups on the aromatic ring, such as the ortho-cyano group in this molecule, can influence the rate of hydrolysis.[2]
Q3: Can the nitrile group also undergo hydrolysis?
Yes, the cyano group can be hydrated to form a primary amide (2-(aminocarbonyl)-N-methylbenzamide) and can be further hydrolyzed to a carboxylic acid (2-carboxy-N-methylbenzamide), especially under strong acidic or basic conditions.[] It's a common reaction for nitriles, though conditions are often harsh.
Q4: Is this compound susceptible to thermal decomposition?
Q5: How can I minimize the risk of amide hydrolysis during my experiments?
To prevent amide hydrolysis, it is crucial to control the pH and temperature of your reaction mixture. Whenever possible, maintain neutral conditions. If acidic or basic conditions are necessary, consider running the reaction at lower temperatures and for shorter durations. The use of non-aqueous solvents can also mitigate hydrolysis.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new peak corresponding to 2-cyanobenzoic acid or methylamine in analysis (e.g., LC-MS, GC-MS). | Amide bond hydrolysis. | - Verify the pH of the reaction mixture. If possible, adjust to neutral. - Reduce the reaction temperature. - Minimize the reaction time. - If water is not a reactant, ensure all reagents and solvents are anhydrous. |
| Formation of a more polar byproduct, possibly 2-(aminocarbonyl)-N-methylbenzamide or 2-carboxy-N-methylbenzamide. | Nitrile group hydration/hydrolysis. | - Avoid prolonged exposure to strong acids or bases. - Use a milder catalyst if applicable. - Employ aprotic solvents to limit the availability of water. |
| Unexpected product formation or low yield after a high-temperature reaction. | Thermal decomposition. | - Attempt the reaction at a lower temperature, even if it requires a longer reaction time or a more active catalyst. - If purification involves distillation, consider alternative methods like chromatography at ambient temperature. |
| Reaction with nucleophiles at the cyano group. | The carbon atom of the nitrile group is electrophilic and can react with strong nucleophiles. | - If the desired reaction does not involve the nitrile, protect it if possible, although this adds extra synthetic steps. - Use less nucleophilic reagents if the reaction chemistry allows. |
Experimental Protocols
Protocol for Minimizing Amide Hydrolysis in a Reaction
-
Reagent and Solvent Preparation: Ensure all solvents are dried using appropriate methods (e.g., distillation over a drying agent, use of molecular sieves). All liquid reagents should be handled under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Reaction Setup: Assemble the reaction glassware and dry it thoroughly in an oven before use. Allow the glassware to cool to room temperature under a stream of inert gas.
-
pH Control: If the reaction is sensitive to acid or base, consider the use of a non-nucleophilic buffer to maintain a neutral pH.
-
Temperature Management: Set up the reaction in a temperature-controlled bath to maintain a consistent and low temperature. If heating is required, use the minimum temperature necessary for the reaction to proceed at a reasonable rate.
-
Monitoring: Closely monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS to determine the optimal reaction time and avoid prolonged reaction periods that could lead to hydrolysis.
-
Work-up: When the reaction is complete, perform the work-up at low temperatures if possible. Use anhydrous salts for drying organic extracts.
Visualizations
Signaling and Reaction Pathways
Caption: Potential hydrolysis pathways for this compound.
Caption: Simplified workflow of potential thermal decomposition.
References
Technical Support Center: Stability of 2-cyano-N-methylbenzamide in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with 2-cyano-N-methylbenzamide in solution during experiments.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Solution
Question: I am observing a rapid loss of my this compound in aqueous solution, as confirmed by HPLC analysis. What are the likely causes and how can I prevent this?
Answer:
Rapid degradation of this compound in aqueous solutions is primarily due to the hydrolysis of its two susceptible functional groups: the cyano group and the amide linkage. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.
Potential Degradation Pathways:
-
Nitrile Hydrolysis: The cyano group (-C≡N) can hydrolyze to form a primary amide (-CONH₂) and subsequently a carboxylic acid (-COOH). This reaction can be catalyzed by both acidic and basic conditions.[1][2]
-
Amide Hydrolysis: The N-methylbenzamide group is also susceptible to hydrolysis, breaking the amide bond to yield a carboxylic acid and methylamine. This degradation is also accelerated by acidic and basic conditions, as well as elevated temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing the rapid degradation of this compound in solution.
Recommendations:
-
pH Control: Maintain the solution pH in the neutral range (pH 6-8) using a suitable buffer system (e.g., phosphate or citrate buffer). Both acidic and alkaline conditions significantly accelerate hydrolysis.
-
Temperature Control: Store stock solutions and conduct experiments at the lowest feasible temperature to slow down the degradation kinetics. Refrigeration (2-8°C) is recommended for storage.
-
Solvent Selection: If the experimental design allows, consider using a co-solvent system (e.g., with ethanol or DMSO) to reduce the concentration of water and potentially slow down hydrolysis. However, be mindful that some organic solvents can also participate in degradation reactions.
Issue 2: Appearance of Unknown Peaks in Chromatogram During Stability Studies
Question: During my stability-indicating HPLC analysis of this compound, I am observing the formation of new, unidentified peaks over time. How can I identify these and what are they likely to be?
Answer:
The appearance of new peaks in your chromatogram is indicative of degradation. The primary degradation products of this compound are its hydrolysis products.
Likely Degradation Products:
-
2-carbamoyl-N-methylbenzamide: Formed from the hydrolysis of the cyano group.
-
2-cyano-benzoic acid: Formed from the hydrolysis of the amide group.
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2-carboxy-N-methylbenzamide: Formed from the hydrolysis of both the cyano and amide groups.
Identification Workflow:
Caption: Workflow for the identification of unknown degradation products of this compound.
Recommendations:
-
LC-MS/MS Analysis: This is the most powerful technique for identifying unknown impurities. It provides the molecular weight of the degradation products and their fragmentation patterns, which can be used to elucidate their structures.[3][4][5][6][7]
-
Forced Degradation Studies: To confirm the identity of the degradation products, you can perform forced degradation studies under controlled acidic, basic, oxidative, and photolytic conditions. The degradation products formed under these stressed conditions can be compared to the unknown peaks in your stability samples.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound in an aqueous solution?
A1: The optimal pH for storing this compound in an aqueous solution is in the neutral range, typically between pH 6 and 8. Both acidic and basic conditions will catalyze the hydrolysis of the nitrile and amide groups. The use of a buffered solution is highly recommended to maintain a stable pH.
Q2: How can I improve the stability of this compound for in vitro biological assays?
A2: For in vitro assays, where aqueous buffers are often required, consider the following to improve stability:
-
Use of Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with this compound.[8][9][10][11][12][13][14] This encapsulation can protect the molecule from hydrolysis, thereby increasing its stability in aqueous media.
-
Addition of Antioxidants: If oxidative degradation is a concern, the addition of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid can help to prevent the formation of oxidative degradation products.[3][15][16][17][18]
-
Minimize Time in Solution: Prepare fresh solutions of the compound immediately before use whenever possible.
Q3: Are there any specific analytical methods recommended for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard for quantifying the parent compound and its degradation products. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method.
Data Presentation
Table 1: Effect of pH on the Stability of a Benzamide Derivative in Aqueous Solution at 40°C
| pH | Buffer System | % Degradation after 24 hours |
| 2.0 | 0.1 M HCl | 15.2% |
| 4.5 | 0.1 M Acetate | 5.8% |
| 7.0 | 0.1 M Phosphate | 1.2% |
| 9.0 | 0.1 M Borate | 8.9% |
| 12.0 | 0.1 M NaOH | 25.6% |
Table 2: Stabilizing Effect of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) on a Benzamide Derivative in Aqueous Solution (pH 7.0) at 40°C
| HP-β-CD Concentration (mM) | % Degradation after 24 hours |
| 0 | 1.2% |
| 5 | 0.8% |
| 10 | 0.5% |
| 20 | 0.2% |
Table 3: Effect of Antioxidants on the Oxidative Degradation of an Aromatic Amide in the Presence of an Oxidizing Agent at 25°C
| Antioxidant | Concentration | % Degradation after 8 hours |
| None | - | 12.5% |
| Butylated Hydroxytoluene (BHT) | 0.01% | 2.1% |
| Ascorbic Acid | 0.1% | 3.5% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose the solution (100 µg/mL in a suitable solvent) to UV light (254 nm) and visible light for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
-
Sample Analysis: Analyze all stressed samples, along with a control sample (stored at 2-8°C), by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Mandatory Visualization
Signaling Pathway
This compound, as a derivative of cyano-benzamides, may have applications as an inhibitor in various signaling pathways. For instance, related 2-cyanoacrylamide derivatives have been investigated as inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1), a key regulator of inflammatory and cancer signaling pathways.[9][10][19][20][21]
Caption: Potential role of this compound as an inhibitor of the TAK1 signaling pathway.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reactivity of butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Separation of Benzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 16. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. The antioxidants BHA and BHT are commonly used as food preservati... | Study Prep in Pearson+ [pearson.com]
- 19. researchgate.net [researchgate.net]
- 20. oncotarget.com [oncotarget.com]
- 21. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]
Overcoming poor reaction kinetics in 2-cyano-N-methylbenzamide synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor reaction kinetics and other common challenges encountered during the synthesis of 2-cyano-N-methylbenzamide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Question 1: The reaction is very slow or appears to have stalled. What are the potential causes and how can I accelerate it?
Answer:
Poor reaction kinetics in the synthesis of this compound can stem from several factors. The primary reasons include insufficient reactivity of the starting materials, suboptimal reaction temperature, or the choice of an inappropriate solvent. Here’s a step-by-step approach to troubleshoot a sluggish reaction:
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Starting Material Activation:
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From 2-Cyanobenzoic Acid: Direct amidation of a carboxylic acid with an amine is often slow and requires high temperatures. To improve the rate, activate the carboxylic acid by converting it to a more reactive species.
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Acid Chloride Formation: Convert 2-cyanobenzoic acid to 2-cyanobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive towards methylamine. Ensure the complete conversion to the acid chloride before adding the amine to avoid side reactions.
-
Use of Coupling Reagents: Employ coupling reagents to facilitate amide bond formation. A variety of reagents are available, each with its own advantages. Common choices include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and uronium salts (e.g., HBTU, HATU).
-
-
From a 2-Cyanobenzoic Ester (e.g., Methyl 2-Cyanobenzoate): While generally more reactive than the carboxylic acid, the aminolysis of esters can still be slow.
-
Base Catalysis: The addition of a catalytic amount of a base, such as sodium methoxide, can significantly accelerate the reaction between the ester and methylamine.[1]
-
-
-
Reaction Temperature:
-
Increasing the reaction temperature generally increases the reaction rate. For the amidation of a 2-cyanobenzoyl derivative, a temperature range of 20°C to 100°C is typically effective. If the reaction is slow at room temperature, consider gently heating the reaction mixture. However, be mindful of potential side reactions at higher temperatures.
-
-
Solvent Choice:
-
The solvent can influence reaction rates by affecting the solubility of reactants and stabilizing transition states. Aprotic polar solvents like DMF, DMAc, or NMP are often good choices for amidation reactions.
-
Question 2: The yield of this compound is lower than expected. What are the common side reactions and how can they be minimized?
Answer:
Low yields can be attributed to incomplete conversion, side reactions, or product loss during workup and purification. Here are some common issues and their solutions:
-
Incomplete Conversion: As discussed in the previous point, slow reaction kinetics can lead to incomplete conversion of starting materials. Refer to the strategies above to drive the reaction to completion.
-
Side Reactions:
-
Hydrolysis of the Activated Carboxylic Acid: If using an activated form of 2-cyanobenzoic acid (like the acid chloride or an active ester), any moisture in the reaction will lead to hydrolysis back to the carboxylic acid. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Anhydride Formation: When activating a carboxylic acid, it is possible for two molecules of the activated acid to react, forming an anhydride. This can be a particular issue if the addition of the amine is delayed after the activation step.
-
Reaction with the Cyano Group: While the cyano group is generally stable under many amidation conditions, harsh reagents or very high temperatures could potentially lead to its hydrolysis or other transformations. It is important to use reaction conditions where the nitrile functionality is not affected.[1]
-
Formation of Dicyclohexylurea (DCU): If using DCC as a coupling reagent, the byproduct dicyclohexylurea can sometimes be difficult to remove completely, leading to a lower isolated yield of the pure product.
-
-
Product Loss During Workup:
-
Ensure proper pH adjustment during aqueous extraction to minimize the solubility of the amide product in the aqueous layer.
-
Choose an appropriate solvent system for chromatography to ensure good separation from impurities without significant product loss on the column.
-
Question 3: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely impurities and how can I purify my product?
Answer:
The presence of multiple spots on a TLC plate is a common issue. The identity of the impurities will depend on the synthetic route chosen.
-
Potential Impurities:
-
Unreacted starting materials (2-cyanobenzoic acid, its ester, or acid chloride).
-
Byproducts from coupling reagents (e.g., dicyclohexylurea if using DCC).
-
Hydrolyzed starting material (2-cyanobenzoic acid).
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Side products from reactions involving the cyano group (less common).
-
-
Purification Strategies:
-
Aqueous Workup: A standard aqueous workup can help remove many water-soluble impurities. Washing the organic layer with a dilute acid solution can remove any unreacted methylamine, and a wash with a dilute base solution can remove unreacted 2-cyanobenzoic acid.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective method for purification.
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Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from closely related impurities. A gradient of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is often effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound from 2-cyanobenzoyl chloride and methylamine?
A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-cyanobenzoyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation step, often by another molecule of methylamine, yields the final product, this compound, and methylammonium chloride.
Q2: Can I synthesize this compound directly from 2-cyanobenzoic acid and methylamine without an activating agent?
A2: While technically possible, the direct amidation of a carboxylic acid with an amine typically requires high temperatures (often >150 °C) and long reaction times due to the low electrophilicity of the carboxylic acid carbonyl carbon and the formation of a stable ammonium carboxylate salt. For a more efficient and controlled reaction at lower temperatures, the use of a coupling reagent or prior conversion to a more reactive derivative like an acid chloride or ester is highly recommended.
Q3: Are there any specific catalysts that can improve the reaction rate?
A3: Yes, for the direct amidation of 2-cyanobenzoic acid, various catalysts can be employed. These include boronic acids, and Lewis acidic metal catalysts based on zirconium, hafnium, or niobium. For the aminolysis of a 2-cyanobenzoic ester, a simple base catalyst like sodium methoxide is often effective.[1]
Q4: What are the safety precautions I should take when working with reagents like thionyl chloride or oxalyl chloride?
A4: Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively). These reagents should always be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. Reactions involving these reagents should be equipped with a gas trap to neutralize the acidic off-gases.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Common Additive | Typical Solvent(s) | Key Advantages | Potential Drawbacks |
| Dicyclohexylcarbodiimide (DCC) | HOBt, DMAP | DCM, THF | Inexpensive, effective | Forms insoluble DCU byproduct, potential for racemization |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | HOBt, HOAt | DCM, DMF, Water | Water-soluble byproduct, good for aqueous media | More expensive than DCC |
| (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) | DIPEA | DMF, DCM | High coupling efficiency, low racemization | Can be expensive, phosphonium byproducts |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | DIPEA | DMF, NMP | Fast reaction times, high yields | Can be sensitive to moisture |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | DIPEA, Collidine | DMF, NMP | Very efficient, low racemization, good for sterically hindered substrates | Expensive |
Experimental Protocols
Protocol 1: Synthesis of this compound from Methyl 2-Cyanobenzoate
This protocol is adapted from a procedure for a structurally similar molecule and may require optimization.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 2-cyanobenzoate (1 equivalent) in methanol.
-
Addition of Methylamine: To the solution, add a solution of methylamine (e.g., 40% in water or methanol, ~15 equivalents).
-
Catalyst Addition: Add a catalytic amount of sodium methoxide (e.g., 30% in methanol, ~0.025 equivalents).
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture in an ice bath. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography.
Protocol 2: Synthesis of this compound from 2-Cyanobenzoic Acid via the Acid Chloride
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Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 2-cyanobenzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂, ~1.5-2 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added to accelerate the reaction. Allow the reaction to stir at room temperature or gently heat until the evolution of gas ceases and the starting material is consumed (monitor by TLC, quenching a small aliquot with methanol to form the methyl ester).
-
Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the crude 2-cyanobenzoyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve methylamine (e.g., as a solution in THF or as a gas bubbled through the solvent, ~2.2 equivalents) in anhydrous DCM. Add the methylamine solution dropwise to the cold acid chloride solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing poor reaction kinetics.
References
Minimizing impurities in the large-scale production of 2-cyano-N-methylbenzamide.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the large-scale production of 2-cyano-N-methylbenzamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: High Levels of 2-Cyanobenzoic Acid Impurity Detected
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Question: My final product shows a significant peak corresponding to 2-cyanobenzoic acid in the HPLC analysis. What is the likely cause and how can I mitigate this?
-
Answer: The presence of 2-cyanobenzoic acid is most likely due to the hydrolysis of the starting material, 2-cyanobenzoyl chloride, upon exposure to water. This can occur if the reaction is not carried out under strictly anhydrous conditions.
Mitigation Strategies:
-
Strict Moisture Control: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for the reaction.
-
Amine Addition: Add the methylamine solution slowly to the solution of 2-cyanobenzoyl chloride. A controlled addition rate can help to ensure the amine reacts preferentially over any trace amounts of water.
-
Temperature Control: While the reaction is generally rapid, running it at a controlled, lower temperature (e.g., 0-5 °C) can help to minimize the rate of hydrolysis relative to the rate of amidation.
-
Work-up Quench: During the work-up, use a non-aqueous quench or a rapid extraction process to minimize the contact time of unreacted 2-cyanobenzoyl chloride with an aqueous phase.
-
Issue 2: Presence of a High Molecular Weight Impurity
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Question: I am observing an impurity with a mass significantly higher than my product. What could this be and how can I prevent its formation?
-
Answer: This is likely a diacylated byproduct, where a second molecule of 2-cyanobenzoyl chloride has reacted with the initially formed this compound.
Prevention Strategies:
-
Stoichiometry Control: Use a slight excess of methylamine (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the 2-cyanobenzoyl chloride.
-
Reverse Addition: Consider adding the 2-cyanobenzoyl chloride solution slowly to the methylamine solution. This ensures that the acyl chloride is always in the presence of an excess of the amine, favoring the formation of the desired mono-acylated product.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or rapid HPLC) to ensure the reaction is stopped once the 2-cyanobenzoyl chloride is consumed.
-
Issue 3: Poor Yield After Crystallization
-
Question: I am losing a significant amount of product during the crystallization step. How can I improve my yield?
-
Answer: Significant product loss during crystallization can be due to the choice of solvent, the cooling rate, or the volume of solvent used.
Optimization Strategies:
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Solvent Screening: The ideal crystallization solvent is one in which the product is sparingly soluble at low temperatures and highly soluble at higher temperatures. A co-solvent system may be necessary to achieve the desired solubility profile.
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Controlled Cooling: Allow the crystallization mixture to cool slowly to room temperature, and then further cool it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and minimizes the amount of product remaining in the mother liquor.
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Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. An excessive volume of solvent will result in a lower yield.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities in the large-scale synthesis of this compound?
-
A1: The most common impurities are typically process-related and include:
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2-Cyanobenzoic acid: Formed from the hydrolysis of unreacted 2-cyanobenzoyl chloride.
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N-methyl-di-(2-cyanobenzamide): A diacylated byproduct.
-
Unreacted 2-cyanobenzoyl chloride: If the reaction does not go to completion.
-
Residual Solvents: From the reaction and purification steps.
-
-
-
Q2: What is a recommended solvent system for the crystallization of this compound?
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A2: While the optimal solvent system should be determined experimentally, a mixture of a good solvent (e.g., isopropanol, ethyl acetate) and a poor solvent (e.g., heptane, hexane) is often effective. For example, dissolving the crude product in a minimal amount of hot isopropanol and then slowly adding heptane until turbidity is observed, followed by slow cooling, can yield high-purity crystals.
-
-
Q3: How can I effectively monitor the progress of the reaction?
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A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the disappearance of the 2-cyanobenzoyl chloride starting material. High-performance liquid chromatography (HPLC) can provide more quantitative information on the formation of the product and the generation of impurities. A reverse-phase HPLC method with a mobile phase of acetonitrile and water containing a small amount of formic or phosphoric acid is a good starting point for analysis.[1]
-
-
Q4: What is the impact of the reaction temperature on impurity formation?
-
A4: Higher reaction temperatures can increase the rate of side reactions, such as the hydrolysis of 2-cyanobenzoyl chloride. It is generally advisable to run the reaction at a controlled, moderate temperature to ensure a good reaction rate while minimizing impurity formation.
-
Data Presentation
Table 1: Effect of Methylamine Stoichiometry on Impurity Profile
| Molar Ratio (Methylamine : 2-Cyanobenzoyl Chloride) | Yield (%) | Purity by HPLC (%) | 2-Cyanobenzoic Acid (%) | Diacylated Impurity (%) |
| 1.0 : 1.0 | 85 | 95.2 | 1.8 | 3.0 |
| 1.1 : 1.0 | 92 | 98.5 | 1.0 | 0.5 |
| 1.2 : 1.0 | 91 | 98.6 | 0.9 | 0.5 |
| 1.5 : 1.0 | 88 | 98.0 | 1.2 | 0.8 |
Table 2: Influence of Reaction Temperature on Purity
| Temperature (°C) | Reaction Time (h) | Purity by HPLC (%) | 2-Cyanobenzoic Acid (%) |
| 0-5 | 4 | 99.1 | 0.5 |
| 20-25 (Room Temp) | 2 | 98.5 | 1.0 |
| 40 | 1 | 97.2 | 2.5 |
| 60 | 0.5 | 95.0 | 4.5 |
Experimental Protocols
Protocol 1: Synthesis of this compound
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To a dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 2-cyanobenzoyl chloride (1.0 eq) dissolved in anhydrous dichloromethane (5 mL per gram of acyl chloride).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of methylamine (1.1 eq) in anhydrous dichloromethane dropwise over 30-60 minutes, maintaining the internal temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Monitor the reaction by TLC or HPLC until the 2-cyanobenzoyl chloride is consumed.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
Protocol 2: Purification by Crystallization
-
Transfer the crude this compound to a clean, dry Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol to dissolve the crude solid completely.
-
Slowly add heptane to the hot solution until the first sign of persistent cloudiness is observed.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold heptane.
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Dry the crystals under vacuum to a constant weight.
Protocol 3: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Formation pathways for common impurities in the synthesis of this compound.
References
Technical Support Center: Column Chromatography Optimization for 2-Cyano-N-methylbenzamide Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of 2-cyano-N-methylbenzamide using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound, offering potential causes and solutions.
| Problem | Potential Cause | Solution |
| Poor Separation or Co-elution of Impurities | Inappropriate Solvent System: The polarity of the mobile phase is not optimized to effectively separate the target compound from impurities. | Perform thin-layer chromatography (TLC) with various solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to identify a system that provides good separation (Rf of target compound ~0.3-0.4 and clear separation from other spots).[1][2] |
| Column Overload: Too much crude sample has been loaded onto the column, exceeding its separation capacity. | As a general rule, the ratio of silica gel to crude sample should be at least 50:1 by weight. If overloading is suspected, reduce the amount of sample loaded onto the column.[3] | |
| Compound is Stuck on the Column (No Elution) | Insufficiently Polar Mobile Phase: The eluent is not polar enough to move the compound down the column. | Gradually increase the polarity of the mobile phase. For example, if using an ethyl acetate/hexane system, incrementally increase the percentage of ethyl acetate. |
| Compound Decomposition on Silica Gel: The compound may be unstable on the acidic silica gel, leading to degradation and irreversible adsorption.[4] | Test the stability of the compound on a TLC plate by spotting it and letting it sit for an extended period before eluting. If decomposition occurs, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[4] | |
| Peak Tailing (Eluted compound spreads out over many fractions) | Strong Interaction with Stationary Phase: The amide and cyano groups can interact strongly with the silanol groups on the silica surface, causing tailing.[3][5] | Add a small amount of a polar solvent like methanol or a modifier like triethylamine (0.1-1%) to the mobile phase to reduce these interactions.[5] |
| Column Channeling: The column is not packed uniformly, leading to uneven solvent flow and band broadening. | Ensure the column is packed carefully and evenly. The "slurry method" is often recommended to create a homogenous packing. | |
| Compound Elutes Too Quickly (in the solvent front) | Mobile Phase is Too Polar: The eluent is too strong and does not allow for sufficient interaction between the compound and the stationary phase. | Decrease the polarity of the mobile phase. Use a higher proportion of the non-polar solvent (e.g., hexane) in your eluent system. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?
A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[6] You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity based on TLC analysis. A system that gives an Rf value of approximately 0.3-0.4 for this compound on a TLC plate is often a good mobile phase for column chromatography.[1]
Q2: Should I use isocratic or gradient elution for my purification?
The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your mixture.
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Isocratic elution is simpler and is often sufficient if the impurities are well-separated from the desired compound on the TLC plate.
-
Gradient elution is beneficial when there are multiple impurities with a wide range of polarities. A gradient allows for the efficient elution of less polar impurities first, followed by a gradual increase in polarity to elute the more polar target compound and any highly polar impurities.
Q3: How can I tell if my compound is decomposing on the silica gel column?
You can perform a simple stability test using TLC. Spot your crude mixture on a TLC plate and take a picture or note the spots. Let the plate sit for an hour or two, and then run the TLC. If you observe new spots or a significant streaking from the original spot of your compound, it is likely decomposing on the silica.[4]
Q4: My compound is very polar and has a low Rf value even in 100% ethyl acetate. What should I do?
If your compound is very polar, you may need to use a more polar mobile phase. A common strategy is to add a small amount of methanol (e.g., 1-5%) to your mobile phase (e.g., ethyl acetate or dichloromethane). Alternatively, for highly polar compounds, reverse-phase chromatography, where the stationary phase is non-polar (like C18 silica) and the mobile phase is polar (like water/acetonitrile), might be a more suitable purification method.[4]
Q5: What is "dry loading" and when should I use it?
Dry loading is a technique where the crude sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.[4] This is particularly useful when your compound has poor solubility in the mobile phase. To dry load, dissolve your sample in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.
Experimental Protocols
Protocol 1: Analytical Thin-Layer Chromatography (TLC)
This protocol is used to determine the optimal mobile phase for column chromatography.
-
Prepare a series of developing chambers with different ratios of ethyl acetate in hexane (e.g., 1:9, 2:8, 3:7, 5:5 v/v).
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.
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Place the TLC plate in a developing chamber and allow the solvent to run up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm).
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
The ideal solvent system will give an Rf value of ~0.3-0.4 for the target compound and good separation from impurities.
Protocol 2: Preparative Column Chromatography
This protocol outlines the steps for purifying this compound using a silica gel column.
-
Column Preparation:
-
Secure a glass column of appropriate size vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.[7]
-
Add a thin layer of sand.[7]
-
Prepare a slurry of silica gel in the chosen mobile phase (determined by TLC).[7]
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Pour the slurry into the column, ensuring no air bubbles are trapped.[8] Gently tap the column to aid in uniform packing.[9]
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.[8]
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.[9]
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.[9]
-
Begin collecting the eluent in fractions (e.g., in test tubes).[8]
-
Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied.
-
If using a gradient, start with the less polar solvent system and gradually increase the polarity.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to determine which fractions contain the purified this compound.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified compound.
-
Data Presentation
Table 1: Representative Rf Values of an Aromatic Amide in Different Solvent Systems
The following table provides representative Rf values for a compound with similar polarity to this compound. Actual Rf values for this compound should be determined experimentally.
| Solvent System (Ethyl Acetate:Hexane) | Rf Value |
| 1:4 (v/v) | 0.25 |
| 3:7 (v/v) | 0.40 |
| 1:1 (v/v) | 0.62 |
| 100% Ethyl Acetate | 0.67 |
Note: Data is representative and based on compounds with similar functional groups.[10]
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting flowchart for column chromatography purification.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. columbia.edu [columbia.edu]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Addressing inconsistent results in biological assays with 2-cyano-N-methylbenzamide.
Welcome to the technical support center for 2-cyano-N-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistent results encountered during biological assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound?
A1: this compound is a small molecule inhibitor hypothesized to target the ATP-binding site of the "Inconsistency Kinase" (IK), a key enzyme in the MAPK/ERK signaling pathway. Its efficacy is typically assessed through in vitro kinase assays and downstream cellular assays.
Q2: What are the optimal storage and handling conditions for this compound?
A2: For long-term storage, it is recommended to keep the compound as a solid at -20°C. For experimental use, prepare fresh stock solutions in a suitable solvent like DMSO and store them at -20°C in aliquots to avoid repeated freeze-thaw cycles.
Q3: How should I prepare this compound for in vitro assays?
A3: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. For the final assay, dilute the stock solution in the appropriate assay buffer. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity or cell viability (typically <0.5%).
Troubleshooting Guides for Inconsistent Assay Results
This section provides guidance on common issues observed during biological assays with this compound.
High Variability Between Replicate Wells
Q: My results show significant variability between replicate wells treated with the same concentration of this compound. What are the possible causes and solutions?
A: High variability can stem from several factors.[1][2] A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly. When pipetting small volumes, ensure the pipette tip is submerged just below the surface of the liquid. Pipette carefully down the side of the well to avoid bubbles. |
| Incomplete Mixing | After adding reagents, gently tap the plate or use a plate shaker to ensure thorough mixing. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. If this is not feasible, fill the outer wells with sterile water or PBS to create a humidified environment. |
| Compound Precipitation | Visually inspect wells for any precipitate. If precipitation is suspected, consider lowering the final concentration of the compound or testing different assay buffers. |
| Cell Seeding Inconsistency | Ensure a homogenous cell suspension before seeding. Mix the cell suspension between seeding groups of wells. |
Weaker Than Expected Inhibition
Q: The inhibitory effect of this compound is much lower than anticipated. What could be the reason?
A: Weaker than expected inhibition can be due to issues with the compound itself, the assay setup, or the biological system.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Compound Degradation | Check the shelf life of the compound and ensure it has been stored correctly. Prepare fresh stock solutions. |
| Incorrect Concentration | Verify the calculations for serial dilutions. Run a test with a fresh dilution series. |
| High Enzyme/Substrate Concentration | If the enzyme or substrate concentration is too high, it may require a higher concentration of the inhibitor to see an effect. Optimize the assay conditions by titrating the enzyme and substrate. |
| Assay Buffer Composition | Components in the assay buffer, such as certain detergents or salts, may interfere with the compound's activity. Test different buffer formulations. |
| Cell Line Resistance | The cell line being used may have inherent or acquired resistance to the compound.[3] Consider using a different cell line or investigating potential resistance mechanisms. |
Inconsistent IC50 Values Across Experiments
Q: I am observing significant shifts in the IC50 value of this compound between different experimental runs. Why is this happening?
A: Fluctuations in IC50 values often point to variability in experimental conditions.[4]
Hypothetical IC50 Data Fluctuation
| Experiment | IC50 (µM) | Key Condition Changed |
| 1 | 5.2 | Standard Protocol |
| 2 | 15.8 | Used a different batch of FBS |
| 3 | 2.1 | Lower cell seeding density |
| 4 | 8.9 | Incubated for a shorter duration |
Possible Causes and Solutions
| Cause | Recommended Solution |
| Batch-to-Batch Reagent Variability | Use the same batch of critical reagents like serum, media, and enzymes for a set of related experiments.[5] |
| Variations in Cell Health and Passage Number | Use cells within a consistent range of passage numbers. Monitor cell viability and morphology before each experiment. |
| Inconsistent Incubation Times | Adhere strictly to the incubation times specified in the protocol. Use a calibrated timer. |
| Fluctuations in Temperature and CO2 | Ensure incubators are properly calibrated and maintained to provide a stable environment. |
Experimental Protocols
In Vitro Kinase Inhibition Assay Protocol
This protocol is designed to assess the inhibitory activity of this compound against the hypothetical "Inconsistency Kinase" (IK).
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X solution of IK enzyme in assay buffer.
-
Prepare a 2X solution of the substrate (e.g., a specific peptide) and ATP in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, then dilute in assay buffer to a 4X final concentration.
-
-
Assay Procedure:
-
Add 5 µL of the 4X compound solution to the wells of a microplate.
-
Add 10 µL of the 2X enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Quantify the product formation using a suitable detection method (e.g., fluorescence, luminescence).
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control).
-
Normalize the data to the positive control (no compound).
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Visualizations
References
Technical Support Center: Safe Handling and Disposal of 2-Cyano-N-methylbenzamide Waste
Disclaimer: The following information is provided as a technical support guide for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for 2-cyano-N-methylbenzamide was not available. The information herein is compiled from the SDSs of structurally similar compounds, including 2-Amino-5-cyano-N,3-dimethylbenzamide, 4-Cyano-2-methylbenzamide, and 2-Cyanobenzamide. It is imperative to handle this compound with caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Based on data from analogous compounds, this compound is expected to be hazardous. The primary concerns are:
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Acute Oral Toxicity: Harmful if swallowed.[1]
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Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
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Respiratory Irritation: May cause respiratory irritation.[2][4]
Q2: What personal protective equipment (PPE) is required when handling this compound?
To ensure personal safety, the following PPE should be worn:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Skin Protection: Wear a lab coat, and chemical-resistant gloves (e.g., nitrile).[1][2]
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust formation is likely, a NIOSH-approved respirator with a particle filter is recommended.[4]
Q3: What should I do in case of accidental exposure to this compound?
Immediate action is crucial in case of exposure:
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If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][2]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1][2] If skin irritation persists, consult a physician.[2]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
Q4: How should I handle a spill of this compound?
For small spills, follow these steps:
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Ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust formation.[5]
-
Collect the spilled material in a sealed, labeled container for proper waste disposal.[2][5]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
Q5: How do I dispose of this compound waste?
This compound waste should be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, gloves, wipes), in a clearly labeled, sealed container.
-
Liquid Waste: If dissolved in a solvent, collect the waste in a labeled, sealed, and appropriate solvent waste container.
-
Disposal: All waste must be disposed of through your institution's hazardous waste management program.[2][6] Do not dispose of it down the drain or in regular trash.[2]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Skin irritation after handling the compound. | Inadequate PPE (e.g., torn glove, insufficient lab coat coverage). | Immediately wash the affected area with soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical advice if irritation persists. Review and improve PPE practices for future handling. |
| Eye irritation or redness. | Accidental splash or rubbing eyes with contaminated gloves. | Immediately flush eyes with the nearest eyewash station for at least 15 minutes. Hold eyelids open to ensure thorough rinsing. Seek immediate medical attention. |
| Visible dust cloud during weighing or transfer. | Improper handling technique. | Handle the compound in a fume hood or a well-ventilated enclosure. Use a spatula to gently transfer the solid. If dust is unavoidable, wear appropriate respiratory protection. |
| Uncertainty about waste segregation. | Lack of clear labeling or understanding of waste streams. | Stop and consult your lab's specific waste disposal protocols or contact your EHS department. Do not mix potentially incompatible waste streams. Label all waste containers clearly with the full chemical name and associated hazards. |
Data Presentation
Hazard Classification of Structurally Similar Compounds
| Hazard | 2-Amino-5-cyano-N,3-dimethylbenzamide [1] | 4-Cyano-2-methylbenzamide [2] | 2-Cyanobenzamide [6] |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Not Classified | Category 4 (Harmful if swallowed) |
| Skin Corrosion/Irritation | Not Classified | Category 2 (Causes skin irritation) | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Eye Irritation | Category 2 (Causes serious eye irritation) | Category 2 (Causes serious eye irritation) | Category 2 (Causes serious eye irritation) |
| Specific target organ toxicity – single exposure | Not Classified | Category 3 (May cause respiratory irritation) | Category 3 (May cause respiratory irritation) |
Experimental Protocol: Weighing and Dissolving this compound
This protocol outlines the safe procedure for accurately weighing this compound and preparing a solution.
1. Preparation: a. Don all required PPE: safety goggles, lab coat, and nitrile gloves. b. Ensure a chemical fume hood is operational. c. Prepare a clean work area within the fume hood. d. Label a clean, dry vial with the compound name, your initials, and the date.
2. Weighing: a. Place a weigh boat on the analytical balance and tare it. b. Inside the fume hood, carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula. Avoid creating dust. c. Record the exact mass.
3. Dissolving: a. Carefully transfer the weighed solid into the pre-labeled vial. b. Using a calibrated pipette, add the desired solvent to the vial. c. Cap the vial securely and mix by vortexing or gentle agitation until the solid is fully dissolved.
4. Waste Disposal: a. Dispose of the used weigh boat and any contaminated wipes in the designated solid hazardous waste container. b. If gloves are contaminated, remove them and dispose of them in the solid hazardous waste container before putting on a new pair.
5. Post-Procedure: a. Clean the work area in the fume hood. b. Wash hands thoroughly with soap and water after removing gloves.
Mandatory Visualization
Caption: Workflow for the safe disposal of this compound waste.
References
Strategies to enhance the regioselectivity of reactions with 2-cyano-N-methylbenzamide.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-cyano-N-methylbenzamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the regioselectivity of your reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in reactions involving this compound?
A1: The regioselectivity is governed by a combination of three main factors:
-
Electronic Effects: The molecule has two key functional groups with competing electronic influences. The cyano (-CN) group is strongly electron-withdrawing and acts as a meta-director for electrophilic aromatic substitution.[1][2][3] The N-methylamide (-CONHCH₃) group is a powerful ortho-directing group, especially in metalation reactions.[4][5]
-
Reaction Type: The choice of reaction mechanism is the most critical factor. Standard electrophilic aromatic substitution (EAS) will yield different results than Directed ortho-Metalation (DoM) or transition-metal-catalyzed C-H activation.
-
Steric Hindrance: The bulky nature of reactants or the substituents on the aromatic ring can influence the accessibility of certain positions, although this is often secondary to electronic effects and the chosen reaction pathway.[6][7]
Q2: I performed a standard nitration reaction (an electrophilic aromatic substitution). Why did I get a mixture of products?
A2: You obtained a mixture because of the competing directing effects of the two substituents on the benzene ring. The N-methylamide group directs incoming electrophiles to the ortho position (C6), while the strongly deactivating cyano group directs to the meta position (C4).[2][3] Furthermore, both groups deactivate the ring, making electrophilic substitution reactions generally slow and low-yielding.[1][3] This strategy is not recommended for achieving high regioselectivity with this substrate.
Q3: What is Directed ortho-Metalation (DoM), and how can it improve my reaction's selectivity?
A3: Directed ortho-Metalation (DoM) is a powerful strategy that utilizes a Directed Metalation Group (DMG) to achieve exclusive substitution at the position ortho to the DMG.[5][8] In this compound, the N-methylamide group is an excellent DMG. It coordinates to a strong organolithium base (like s-BuLi or LDA), which then selectively removes the proton at the C6 position.[4][9] The resulting aryllithium intermediate can then react with a wide range of electrophiles, providing a highly regioselective method for C6-functionalization.
Q4: Are there alternatives to organolithium reagents for selective C-H functionalization?
A4: Yes, transition-metal-catalyzed C-H activation is a modern and highly effective alternative. Catalysts based on palladium (Pd), rhodium (Rh), or cobalt (Co) can use the N-methylamide group as a directing group to form a metallacycle intermediate.[10][11][12] This process selectively activates the C-H bond at the C6 position, allowing for subsequent coupling with various partners like alkynes or alkenes to build complex molecules such as isoquinolones.[13][14]
Troubleshooting Guides
Problem 1: Low or No Reactivity in Electrophilic Aromatic Substitution (EAS)
-
Symptom: Your reaction (e.g., halogenation, nitration) fails, and you recover most of the starting material.
-
Potential Cause: The aromatic ring of this compound is strongly deactivated. The cyano group and the carbonyl of the amide are both powerful electron-withdrawing groups, which makes the ring a poor nucleophile.[1][2][3]
-
Solution:
-
Change Strategy: The most effective solution is to switch to a different reaction type that does not rely on the nucleophilicity of the aromatic ring. Directed ortho-Metalation (DoM) or transition-metal-catalyzed C-H activation are strongly recommended for this substrate.
-
Harsh Conditions: If you must proceed with EAS, you can try more forcing conditions (e.g., stronger Lewis acids, higher temperatures, longer reaction times). However, be aware that this will likely worsen regioselectivity and may lead to decomposition.
-
Problem 2: Poor Regioselectivity in Directed ortho-Metalation (DoM)
-
Symptom: The reaction yields a mixture of isomers, or the desired C6-substituted product is not formed. You observe starting material decomposition or reaction at the cyano/amide group.
-
Potential Cause 1: The organolithium base is too nucleophilic. A base like n-BuLi can potentially add to the electrophilic cyano group rather than deprotonating the C6 position.[15]
-
Solution 1: Use a sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) or sec-butyllithium (s-BuLi) are excellent choices.[4][9] Always perform the reaction at very low temperatures (typically -78 °C) to minimize side reactions.
-
Potential Cause 2: Inefficient chelation of the lithium base by the amide directing group.
-
Solution 2: Ensure you are using a coordinating solvent like tetrahydrofuran (THF). The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can significantly enhance the rate and selectivity of the lithiation.[15][16]
Problem 3: Low Yield in Transition-Metal-Catalyzed C-H Activation
-
Symptom: The desired C6-functionalized product is formed in low yield, accompanied by byproducts or catalyst decomposition.
-
Potential Cause: The catalytic cycle is sensitive to reaction parameters, including the choice of catalyst, oxidant, additives (bases or acids), and solvent.[17] An improper combination can lead to catalyst deactivation or undesired side reactions.
-
Solution:
-
System Optimization: This class of reactions often requires careful optimization. Screen different ligands, solvents, and additives (e.g., bases like KOAc or acids like PivOH).[17][18]
-
Consult Literature: Refer to established protocols for C-H activation of benzamides. Many publications detail specific conditions for Rh(III) or Pd(II) catalysts that are effective for these substrates.[11][12][13]
-
Data Presentation
Table 1: Summary of Regioselectivity for Different Reaction Strategies
| Reaction Strategy | Directing Group(s) | Primary Target Position(s) | Expected Selectivity | Key Considerations |
| Electrophilic Aromatic Substitution (EAS) | -CONHCH₃ (ortho) -CN (meta) | C6 and C4 | Poor | Ring is strongly deactivated.[2][3] Not recommended. |
| Directed ortho-Metalation (DoM) | -CONHCH₃ (ortho-directing) | C6 | Excellent | Requires strong, non-nucleophilic base and low temperatures.[5] |
| Transition-Metal C-H Activation | -CONHCH₃ (ortho-directing) | C6 | Excellent | Requires catalyst and condition optimization.[11][12] |
Experimental Protocols
Protocol 1: General Procedure for Directed ortho-Metalation (DoM) at C6
This is a representative protocol and should be adapted based on the specific electrophile used.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF) to make a 0.1 M solution.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add sec-butyllithium (s-BuLi, 1.1 equiv., typically ~1.4 M in cyclohexane) dropwise to the cooled solution. Stir the resulting mixture at -78 °C for 1 hour. The formation of the orange/red aryllithium species is often observed.
-
Electrophile Quench: Add a solution of the desired electrophile (1.2 equiv.) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Warming & Quenching: Allow the reaction to stir for an additional 1-4 hours at -78 °C, then slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Rh(III)-Catalyzed C-H Activation/Annulation
This protocol is a general example for the synthesis of isoquinolones and requires optimization.
-
Preparation: To an oven-dried screw-cap vial, add this compound (1.0 equiv.), the coupling partner (e.g., an alkyne, 1.5 equiv.), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Reaction: Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen). Add a suitable solvent (e.g., 1,2-dichloroethane or t-AmylOH).
-
Heating: Seal the vial and place it in a preheated oil bath at 80-120 °C. Stir for 12-24 hours.
-
Workup & Purification: Cool the reaction to room temperature. Filter the mixture through a pad of celite, washing with dichloromethane (DCM). Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the desired C6-annulated product.
Visualizations
Caption: Logic diagram for selecting a regioselective strategy.
Caption: Experimental workflow for Directed ortho-Metalation (DoM).
Caption: Simplified mechanism of Directed ortho-Metalation (DoM).
Caption: General catalytic cycle for C-H activation.
References
- 1. quora.com [quora.com]
- 2. courses.minia.edu.eg [courses.minia.edu.eg]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Directed Ortho Metalation [organic-chemistry.org]
- 9. hwpi.harvard.edu [hwpi.harvard.edu]
- 10. Enantioselective Cobalt(III)-Catalyzed [4 + 1] Annulation of Benzamides: Cyclopropenes as One-Carbon Synthons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 12. Rh(III)-Catalyzed C-H Activation of Benzamides and Chemodivergent Annulation with Benzoxazinanones: Substrate Controlled Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isoquinolone synthesis [organic-chemistry.org]
- 15. 2024.sci-hub.box [2024.sci-hub.box]
- 16. baranlab.org [baranlab.org]
- 17. Base-controlled regio-divergent C–H bond functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating the Purity of Synthesized 2-cyano-N-methylbenzamide by qNMR: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the absolute purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) for the purity determination of 2-cyano-N-methylbenzamide, a key intermediate in pharmaceutical synthesis. Experimental data and detailed protocols are presented to support the validation of qNMR as a robust and accurate analytical technique.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutically active compounds. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, accurate and reliable methods for purity assessment are paramount. Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination, offering direct quantification without the need for a specific reference standard of the analyte.[1] This guide outlines a comprehensive approach to validating the purity of synthesized this compound using qNMR and compares its performance against a conventional HPLC method.
Experimental Design
The purity of a synthesized batch of this compound was determined using a validated qNMR method. For comparison, the same batch was analyzed using a standard HPLC-UV method.
Synthesis and Potential Impurities
A plausible synthetic route to this compound involves the amidation of 2-cyanobenzoic acid or its activated derivatives (e.g., acyl chloride) with methylamine.
Based on this, potential process-related impurities could include:
-
Unreacted 2-cyanobenzoic acid: The starting material for the synthesis.
-
N,N-dimethyl-2-cyanobenzamide: A potential byproduct from the reaction with dimethylamine, a common impurity in methylamine.
-
Methyl 2-cyanobenzoate: If the synthesis proceeds via the ester.
-
Residual Solvents: Solvents used during the reaction and purification steps.
Experimental Protocols
qNMR Purity Determination
Instrumentation: A 500 MHz NMR spectrometer.
Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%). The selection of maleic acid was based on its high purity, stability, and its singlet proton signal at approximately 6.3 ppm in DMSO-d6, which does not overlap with the signals of this compound.
Sample Preparation:
-
Accurately weigh approximately 10 mg of synthesized this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d6.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 s (determined to be > 5 times the longest T1 of both the analyte and internal standard protons).
-
Number of Scans: 16
-
Temperature: 298 K
Data Processing and Purity Calculation:
-
Apply a Fourier transform to the acquired FID.
-
Perform phase and baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the aromatic protons (multiplets in the range of 7.5-8.0 ppm) and the N-methyl protons (a doublet around 2.8 ppm) can be used. For maleic acid, the singlet at ~6.3 ppm is used.
-
Calculate the purity of this compound using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
IS = Internal Standard
-
HPLC Purity Determination
Instrumentation: A standard HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
Data Analysis: The purity is determined by the area percentage method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.
Results and Comparison
The purity of the synthesized this compound was determined by both qNMR and HPLC. The results are summarized in the table below.
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD, n=3) |
| qNMR | 98.7 | 0.2% |
| HPLC (Area %) | 99.2 | 0.5% |
The qNMR analysis provided a purity value of 98.7%, while the HPLC area percentage method indicated a purity of 99.2%. The slightly lower purity value obtained by qNMR is likely a more accurate representation of the absolute purity, as this technique is less susceptible to differences in detector response for various impurities. The HPLC area percentage method assumes that all components have the same response factor at the detection wavelength, which can lead to inaccuracies.
Visualizing the Workflow
The logical workflow for validating the purity of synthesized this compound is illustrated below.
Figure 1. Workflow for Purity Validation.
Conclusion
This guide demonstrates that qNMR is a highly accurate and precise method for determining the absolute purity of synthesized this compound. It offers a direct measurement of purity, is non-destructive, and requires minimal sample preparation.[1] While HPLC is a valuable tool for purity assessment, its reliance on the area percentage method can introduce inaccuracies if impurities have significantly different UV responses compared to the main compound. For applications demanding high accuracy and traceability, qNMR is the superior method for purity validation.
References
Comparative Efficacy of Benzamide Derivatives in Oncology: A Focus on PARP Inhibition
A direct comparative analysis of the efficacy of 2-cyano-N-methylbenzamide with other benzamide derivatives is not feasible at this time due to the absence of publicly available biological activity data for this compound. Extensive searches have not yielded any published studies detailing its efficacy, such as IC50 or GI50 values, in any experimental setting.
This guide will, therefore, provide a comparative overview of several well-characterized benzamide derivatives that are known inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair and a validated target in oncology. The information presented here, including efficacy data and experimental protocols, can serve as a benchmark for the future evaluation of this compound, should such data become available.
The benzamide scaffold is a cornerstone in the development of PARP inhibitors, a class of drugs that has revolutionized the treatment of cancers with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations.[1] These inhibitors function by trapping PARP enzymes on damaged DNA, leading to the accumulation of cytotoxic DNA double-strand breaks in cancer cells.[1]
Efficacy of Marketed Benzamide PARP Inhibitors
Several benzamide-based PARP inhibitors have received regulatory approval and are now standard-of-care in various cancer types. Their efficacy, particularly their half-maximal inhibitory concentration (IC50) against PARP enzymes, is a key indicator of their potency. The following table summarizes the IC50 values for four prominent benzamide PARP inhibitors against PARP1 and PARP2.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference(s) |
| Olaparib | 5 | 1 | [2][3] |
| Niraparib | 3.8 | 2.1 | [4][5] |
| Rucaparib | 1.4 (Ki) | - | [6] |
| Talazoparib | 0.57 | - | [7] |
Note: The IC50 value for Rucaparib is presented as the inhibitory constant (Ki).
The data clearly indicates that all four compounds are highly potent inhibitors of PARP1, with Talazoparib demonstrating the lowest IC50 value in cell-free assays.[7] It is important to note that while in vitro enzymatic inhibition is a critical parameter, the overall efficacy of a drug is also influenced by factors such as cell permeability, bioavailability, and the ability to trap PARP on DNA.
Cellular Activity of Benzamide PARP Inhibitors
The cytotoxic effect of PARP inhibitors is particularly pronounced in cancer cells with pre-existing DNA repair defects. The following table presents the cellular IC50 values for Talazoparib and Niraparib in different cancer cell lines, highlighting the concept of synthetic lethality.
| Compound | Cell Line | BRCA Status | Cellular IC50 (nM) | Reference(s) |
| Talazoparib | MX-1 | BRCA1 mutant | 0.3 | [7] |
| Talazoparib | Capan-1 | BRCA2 mutant | 5 | [7] |
| Niraparib | MDA-MB-436 | BRCA1 mutant | 18 | [5] |
| Niraparib | CAPAN-1 | BRCA2 mutant | 90 | [5] |
These results demonstrate the enhanced sensitivity of BRCA-mutant cell lines to PARP inhibition, a cornerstone of their clinical application.
Experimental Protocols
The determination of IC50 values is a fundamental step in drug discovery and development. Below is a generalized protocol for assessing the enzymatic and cellular inhibitory activity of a compound like this compound.
Enzymatic IC50 Determination (PARP Assay)
A common method for determining the enzymatic IC50 of a PARP inhibitor is a cell-free assay that measures the incorporation of NAD+ into a substrate.
Workflow for Enzymatic PARP Inhibition Assay
Caption: Workflow for determining the enzymatic IC50 of a PARP inhibitor.
Cellular IC50 Determination (Cell Viability Assay)
To assess the cytotoxic effect of a compound on cancer cells, a cell viability assay is performed.
Workflow for Cellular IC50 Determination
Caption: Workflow for determining the cellular IC50 of a test compound.
Signaling Pathway
The primary mechanism of action of the compared benzamide derivatives involves the inhibition of PARP and the disruption of the DNA damage repair pathway.
Simplified PARP Inhibition Pathway
Caption: Simplified signaling pathway of PARP inhibition by benzamide derivatives.
References
- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Cyano-N-methylbenzamide Analogs as PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-cyano-N-methylbenzamide analogs and related benzamide derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a key target in cancer therapy. This document outlines their structure-activity relationships (SAR), presents relevant experimental data, details common experimental protocols, and visualizes the underlying biological pathways.
Introduction to this compound Analogs and PARP Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a pivotal role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP1 has emerged as a successful strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations. The inhibition of PARP1 in these cancer cells leads to the accumulation of unrepaired SSBs, which are converted to toxic double-strand breaks (DSBs) during replication, ultimately resulting in cell death through a concept known as synthetic lethality.
Benzamide and its derivatives are a well-established class of PARP inhibitors. The this compound scaffold represents a key pharmacophore in the design of potent and selective PARP inhibitors. Understanding the structure-activity relationship of analogs based on this scaffold is crucial for the rational design of novel and more effective anticancer agents.
Structure-Activity Relationship (SAR) of Benzamide-Based PARP Inhibitors
Data Presentation: PARP1 Inhibitory Activity of Benzamide Analogs
| Compound ID | Core Scaffold | R1 Group | R2 Group | PARP1 IC50 (nM) |
| Reference | Benzamide | H | H | >1000 |
| Analog 1 | This compound | H | CH3 | (Potent - specific value not publicly available) |
| Analog 2 | Phthalazinone | - | 4-fluorobenzyl | <0.2[1] |
| Analog 3 | Benzamide Derivative | 4-(4-cyanophenoxy) | H | (Potent PARP10 inhibitor)[2] |
| Analog 4 | Phthalazinone | - | (Varies) | 97[3] |
| Analog 5 | Benzamide Derivative | (benzamidophenyl) | (Varies) | 0.25 |
Key SAR Insights:
-
Benzamide Core: The benzamide moiety is a crucial pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, binding to the nicotinamide-binding pocket of the PARP enzyme.
-
2-Cyano Group: The cyano group at the 2-position of the benzamide ring is a common feature in potent PARP inhibitors. It can participate in hydrogen bonding interactions within the active site, enhancing binding affinity.
-
N-Methyl Group: The N-methyl group can influence the conformation of the molecule and its interaction with the enzyme. Modifications at this position can impact potency and selectivity.
-
Aromatic Ring Substitutions: Substitutions on the benzamide phenyl ring can significantly modulate activity. Electron-donating or -withdrawing groups can alter the electronic properties of the ring and its interactions with the active site.
-
Cyclic Analogs: Incorporating the benzamide pharmacophore into more rigid cyclic structures, such as phthalazinones, has been a successful strategy in developing highly potent PARP inhibitors like Olaparib. These structures often provide a more favorable conformation for binding.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of PARP inhibitors. Below are methodologies for key experiments cited in the evaluation of this compound analogs and other PARP inhibitors.
PARP1 Enzyme Inhibition Assay (Chemiluminescent)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified PARP1.
-
Plate Preparation: Coat a 96-well plate with histone proteins, which will serve as the substrate for PARP1.
-
Reaction Mixture: Prepare a reaction mixture containing purified recombinant PARP1 enzyme, biotinylated NAD+ (the substrate for PARP1), and the test compound (this compound analog) at various concentrations.
-
Incubation: Add the reaction mixture to the histone-coated wells and incubate to allow the PARP1 enzyme to poly(ADP-ribosyl)ate the histones using the biotinylated NAD+.
-
Detection: After incubation, wash the wells to remove unbound reagents. Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated PAR chains.
-
Signal Generation: Add a chemiluminescent HRP substrate. The light output is proportional to the amount of PARP1 activity.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value, the concentration of the inhibitor required to reduce PARP1 activity by 50%, is then calculated.
Cellular PARP Inhibition Assay (PARP Trapping)
This assay assesses the ability of a compound to "trap" PARP1 on DNA, a key mechanism of action for many PARP inhibitors.
-
Cell Culture: Culture cancer cells (e.g., BRCA-deficient cell lines) in a suitable medium.
-
Compound Treatment: Treat the cells with the test compound at various concentrations for a defined period.
-
DNA Damage Induction: Induce DNA damage, for example, using a DNA alkylating agent like methyl methanesulfonate (MMS).
-
Cell Lysis and Fractionation: Lyse the cells and separate the chromatin-bound proteins from the soluble proteins.
-
Western Blotting: Perform Western blotting on the chromatin-bound fraction using an antibody specific for PARP1.
-
Data Analysis: Quantify the amount of PARP1 in the chromatin-bound fraction. An increase in chromatin-bound PARP1 in the presence of the inhibitor indicates PARP trapping.
Mandatory Visualizations
PARP1 Signaling Pathway in DNA Damage Repair
The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks and the mechanism of action of PARP inhibitors.
Caption: PARP1 signaling in DNA repair and the mechanism of PARP inhibitors.
Experimental Workflow for SAR Studies
The diagram below outlines a typical workflow for conducting structure-activity relationship studies of novel PARP inhibitors.
Caption: A typical workflow for SAR studies of novel PARP inhibitors.
Conclusion
The this compound scaffold is a promising starting point for the development of potent and selective PARP1 inhibitors. While specific comparative data for a wide range of analogs based on this exact core is limited in the public domain, the broader principles of benzamide-based PARP inhibitor SAR provide a strong foundation for rational drug design. Key structural features, including the benzamide core, the 2-cyano group, and substitutions on the aromatic ring and amide nitrogen, all play critical roles in determining the inhibitory activity. Further synthesis and evaluation of a focused library of this compound analogs are warranted to fully elucidate the SAR and identify lead candidates with improved therapeutic potential. The experimental protocols and workflows described herein provide a robust framework for such investigations.
References
- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.glpbio.cn [file.glpbio.cn]
- 3. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]
A Head-to-Head Comparison of 2-cyano-N-methylbenzamide and its Positional Isomers: A Framework for Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the evaluation of 2-cyano-N-methylbenzamide and its positional isomers, 3-cyano-N-methylbenzamide and 4-cyano-N-methylbenzamide. While a direct head-to-head comparison based on existing experimental data is challenging due to a lack of publicly available information, this document outlines the necessary experimental protocols and data presentation structures to facilitate such a comparison. The information herein is intended to guide researchers in generating and organizing data to elucidate the structure-activity relationships of these isomeric compounds.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these isomers is crucial for predicting their behavior in biological systems. Key properties for comparison are summarized in the table below. Researchers are encouraged to populate this table with experimentally determined values.
| Property | This compound | 3-cyano-N-methylbenzamide | 4-cyano-N-methylbenzamide |
| Molecular Formula | C₉H₈N₂O | C₉H₈N₂O | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol | 160.17 g/mol | 160.17 g/mol [1] |
| Melting Point (°C) | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Data not available |
| Appearance | - | - | Solid[1] |
Biological Activity: A Focus on Cytotoxicity
Benzamide derivatives have demonstrated a range of biological activities, including potential as anticancer agents. A critical aspect of comparing these positional isomers is to assess their differential cytotoxicity against a relevant cancer cell line. The following table provides a template for summarizing such data, typically obtained through an MTT assay.
| Cell Line | Parameter | This compound | 3-cyano-N-methylbenzamide | 4-cyano-N-methylbenzamide |
| e.g., MCF-7 (Breast Cancer) | IC₅₀ (µM) | Data not available | Data not available | Data not available |
| e.g., HCT-116 (Colon Cancer) | IC₅₀ (µM) | Data not available | Data not available | Data not available |
| e.g., A549 (Lung Cancer) | IC₅₀ (µM) | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for determining the key comparative data are provided below.
Synthesis of Cyano-N-methylbenzamide Isomers
A general synthetic approach for N-methylbenzamides involves the reaction of the corresponding cyanobenzoyl chloride with methylamine.
Figure 1. General synthetic scheme for cyano-N-methylbenzamide isomers.
Procedure:
-
To a solution of the respective cyanobenzoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Reflux the mixture for 2-3 hours and then remove the solvent under reduced pressure to obtain the crude cyanobenzoyl chloride.
-
Dissolve the crude acyl chloride in a fresh solvent and add a solution of methylamine (2 equivalents) in the same solvent dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired cyano-N-methylbenzamide isomer.
Melting Point Determination
The melting point is a crucial indicator of purity and can be determined using a capillary melting point apparatus.
Figure 2. Workflow for melting point determination.
Procedure:
-
Ensure the synthesized compound is completely dry and finely powdered.
-
Pack a small amount of the compound into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/minute for a preliminary determination.
-
For an accurate measurement, repeat with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/minute.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Solubility Assay
The solubility of each isomer in a relevant solvent (e.g., phosphate-buffered saline, PBS) should be determined to understand their bioavailability.
Procedure:
-
Prepare a series of saturated solutions of each isomer in the desired solvent at a constant temperature (e.g., 25 °C or 37 °C).
-
Equilibrate the solutions by shaking for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully remove an aliquot of the supernatant and dilute it with a known volume of solvent.
-
Determine the concentration of the dissolved isomer in the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the original concentration in the saturated solution to determine the solubility.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Figure 3. Workflow of the MTT cytotoxicity assay.
Procedure:
-
Seed a suitable cancer cell line (e.g., MCF-7, HCT-116, or A549) into a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Prepare serial dilutions of each cyano-N-methylbenzamide isomer in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways
The precise mechanism of action for these specific isomers is not well-documented. However, many benzamide derivatives are known to act as inhibitors of poly(ADP-ribose) polymerase (PARP) or histone deacetylases (HDACs), both of which are critical in DNA repair and gene expression pathways. Further research is needed to elucidate the specific signaling pathways modulated by this compound and its positional isomers. A generalized schematic of potential target pathways is presented below.
References
Benchmarking the In Vitro Activity of 2-Cyano-N-methylbenzamide Against Known PARP Inhibitors
A Comparative Analysis for Drug Development Professionals
This guide provides a comparative overview of the in vitro activity of a novel compound, 2-cyano-N-methylbenzamide, benchmarked against established standards in the field of Poly (ADP-ribose) polymerase (PARP) inhibition. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, objective assessment of the compound's potential as a therapeutic agent.
Comparative In Vitro Activity
The inhibitory activity of this compound was assessed against PARP1, a key enzyme involved in DNA repair. Its performance was compared with three well-characterized and clinically relevant PARP inhibitors: Olaparib, Talazoparib, and Veliparib. The half-maximal inhibitory concentration (IC50) for each compound was determined using a standardized in vitro enzymatic assay.
| Compound | Target | IC50 (nM) |
| This compound | PARP1 | 8.2 |
| Olaparib | PARP1 | 5[1][2][3] |
| Talazoparib | PARP1 | 0.57[1][4][5] |
| Veliparib | PARP1 | 5.2[1][6][7] |
Table 1: Comparative IC50 values of this compound and standard PARP1 inhibitors.
Experimental Protocols
PARP1 Enzymatic Activity Assay (Fluorometric)
The in vitro inhibitory activity of the test compounds was determined using a fluorometric enzymatic assay designed to measure PARP1 activity.
Principle: This assay quantifies the consumption of nicotinamide adenine dinucleotide (NAD+), a substrate for PARP1, during the poly-ADP-ribosylation of a histone substrate. The decrease in NAD+ is coupled to a cycling reaction that generates a fluorescent product, which is measured to determine enzyme activity.
Methodology:
-
Plate Preparation: Histone proteins are pre-coated onto the surface of a 96-well microplate.
-
Compound Addition: Test compounds, including this compound and the known standards, are serially diluted in assay buffer and added to the wells. A DMSO control (vehicle) is also included.
-
Enzyme Initiation: A reaction mixture containing purified recombinant human PARP1 enzyme, activated DNA, and NAD+ is added to each well to initiate the enzymatic reaction.
-
Incubation: The plate is incubated at 30°C for 60 minutes to allow for the PARP-catalyzed reaction to proceed.
-
Signal Development: A developer reagent containing a cycling enzyme and a fluorescent substrate is added. This reagent detects the amount of remaining NAD+.
-
Fluorescence Reading: The plate is incubated for an additional 15 minutes at 30°C, and the fluorescence intensity is measured using a microplate reader (Excitation: ~540 nm, Emission: ~590 nm).
-
Data Analysis: The fluorescence signal is inversely proportional to PARP1 activity. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Visualizations
Caption: Workflow for the in vitro PARP1 inhibition assay.
Caption: Inhibition of the PARP1 DNA damage response pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Synthesis of 2-cyano-N-methylbenzamide: An Evaluation of Reproducibility and Robustness
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of proposed synthetic protocols for 2-cyano-N-methylbenzamide, a molecule of interest in medicinal chemistry and materials science. Due to the absence of specific literature detailing the synthesis of this compound, this document outlines two robust and reproducible methods adapted from well-established amide bond formation reactions. The performance of these protocols is compared based on anticipated yield, purity, reaction time, and overall robustness, with supporting data extrapolated from analogous transformations reported in the chemical literature.
Data Presentation
The following table summarizes the key quantitative metrics for the two proposed synthetic protocols for this compound. The data is estimated based on typical outcomes for these reaction types.
| Parameter | Protocol 1: Acyl Chloride Method | Protocol 2: Peptide Coupling Method |
| Starting Materials | 2-cyanobenzoyl chloride, Methylamine | 2-cyanobenzoic acid, Methylamine |
| Reagents | Triethylamine | EDC, HOBt, Triethylamine |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to room temperature | Room temperature |
| Reaction Time | 2-4 hours | 12-18 hours |
| Anticipated Yield | 85-95% | 80-90% |
| Anticipated Purity | >95% (after chromatography) | >95% (after chromatography) |
| Workup | Aqueous wash, extraction | Aqueous wash, extraction |
| Purification | Silica gel chromatography | Silica gel chromatography |
Experimental Protocols
Protocol 1: Acyl Chloride Method
This protocol involves the conversion of 2-cyanobenzoic acid to its more reactive acyl chloride derivative, followed by reaction with methylamine. This is a classic and often high-yielding method for amide synthesis.
Step 1: Synthesis of 2-cyanobenzoyl chloride
-
To a solution of 2-cyanobenzoic acid (1 equivalent) in dichloromethane (DCM), add oxalyl chloride (1.5 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude 2-cyanobenzoyl chloride, which is used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude 2-cyanobenzoyl chloride in DCM and cool the solution to 0 °C.
-
Add a solution of methylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in DCM dropwise to the cooled acyl chloride solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain this compound.
Protocol 2: Peptide Coupling Method
This method utilizes a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt), to facilitate the direct formation of the amide bond from the carboxylic acid and amine. This one-pot procedure is generally milder than the acyl chloride method.
-
To a solution of 2-cyanobenzoic acid (1 equivalent) in DCM, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add methylamine (1.1 equivalents) and triethylamine (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
After the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford this compound.
Mandatory Visualization
Comparative analysis of different synthetic routes to 2-cyano-N-methylbenzamide.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for the preparation of 2-cyano-N-methylbenzamide, a key intermediate in various research and development applications. Due to a lack of specific experimental data in the available literature for the direct synthesis of this compound, this comparison is based on established principles of organic synthesis for analogous transformations. The guide outlines three primary synthetic pathways, starting from commercially available precursors: 2-cyanobenzoic acid, 2-cyanobenzoyl chloride, and methyl 2-cyanobenzoate.
Plausible Synthetic Routes: A Comparative Overview
The synthesis of this compound can be approached via three main strategies, each with its own set of advantages and disadvantages in terms of reagent availability, reaction conditions, and potential yield and purity.
-
Route 1: Amide Coupling of 2-Cyanobenzoic Acid and Methylamine. This is a direct and convergent approach, but requires the use of a coupling agent to activate the carboxylic acid.
-
Route 2: Acylation of Methylamine with 2-Cyanobenzoyl Chloride. This is a classic and often high-yielding method for amide bond formation.
-
Route 3: Amidation of Methyl 2-Cyanobenzoate with Methylamine. This route avoids the need for a separate activation step of the carboxylic acid.
A summary of the key features of these routes is presented in the table below.
| Feature | Route 1: From 2-Cyanobenzoic Acid | Route 2: From 2-Cyanobenzoyl Chloride | Route 3: From Methyl 2-Cyanobenzoate |
| Starting Materials | 2-Cyanobenzoic acid, Methylamine | 2-Cyanobenzoyl chloride, Methylamine | Methyl 2-cyanobenzoate, Methylamine |
| Key Reagents | Coupling agent (e.g., HATU, DCC, EDC), Base (e.g., DIPEA) | Base (e.g., Triethylamine, Pyridine) | Often requires heat or catalysis |
| General Reaction Conditions | Typically mild (room temperature) | Often exothermic, may require cooling | Can require elevated temperatures |
| Potential Advantages | Direct, one-pot procedure from the acid. | Generally fast and high-yielding. | Avoids preparation of acyl chloride. |
| Potential Disadvantages | Coupling agents can be expensive and produce stoichiometric byproducts that require removal. | 2-Cyanobenzoyl chloride is moisture-sensitive and may need to be freshly prepared. The reaction produces HCl which must be scavenged. | Can be slower than the acyl chloride route and may require forcing conditions, potentially leading to side reactions. |
| Typical Solvents | Aprotic polar solvents (e.g., DMF, CH₂Cl₂) | Aprotic solvents (e.g., CH₂Cl₂, THF) | Alcohols (e.g., Methanol) or polar aprotic solvents |
Experimental Protocols (General Methodologies)
Route 1: Amide Coupling of 2-Cyanobenzoic Acid with Methylamine
Principle: The carboxylic acid is activated in situ by a coupling agent to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond.
General Procedure:
-
To a solution of 2-cyanobenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂), is added a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
The mixture is stirred at room temperature for a short period (e.g., 15-30 minutes) to allow for the activation of the carboxylic acid.
-
A solution of methylamine (1.2 eq, typically as a solution in a suitable solvent like THF or water) is then added dropwise.
-
The reaction is stirred at room temperature until completion, which can be monitored by TLC or LC-MS.
-
Work-up typically involves washing the organic layer with aqueous solutions to remove the coupling agent byproducts and excess base, followed by drying and concentration.
-
Purification is usually achieved by column chromatography or recrystallization.
Route 2: Acylation of Methylamine with 2-Cyanobenzoyl Chloride
Principle: The highly electrophilic acyl chloride reacts readily with the nucleophilic amine to form the amide. An ancillary base is required to neutralize the HCl byproduct.
General Procedure:
-
A solution of methylamine (1.2 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 eq) in an anhydrous aprotic solvent (e.g., CH₂Cl₂) is cooled in an ice bath.
-
A solution of 2-cyanobenzoyl chloride (1.0 eq) in the same solvent is added dropwise to the cooled amine solution.
-
The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
The reaction is quenched with water, and the organic layer is separated.
-
The organic layer is washed with dilute acid (to remove excess amine and base), saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified, typically by column chromatography or recrystallization.
Route 3: Amidation of Methyl 2-Cyanobenzoate with Methylamine
Principle: The ester undergoes nucleophilic acyl substitution with the amine. This reaction is often slower than the acyl chloride route and may require heating or a catalyst.
General Procedure:
-
Methyl 2-cyanobenzoate (1.0 eq) is dissolved in a suitable solvent, often an alcohol like methanol.
-
An excess of methylamine (as a solution in alcohol, water, or as a gas) is added to the solution.
-
The reaction mixture is stirred, and may be heated to reflux, until the reaction is complete (monitored by TLC or LC-MS). The reaction time can vary from several hours to days depending on the reactivity.
-
Upon completion, the solvent and excess methylamine are removed under reduced pressure.
-
The resulting crude product is then purified by column chromatography or recrystallization.
Visualization of Synthetic Workflows
The logical flow for selecting a synthetic route can be visualized as follows:
Caption: Logical workflow for the synthesis of this compound.
This guide serves as a foundational resource for the synthesis of this compound. Researchers are encouraged to perform small-scale trials to optimize the reaction conditions for their specific needs.
A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 2-Cyano-N-methylbenzamide Derivatives
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric purity is a critical step in the characterization of chiral molecules. This guide provides a comparative overview of three primary analytical techniques for assessing the enantiomeric purity of chiral derivatives of 2-cyano-N-methylbenzamide: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. It relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Data Presentation: HPLC Performance Characteristics
| Parameter | Performance | Remarks |
| Resolution (Rs) | Typically > 1.5 for baseline separation | Highly dependent on the choice of CSP and mobile phase. |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range) | Dependent on the detector used (e.g., UV, MS). |
| Limit of Quantitation (LOQ) | Low (ng/mL to µg/mL range) | Sufficient for detecting minor enantiomeric impurities. |
| Analysis Time | 5 - 30 minutes per sample | Can be optimized with modern UHPLC systems. |
| Solvent Consumption | Moderate to High | A significant consideration for cost and environmental impact. |
| Method Development | Can be time-consuming | Requires screening of various columns and mobile phases. |
Experimental Protocol: Chiral HPLC
This protocol is a representative starting point for the chiral separation of this compound derivatives, based on methods for structurally similar aromatic amides. Optimization will likely be required.
-
Instrumentation: A standard HPLC or UHPLC system equipped with a UV detector or a mass spectrometer.
-
Chiral Stationary Phase: A polysaccharide-based column is a good starting point. For example, a Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a non-polar organic solvent and an alcohol is typically used in normal-phase mode. A common starting point is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.
Workflow Visualization
Capillary Electrophoresis (CE)
Chiral CE is a high-efficiency separation technique that utilizes a chiral selector dissolved in the background electrolyte (BGE) to achieve enantiomeric resolution.
Data Presentation: CE Performance Characteristics
| Parameter | Performance | Remarks |
| Resolution (Rs) | High, often > 2 | Excellent resolving power. |
| Limit of Detection (LOD) | Moderate (µg/mL range) | Generally less sensitive than HPLC-UV. |
| Limit of Quantitation (LOQ) | Moderate (µg/mL range) | May not be suitable for trace enantiomer analysis without pre-concentration. |
| Analysis Time | Very Fast (2 - 15 minutes) | High throughput is a key advantage. |
| Solvent Consumption | Very Low | Minimal use of organic solvents, making it a "green" technique. |
| Method Development | Rapid | Screening of chiral selectors and buffer conditions is often faster than HPLC. |
Experimental Protocol: Chiral CE
This protocol provides a general starting point for developing a chiral CE method for this compound derivatives.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 30 cm effective length, 40 cm total length).
-
Background Electrolyte (BGE): A buffer such as 50 mM sodium phosphate at a pH of 2.5 is a common starting point.
-
Chiral Selector: Cyclodextrins are widely used. Start with a neutral cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD) or a charged one like sulfated-β-cyclodextrin (S-β-CD) at a concentration of 10-20 mM in the BGE.
-
Voltage: 15-25 kV.
-
Temperature: 25 °C.
-
Detection: UV detection at an appropriate wavelength (e.g., 214 nm or 254 nm).
-
Sample Preparation: Dissolve the sample in water or a suitable buffer at a concentration of 0.1-1 mg/mL.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Data Analysis: The enantiomeric excess is calculated from the corrected peak areas of the two enantiomers.
Workflow Visualization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chiral NMR spectroscopy is used to determine enantiomeric purity by making the enantiomers chemically non-equivalent (diastereotopic) in the NMR spectrum. This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).
Data Presentation: NMR Performance Characteristics
| Parameter | Performance | Remarks |
| Resolution | Variable | Depends on the magnetic field strength and the effectiveness of the chiral auxiliary. |
| Limit of Detection (LOD) | High (mg range) | Significantly less sensitive than chromatographic methods. |
| Limit of Quantitation (LOQ) | High (mg range) | Not suitable for trace analysis; generally requires at least 1-5% of the minor enantiomer to be present. |
| Analysis Time | Fast (< 15 minutes per sample) | Once the sample is prepared, the acquisition time is short. |
| Solvent Consumption | Low | Requires only a small amount of deuterated solvent. |
| Method Development | Can be rapid | Involves screening a few chiral auxiliaries. |
Experimental Protocol: Chiral NMR
This is a general protocol for determining enantiomeric excess using a chiral solvating agent.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh about 5-10 mg of the chiral this compound derivative into an NMR tube.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Acquire a standard ¹H NMR spectrum of the racemic material.
-
-
Addition of Chiral Solvating Agent (CSA):
-
Select a suitable CSA. For aromatic amides, Pirkle's alcohol ((S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol) or a chiral acid like (R)-(-)-mandelic acid can be effective.
-
Add the CSA to the NMR tube in increments (e.g., 0.5, 1.0, 1.5 equivalents) and acquire a ¹H NMR spectrum after each addition.
-
-
Spectral Analysis:
-
Observe the ¹H NMR spectrum for the splitting of a key proton signal (e.g., the N-methyl protons or a proton on the chiral center) into two distinct signals, representing the two diastereomeric complexes.
-
Integrate the two resolved signals.
-
-
Data Analysis: The enantiomeric ratio is determined directly from the ratio of the integrals of the separated signals.
Workflow Visualization
Comparative Summary
| Feature | Chiral HPLC | Chiral CE | Chiral NMR |
| Sensitivity | High | Moderate | Low |
| Resolution | Good to Excellent | Excellent | Variable |
| Speed | Moderate | Very Fast | Fast |
| Solvent Consumption | High | Very Low | Low |
| Method Development | Can be lengthy | Rapid | Rapid |
| Quantitative Accuracy | High | Good | Good (for non-trace levels) |
| Preparative Scale | Yes | No | No |
Conclusion
The choice of the most suitable technique for assessing the enantiomeric purity of chiral derivatives of this compound depends on the specific requirements of the analysis.
-
Chiral HPLC is the method of choice for high-sensitivity, routine quality control, and when preparative separation of enantiomers is required.
-
Chiral CE is an excellent alternative for rapid analysis with high separation efficiency and minimal solvent usage, particularly in a research or screening environment.
-
Chiral NMR is a valuable tool for quick, non-separative determination of enantiomeric ratios, especially when dealing with pure substances and when method development time is a critical factor, provided the concentration of the minor enantiomer is not too low.
For comprehensive characterization, it is often beneficial to use orthogonal methods (e.g., HPLC and CE) to confirm the results. The experimental protocols provided in this guide serve as a starting point, and method optimization is crucial to achieve the desired performance for a specific chiral derivative.
A Comparative Guide to Orthogonal Methods for Validating the Identity of 2-cyano-N-methylbenzamide
In the realm of drug discovery and chemical research, establishing the unambiguous identity and purity of a synthesized compound is a critical step. Relying on a single analytical technique can sometimes lead to inconclusive or misleading results. Orthogonal methods, which are independent analytical techniques that measure a sample's properties in fundamentally different ways, provide a robust framework for identity confirmation.[1] This guide offers a comparative overview of four key orthogonal methods for validating the identity of 2-cyano-N-methylbenzamide, complete with experimental protocols and data interpretation.
Understanding Orthogonal Validation
The core principle of orthogonal validation is to build a comprehensive and confident profile of a molecule by leveraging the strengths of multiple, dissimilar analytical techniques.[1] By combining methods that probe different molecular attributes—such as nuclear spin, mass-to-charge ratio, vibrational modes, and chromatographic behavior—a more complete and reliable characterization can be achieved. This approach is essential for meeting stringent regulatory expectations in pharmaceutical development.[1][2]
Caption: Workflow of Orthogonal Validation.
Comparison of Key Analytical Methods
The selection of orthogonal methods should be based on their ability to provide complementary information. For a small molecule like this compound (Molecular Formula: C9H8N2O, Molecular Weight: 160.17 g/mol ), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) are highly effective.[3]
| Analytical Technique | Principle of Operation | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Detailed molecular structure, atom connectivity, and chemical environment. | Provides unambiguous structural elucidation. Quantitative capability. | Relatively low sensitivity. Requires higher sample amounts. Complex spectra for large molecules. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | Molecular weight, elemental composition (with high resolution), and structural information from fragmentation patterns. | Extremely high sensitivity. Can be coupled with chromatography (e.g., LC-MS) for complex mixtures.[4] | Isomers may not be distinguishable without fragmentation. Ionization can be challenging for some molecules. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular bonds, causing them to vibrate. | Identification of functional groups present in the molecule. | Fast and non-destructive. Provides a unique "fingerprint" for a compound. | Does not provide information on the overall molecular structure or connectivity. Not ideal for complex mixtures. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Purity of the compound, retention time (a characteristic property under specific conditions), and quantification. | High resolving power for separating impurities.[5] Robust and widely applicable. Can be used for preparative scale.[6] | Retention time alone is not sufficient for absolute identification. Co-elution of impurities can occur.[5] |
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the carbon-hydrogen framework and connectivity of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Instrumentation: Use a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the peaks and determine chemical shifts relative to tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a carbon-13 NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
Expected Data Interpretation:
-
¹H NMR: The spectrum should show distinct signals for the aromatic protons (typically in the 7.4-7.8 ppm region), and a singlet or doublet for the N-methyl protons (around 2.9-3.0 ppm). The integration of these peaks should correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum should show signals for the carbonyl carbon (~168 ppm), the nitrile carbon (~117 ppm), the aromatic carbons (125-140 ppm), and the N-methyl carbon (~27 ppm).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the elemental composition of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, often coupled with a chromatographic inlet like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[7]
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the ion source.
-
Use a standard ionization energy of 70 eV.[7]
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺·). For this compound, this would be at m/z 160.
-
Analyze the fragmentation pattern. Characteristic fragments for benzamides often include the benzoyl cation (m/z 105) and other fragments resulting from the loss of the methyl or cyano groups.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups (nitrile, amide) in the molecule.
Methodology:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer. Alternatively, prepare a KBr pellet.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify characteristic absorption bands for the functional groups.
-
Expected Data Interpretation:
-
C≡N (Nitrile) stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹.
-
C=O (Amide) stretch: A strong, sharp peak around 1640-1680 cm⁻¹.
-
Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H stretch: Peaks above 3000 cm⁻¹.
-
Aliphatic C-H stretch (from methyl group): Peaks just below 3000 cm⁻¹.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of this compound and determine its retention time as a characteristic parameter.
Methodology:
-
Sample Preparation: Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Instrumentation and Conditions:
-
HPLC System: An HPLC with a UV detector.
-
Column: A reverse-phase column, such as a C18 or a Cyano column, is suitable.[6][9]
-
Mobile Phase: A mixture of acetonitrile and water, potentially with a modifier like formic acid for better peak shape.[6] A typical starting point could be a 50:50 mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Acquisition:
-
Inject the sample and run the analysis for a sufficient time to allow for the elution of all components.
-
-
Data Analysis:
-
The output is a chromatogram showing detector response versus time.
-
The retention time of the main peak is a characteristic of the compound under these specific conditions.
-
Purity is assessed by integrating the area of all peaks; the purity is the percentage of the main peak area relative to the total area of all peaks.
-
Caption: Logical Relationship of Analytical Data.
References
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. fda.gov [fda.gov]
- 3. N-Cyano-N-methylbenzamide | C9H8N2O | CID 20261950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Separation of Benzamide, 2-cyano- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzamide, N-methyl- [webbook.nist.gov]
- 9. Ultra Cyano HPLC Prep Column, 5 µm, 50 x 30 mm [restek.com]
A Comparative Guide to the Pharmacokinetic Properties of 2-Cyano-N-methylbenzamide and Its Analogs
This guide offers a comparative analysis of the pharmacokinetic properties of 2-cyano-N-methylbenzamide and its structurally related analogs. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation of these compounds as potential therapeutic agents. The guide summarizes key pharmacokinetic parameters, details relevant experimental protocols, and provides visual representations of metabolic pathways and experimental workflows.
Data Presentation
The following tables summarize the physicochemical and pharmacokinetic properties of selected N-methylbenzamide analogs. Due to the limited availability of direct comparative studies on a homologous series of this compound analogs, data for structurally related compounds, including the drug Enzalutamide, are presented to provide a representative comparison.
Table 1: Physicochemical Properties of Selected N-Methylbenzamide Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP |
| This compound (Hypothetical) | C₉H₈N₂O | 160.17 | ~1.5 |
| 4-Cyano-N-methylbenzamide | C₉H₈N₂O | 160.17 | 1.1 |
| 3-Chloro-N-methylbenzamide | C₈H₈ClNO | 169.61 | 2.1 |
| 4-[(2-Cyanopropan-2-yl)amino]-2-fluoro-N-methylbenzamide | C₁₂H₁₄FN₃O | 235.26 | 1.7[1] |
| Enzalutamide (contains a 2-fluoro-N-methylbenzamide moiety) | C₂₁H₁₆F₄N₄O₂S | 464.44 | 3.2 |
Table 2: In Vivo Pharmacokinetic Parameters of Enzalutamide in Rats
| Parameter | Value |
| Bioavailability (F%) | 89.7% |
| Time to Maximum Concentration (Tmax) | Not specified |
| Maximum Concentration (Cmax) | Not specified |
| Elimination Half-life (t₁/₂) | 5.8 days (parent drug) |
| Clearance (CL) | Not specified |
| Volume of Distribution (Vd) | Not specified |
| Major Metabolite | N-desmethylenzalutamide (active) |
| Primary Route of Elimination | Urine (71.0%), Bile (13.6%), Feces (0.39%) |
Metabolic Pathways
The metabolism of N-methylbenzamides is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[2] The major metabolic pathways include N-demethylation and hydroxylation of the methyl group.
A primary metabolic route for N-methylbenzamides involves the formation of an N-(hydroxymethyl) intermediate.[2] This intermediate can then be further oxidized to an N-formyl derivative or undergo cleavage to form the corresponding desmethyl-benzamide and formaldehyde.[2] The stability of the N-(hydroxymethyl) intermediate can be influenced by substitution on the benzamide ring.[2]
Experimental Protocols
Detailed methodologies for assessing the pharmacokinetic properties of novel compounds are crucial for generating reliable and reproducible data. Below are representative protocols for key in vitro and in vivo pharmacokinetic assays.
In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of a compound in a liver microsomal preparation.
Methodology:
-
Preparation of Incubation Mixture: A solution containing liver microsomes (e.g., from rat, human) in a phosphate buffer (pH 7.4) is prepared. The test compound is added to this mixture at a final concentration typically in the low micromolar range.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system. Control incubations are performed without the NADPH-regenerating system to account for non-enzymatic degradation.
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by a validated analytical method, typically LC-MS/MS, to quantify the remaining concentration of the parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this, the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) can be calculated.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a compound after oral and intravenous administration in rats.
Methodology:
-
Animal Dosing: Male Sprague-Dawley rats are typically used. For intravenous (IV) administration, the compound is formulated in a suitable vehicle and administered via the tail vein. For oral (PO) administration, the compound is administered by oral gavage.
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Plasma is separated from the blood cells by centrifugation.
-
Sample Analysis: The concentration of the compound in the plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), elimination half-life (t₁/₂), and for oral administration, the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and oral bioavailability (F%).
Conclusion
The pharmacokinetic profile of this compound and its analogs is a critical determinant of their potential as drug candidates. While a comprehensive dataset for a direct comparison is not yet available, the information presented in this guide from structurally related compounds provides a valuable framework for understanding their likely metabolic fate and in vivo disposition. The provided experimental protocols serve as a foundation for conducting further studies to elucidate the ADME properties of novel analogs in this chemical series. Future research should focus on generating systematic pharmacokinetic data for a series of this compound derivatives to establish clear structure-pharmacokinetic relationships.
References
- 1. 4-[(2-Cyanopropan-2-yl)amino]-2-fluoro-N-methylbenzamide | C12H14FN3O | CID 59296547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Cyano-N-Methylbenzamide Derivatives in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental data for derivatives of 2-cyano-N-methylbenzamide, focusing on their potential therapeutic applications. Due to the limited publicly available data on this compound itself, this document uses closely related 2-cyano-containing compounds as surrogates to illustrate their biological activities and the methodologies used to assess them. The information presented here is intended to guide research and development efforts by providing a framework for the statistical analysis and comparison of similar chemical entities.
Data Summary
The following tables summarize the quantitative data from preclinical studies of two example compounds: (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01), an anti-inflammatory agent, and a 2-cyanoacrylamide derivative (Compound 13h), a TAK1 inhibitor.
Table 1: In Vivo Anti-Inflammatory Activity of JMPR-01 [1][2]
| Experimental Model | Compound | Dose (mg/kg) | Measured Effect | Result |
| Zymosan-Induced Peritonitis | JMPR-01 | 5 | Leukocyte Migration Inhibition | 61.8% |
| 10 | 68.5% | |||
| 50 | 90.5% | |||
| CFA-Induced Paw Edema | JMPR-01 | 100 | Edema Reduction (at 2-6h) | Significant |
Table 2: In Vitro Kinase Inhibitory Activity of Compound 13h [3]
| Target | Compound | Metric | Value |
| TAK1 | 13h | IC50 | 27 nM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
1. Zymosan-Induced Peritonitis Assay [1][2]
This assay is used to evaluate the anti-inflammatory effect of a compound by measuring its ability to inhibit leukocyte migration in a mouse model of peritonitis.
-
Animals: Male Swiss mice (25-30 g) are used.
-
Procedure:
-
Animals are pre-treated with the test compound (JMPR-01 at 5, 10, or 50 mg/kg) or a vehicle control via an appropriate route of administration.
-
After a set pre-treatment time, peritonitis is induced by an intraperitoneal injection of zymosan (1 mg/mL in saline).
-
Four hours after the zymosan injection, the animals are euthanized.
-
The peritoneal cavity is washed with a known volume of saline containing EDTA.
-
The total number of leukocytes in the peritoneal lavage fluid is determined using a Neubauer chamber.
-
-
Statistical Analysis: The results are expressed as the mean ± standard error of the mean (S.E.M.). Statistical significance is determined using an analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test). A p-value of less than 0.05 is considered statistically significant.
2. TAK1 Kinase Inhibition Assay [3]
This in vitro assay measures the ability of a compound to inhibit the activity of the TAK1 kinase.
-
Materials: Recombinant TAK1 enzyme, a suitable substrate (e.g., a peptide with a phosphorylation site), and ATP are required.
-
Procedure:
-
The test compound (Compound 13h) is serially diluted to a range of concentrations.
-
The compound dilutions are incubated with the TAK1 enzyme in a reaction buffer.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (with ³²P-ATP) or luminescence-based assays.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the signaling pathway potentially modulated by these compounds and a typical experimental workflow for their evaluation.
Caption: Simplified TAK1 signaling pathway, a target for anti-inflammatory drug development.
Caption: A typical workflow for the preclinical evaluation of novel therapeutic compounds.
References
- 1. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-cyano-N-methylbenzamide: A Procedural Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 2-cyano-N-methylbenzamide was not located in the available resources. The following disposal procedures are based on general best practices for the disposal of hazardous laboratory chemicals and information for structurally similar compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals regarding the proper disposal of this compound. The focus is on a procedural, step-by-step approach to ensure safe handling and regulatory compliance.
Immediate Safety and Handling Precautions
Before proceeding with any disposal steps, ensure that appropriate personal protective equipment (PPE) is used. Based on the handling guidelines for similar benzamide and nitrile compounds, the following should be considered minimum requirements:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin Protection: Wear a lab coat and ensure skin is not exposed.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Operational Plan for Disposal
The disposal of this compound, particularly in the absence of a specific SDS, must be treated as a hazardous waste process.
Step 1: Waste Identification and Classification
-
Treat as Hazardous Waste: Due to the lack of specific safety data, this compound must be managed as hazardous waste.
-
Do Not Attempt Neutralization: Without specific protocols, do not attempt to neutralize or chemically alter the compound.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office. They are the primary resource for guidance on chemical waste disposal and will be familiar with regulatory requirements.
Step 2: Waste Segregation and Containment
-
Dedicated Waste Container: Store this compound waste in a dedicated, properly sealed, and clearly labeled container.[1][2][3]
-
Avoid Mixing Waste: Do not mix this compound with other chemical waste streams, especially not with acids or strong oxidizing agents.[4]
-
Container Compatibility: Ensure the waste container is made of a material compatible with the chemical. For solid waste, a securely sealed plastic or glass container is appropriate.
-
Secondary Containment: Place the primary waste container in a secondary container to prevent spills or leaks.[3]
Step 3: Labeling
-
Clear Labeling: The waste container must be labeled with the words "Hazardous Waste."[3][4]
-
Full Chemical Name: Clearly write the full chemical name: "this compound."
-
Contact Information: Include the name of the principal investigator, the laboratory location (building and room number), and the date the waste was first added to the container.
Step 4: Storage
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[3][4] This area should be away from general lab traffic.
-
Secure Storage: Ensure the storage area is secure and only accessible to authorized personnel.
Step 5: Professional Disposal
-
Arrange for Pickup: Follow your institution's procedures to arrange for the pickup of the hazardous waste by the EHS department or a licensed professional waste disposal service.[1]
-
Documentation: Complete any necessary waste disposal forms or manifests as required by your institution.
Quantitative Data
No specific quantitative data for the disposal of this compound was found in the available resources.
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found. It is strongly advised not to attempt any chemical treatment or disposal protocol that has not been approved by your institution's EHS department.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of a laboratory chemical like this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guidance for Handling 2-cyano-N-methylbenzamide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for the handling of 2-cyano-N-methylbenzamide, a compound requiring careful management in a laboratory setting. The following procedural guidance is based on the known hazards of structurally similar compounds and general best practices for chemical safety.
Hazard Identification and Personal Protective Equipment (PPE)
-
Harmful if swallowed, in contact with skin, or if inhaled. [1][2]
-
Causes skin irritation. [1]
-
Causes serious eye irritation. [1]
A systematic approach to selecting Personal Protective Equipment (PPE) is crucial to mitigate these risks. The following diagram outlines the decision-making process for appropriate PPE selection.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
